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Divin

Cat. No.: B1498632
M. Wt: 372.4 g/mol
InChI Key: SOPYTFSYTUAGFR-UCQKPKSFSA-N
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Description

Divin, also known as this compound, is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(Z)-(2-Hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N4O2 B1498632 Divin

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide

InChI

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14-

InChI Key

SOPYTFSYTUAGFR-UCQKPKSFSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C\C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Synonyms

divin
N'-((E)-(2-hydroxynaphthalen-1-yl)methylidene)-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide

Origin of Product

United States

Foundational & Exploratory

Divin: A Technical Whitepaper on its Mechanism as a Bacterial Cell Division Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that presents a unique mechanism of action. This document provides an in-depth technical overview of this compound, focusing on its core mechanism, quantitative efficacy, and the experimental methodologies used to elucidate its function. This compound acts as a potent iron chelator, inducing a state of iron starvation in bacteria. This, in turn, disrupts the spatiotemporal assembly of the late-stage divisome complex, ultimately blocking cytokinesis and inhibiting bacterial growth. Notably, this compound's mode of action is distinct from many other cell division inhibitors as it does not directly target the central division protein FtsZ. This whitepaper consolidates the current understanding of this compound's molecular interactions and signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Iron Chelation and Divisome Disruption

The primary mechanism of action of this compound is its ability to chelate iron, thereby depriving bacteria of this essential nutrient.[1] Iron is a critical cofactor for numerous enzymatic processes, and its limitation has profound effects on bacterial physiology, including the intricate process of cell division.

This compound's iron-chelating activity leads to the inhibition of the late stages of bacterial cytokinesis.[1] This is characterized by the failure of the cell to complete septation, resulting in the formation of chains of interconnected cells that have initiated but not completed division.

A key feature of this compound's mechanism is that it does not directly interact with or inhibit the polymerization of FtsZ, the tubulin homolog that forms the foundational Z-ring at the division site.[2] Instead, this compound's effects are manifested downstream, targeting the assembly of the "late" divisome proteins that are recruited to the Z-ring to orchestrate septal peptidoglycan synthesis and cell constriction.

The proposed signaling pathway initiated by this compound is as follows:

Divin_Mechanism cluster_cellular_processes Cellular Processes cluster_molecular_level Molecular Interaction This compound This compound Iron Extracellular Iron This compound->Iron Chelation Intracellular_Iron Intracellular Iron Pool Iron->Intracellular_Iron Divisome Late Divisome Protein Assembly Intracellular_Iron->Divisome Required for proper assembly Cytokinesis Cytokinesis Divisome->Cytokinesis Bacterial_Growth Bacterial Growth Inhibition Cytokinesis->Bacterial_Growth

Figure 1: this compound's mechanism of action overview.

Disruption of Late Divisome Protein Localization

This compound's inhibitory action is characterized by the mislocalization of essential late-stage divisome proteins. Studies in Caulobacter crescentus have shown that upon treatment with this compound, several key proteins fail to localize correctly to the division septum. The delocalization of these proteins disrupts the coordinated synthesis of the septal cell wall, leading to the observed block in cell division.

The affected proteins include components of the FtsQLB complex and the peptidoglycan synthesis machinery:

  • FtsQ, FtsL, and FtsB: These proteins form a subcomplex that is crucial for linking the cytoplasmic components of the divisome with the periplasmic machinery.

  • FtsW and FtsI (PBP3): FtsW is a flippase that transports peptidoglycan precursors across the cytoplasmic membrane, and FtsI is a transpeptidase that cross-links the peptidoglycan strands.

The precise temporal sequence of protein delocalization induced by this compound-mediated iron starvation is an area of ongoing research. However, the collective failure of these proteins to assemble at the division site effectively halts the constriction process.

Divisome_Disruption This compound This compound Treatment Iron_Starvation Iron Starvation This compound->Iron_Starvation Late_Divisome_Assembly Late Divisome Protein Recruitment Iron_Starvation->Late_Divisome_Assembly Inhibits FtsZ_Ring FtsZ-Ring Formation (Unaffected) FtsZ_Ring->Late_Divisome_Assembly FtsQLB FtsQ, FtsL, FtsB Localization Late_Divisome_Assembly->FtsQLB Disrupts FtsWI FtsW, FtsI Localization Late_Divisome_Assembly->FtsWI Disrupts Septal_PG_Synthesis Septal Peptidoglycan Synthesis FtsQLB->Septal_PG_Synthesis FtsWI->Septal_PG_Synthesis Cell_Division_Block Cell Division Block Septal_PG_Synthesis->Cell_Division_Block Leads to

Figure 2: Disruption of late divisome assembly by this compound.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The efficacy of this compound and its analogs has been quantified against a range of bacterial species. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

CompoundC. crescentus CB15N (μM)E. coli BW25113 ΔtolC (μM)S. boydii (μM)E. aerogenes (μM)V. cholerae (μM)
This compound (1) 512.5>502512.5
Analog 8b 2.56.25---
Analog 11c 2.56.25---
Analog 11j 1.256.25506.253.125

Data compiled from literature.[3] The ΔtolC mutation in E. coli increases the susceptibility to some compounds by impairing efflux pump function.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6][7]

Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Preparation of Microtiter Plates: Serially dilute the compound stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., PYE for C. crescentus, LB for E. coli). The final concentrations should typically range from 100 μM to 0.1 μM. Include a no-drug control (DMSO only) and a no-cell control (medium only).

  • Preparation of Bacterial Inoculum: Grow bacterial cultures to mid-logarithmic phase (OD600 of 0.4-0.6). Dilute the cultures to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the growth medium.

  • Inoculation and Incubation: Add the diluted bacterial culture to each well of the microtiter plate. Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 30°C for C. crescentus, 37°C for E. coli) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Protocol Start Start Prep_Stock Prepare Compound Stock Solutions (10 mM in DMSO) Start->Prep_Stock Serial_Dilute Serially Dilute Compounds in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Plate with Bacteria Serial_Dilute->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at Optimal Temperature (18-24h) Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Figure 3: Experimental workflow for MIC determination.
Fluorescence Microscopy for Protein Localization

To visualize the effect of this compound on the localization of divisome proteins, fluorescence microscopy is employed using bacterial strains expressing fluorescently tagged division proteins (e.g., GFP or mCherry fusions).

Protocol:

  • Bacterial Strain Culture: Grow the bacterial strain expressing the fluorescently tagged protein to early or mid-logarithmic phase.

  • Treatment with this compound: Treat the bacterial culture with this compound at its MIC or a multiple of its MIC. An untreated control (DMSO only) should be run in parallel.

  • Sample Preparation: At various time points after treatment, withdraw aliquots of the cultures. Pellet the cells by centrifugation and resuspend in a small volume of fresh medium or phosphate-buffered saline (PBS).

  • Microscopy: Place a small volume of the cell suspension on a 1.5% agarose pad on a microscope slide. Image the cells using a fluorescence microscope equipped with appropriate filters for the fluorescent protein being observed.

  • Image Analysis: Analyze the acquired images to determine the localization pattern of the fluorescently tagged protein in both treated and untreated cells.

Assessment of Peptidoglycan Synthesis

The effect of this compound on peptidoglycan synthesis can be assessed by monitoring the incorporation of radiolabeled precursors.

Protocol:

  • Bacterial Culture and Treatment: Grow bacterial cultures to mid-logarithmic phase and treat with this compound as described for the microscopy protocol.

  • Radiolabeling: Add a radiolabeled peptidoglycan precursor, such as [3H]-diaminopimelic acid (DAP) or [14C]-N-acetylglucosamine, to the cultures.

  • Incorporation: Allow the bacteria to incorporate the radiolabel for a defined period.

  • Sample Processing: Harvest the cells and wash them to remove unincorporated radiolabel. Lyse the cells and isolate the peptidoglycan.

  • Quantification: Quantify the amount of incorporated radioactivity in the peptidoglycan fraction using liquid scintillation counting. Compare the levels of incorporation between this compound-treated and untreated samples.

Conclusion

This compound represents a promising class of antibacterial compounds with a distinct mechanism of action. By inducing iron starvation, this compound indirectly disrupts the assembly of the late divisome complex, leading to a bacteriostatic effect. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by quantitative data and detailed experimental protocols. Further research into the precise molecular links between iron homeostasis and the regulation of divisome assembly will be crucial for the future development of this compound and its analogs as potential therapeutic agents.

References

Divin: A Technical Guide to a Novel Bacterial Cell Division Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets and mechanisms of action. One such promising target is the bacterial cell division machinery, a complex and essential process for bacterial proliferation. This technical guide provides an in-depth overview of Divin, a small molecule inhibitor that disrupts bacterial cell division. This compound presents a unique mechanism, targeting the divisome assembly in the later stages without directly inhibiting the polymerization of the key cytoskeletal protein FtsZ. This document details the mechanism of action of this compound, presents its antibacterial activity in a structured format, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: Targeting Bacterial Cell Division

Bacterial cell division, or cytokinesis, is a meticulously orchestrated process involving the formation of a septal ring, known as the Z-ring, at the mid-cell.[1] The primary component of this ring is the filamentous temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin.[2][3] FtsZ polymerizes in a GTP-dependent manner to form protofilaments that assemble into the Z-ring, which then acts as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome.[4][5] The divisome coordinates the synthesis of the septal cell wall and the constriction of the cell membrane, ultimately leading to the formation of two daughter cells.

The essential and highly conserved nature of FtsZ and the divisome in most bacteria, coupled with its structural difference from eukaryotic tubulin, makes it an attractive target for the development of new antibiotics.[1][6] Inhibitors of FtsZ can disrupt its polymerization or GTPase activity, leading to a failure in cytokinesis and subsequent bacterial cell death.[2]

This compound: A Novel Inhibitor of Divisome Assembly

This compound is a small molecule that has been identified as an inhibitor of bacterial cell division.[7] Unlike many other compounds that target FtsZ directly, this compound exhibits a distinct mechanism of action. It perturbs the assembly of proteins at the site of cell septation, specifically affecting the localization of late-stage division proteins.[7] This interference with the divisome assembly blocks peptidoglycan insertion at the septum, resulting in a bacteriostatic effect in both Gram-positive and Gram-negative bacteria.[7] Treated cells fail to divide completely, leading to the formation of chains of physically fused cells that share a common cytoplasm.[7]

This compound's mechanism is unique in that it does not directly affect the polymerization or GTPase activity of FtsZ.[7] Instead, it appears to disrupt the proper assembly and function of the mature divisome complex. This suggests that this compound's target is likely one or more of the proteins that are recruited to the Z-ring during the later stages of cell division. The phenotypic outcome of this compound treatment, characterized by the failure of daughter cells to separate, points towards an inhibition of the final septal constriction and cell separation steps.[7]

Divin_Mechanism Figure 1: Proposed Mechanism of Action of this compound cluster_0 Normal Cell Division cluster_1 This compound Treatment FtsZ FtsZ Monomers Z_ring Z-ring Formation FtsZ->Z_ring GTP Divisome Divisome Assembly (Early & Late Proteins) Z_ring->Divisome Septum Septum Formation & Constriction Divisome->Septum Daughter_Cells Daughter Cell Separation Septum->Daughter_Cells FtsZ_D FtsZ Monomers Z_ring_D Z-ring Formation FtsZ_D->Z_ring_D GTP Divisome_D Perturbed Divisome Assembly Z_ring_D->Divisome_D Blocked_Septum Blocked Septum Formation Divisome_D->Blocked_Septum Fused_Cells Fused Cells Blocked_Septum->Fused_Cells This compound This compound This compound->Divisome_D Inhibits late-stage protein assembly

A diagram illustrating this compound's proposed mechanism of action.

Quantitative Data: Antibacterial Activity of this compound

The antibacterial efficacy of this compound and its analogues has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The data is summarized in the tables below.

Table 1: MIC of this compound and Analogues against Model Gram-Negative Bacteria [7]

CompoundC. crescentus CB15N (Wild Type) MIC (µM)E. coli BW25113 ΔtolC MIC (µM)
This compound (1)12.5100
Analogue 11j 12.5 50
Other AnaloguesData variesData varies

Note: E. coli BW25113 ΔtolC is an efflux pump mutant, making it more susceptible to certain compounds.[7]

Table 2: MIC of this compound (1) and Analogue 11j against Pathogenic Bacterial Strains [7]

Bacterial StrainThis compound (1) MIC (µM)Analogue 11j MIC (µM)
Staphylococcus aureus>10050
Enterococcus faecalis>10050
Pseudomonas aeruginosa>100>100
Klebsiella pneumoniae>100>100
Acinetobacter baumannii>100>100

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of FtsZ inhibitors like this compound.

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering in real-time.[8][9]

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[9]

  • GTP stock solution (100 mM)

  • Spectrofluorometer with a light scattering setup (90° angle)

Procedure:

  • Prepare a master mix of the polymerization buffer with the desired final concentration of FtsZ (e.g., 12 µM).[8]

  • Transfer the reaction mix to a pre-warmed cuvette (e.g., 30°C) in the spectrofluorometer.[8][9]

  • Incubate for several minutes to establish a stable baseline signal.

  • Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[8][9]

  • Immediately begin monitoring the change in light scattering at a specific wavelength (e.g., 350 nm) over time.

  • For inhibitor studies, pre-incubate FtsZ with the compound (e.g., this compound) before initiating polymerization with GTP.

FtsZ_Polymerization_Workflow Figure 2: Workflow for FtsZ Polymerization Assay cluster_workflow Light Scattering Assay Workflow prep Prepare FtsZ in Polymerization Buffer pre_incubate Pre-incubate in Cuvette (30°C) prep->pre_incubate baseline Record Stable Baseline pre_incubate->baseline add_gtp Initiate with GTP baseline->add_gtp measure Monitor 90° Light Scattering Over Time add_gtp->measure analyze Analyze Polymerization Kinetics measure->analyze inhibitor Add Inhibitor (e.g., this compound) inhibitor->prep Pre-incubation step

A diagram of the FtsZ polymerization assay workflow.

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).[8][10]

Materials:

  • Purified FtsZ protein

  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 50 mM KCl, 5 mM MgCl₂)[10]

  • GTP stock solution (e.g., 50 µM final concentration)[10]

  • Malachite green reagent (e.g., PiColorLock Gold kit)[10]

  • 96-well microplate

  • Plate reader

Procedure:

  • Dilute FtsZ to the desired concentration in the assay buffer.

  • Pre-incubate the FtsZ solution at 30°C for 10 minutes.[10]

  • Initiate the reaction by adding GTP.

  • At various time points (e.g., 0, 2.5, 5, 7.5, 10 minutes), take aliquots of the reaction and stop it by adding an equal volume of 0.6 M perchloric acid.[10]

  • Add the malachite green reagent to each stopped reaction to detect the released phosphate.

  • Measure the absorbance at 620-630 nm using a plate reader.[10][11]

  • Plot the absorbance values against time to determine the GTPase activity from the linear range of the curve.[10]

  • For inhibitor studies, include the compound in the pre-incubation step with FtsZ.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method is a standard procedure.[13][14]

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)[13]

  • This compound stock solution

  • Sterile 96-well microplates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) by diluting an overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.1).[13][14]

  • In a 96-well plate, prepare serial two-fold dilutions of this compound in the growth medium.

  • Inoculate each well (except for a sterility control) with the standardized bacterial suspension. Include a positive control well with bacteria but no drug.

  • Incubate the plate at 37°C for 18-24 hours.[15]

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible bacterial growth).[12][15]

MIC_Workflow Figure 3: Workflow for MIC Determination cluster_mic Broth Microdilution Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute Serial Dilute this compound in 96-well Plate serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic controls Include Sterility & Growth Controls controls->serial_dilute

A diagram of the Minimum Inhibitory Concentration (MIC) determination workflow.

Conclusion and Future Directions

This compound represents an intriguing class of bacterial cell division inhibitors with a mechanism of action that is distinct from direct FtsZ polymerization inhibitors. Its ability to disrupt the later stages of divisome assembly offers a new avenue for antibiotic development. The structure-activity relationship studies that have led to analogues with improved solubility and potency demonstrate the potential for further optimization of this chemical scaffold.[7]

Future research should focus on several key areas:

  • Target Identification: Precisely identifying the molecular target(s) of this compound within the divisome is crucial for a complete understanding of its mechanism and for rational drug design.

  • Spectrum of Activity: Further screening of optimized this compound analogues against a broader panel of clinically relevant and drug-resistant pathogens is warranted.

  • In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the therapeutic potential of this compound and its derivatives.

References

Unraveling the Enigma of Divin: A Technical Guide to a Novel Bacterial Cell Division Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

In the era of escalating antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. Divin is a promising small molecule that has emerged from phenotypic screens as a potent inhibitor of bacterial cell division.[1] Unlike many existing antibiotics that target well-defined cellular processes, this compound's precise molecular target remains elusive, making it a subject of intense scientific investigation.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, structure-activity relationships, and the experimental strategies being employed to identify its molecular target.

Mechanism of Action: Perturbation of the Divisome

This compound exerts its bacteriostatic effect by disrupting the late stages of bacterial cell division.[1] It interferes with the assembly of the divisome, the complex protein machinery responsible for septation, without directly affecting the tubulin homolog FtsZ, a common target for other cell division inhibitors.[3] This distinct mechanism of action suggests a novel molecular target within the intricate process of bacterial cytokinesis.[2] Treatment with this compound leads to a characteristic phenotype where mother and daughter cells remain physically attached with a shared cytoplasm, indicating a failure in the final septal closure and cell separation steps.[1] Specifically, the insertion of peptidoglycan at the septum is blocked in cells treated with this compound.[1]

Signaling Pathway Perturbation

The precise signaling pathway disrupted by this compound is not fully elucidated due to its unknown direct target. However, based on its observed effects, a hypothetical model of its impact on the bacterial cell division pathway can be constructed.

Divin_Mechanism_of_Action cluster_CellDivision Bacterial Cell Division Pathway FtsZ FtsZ Polymerization (Z-ring formation) Divisome_Assembly Early Divisome Assembly FtsZ->Divisome_Assembly Late_Divisome_Assembly Late Divisome Assembly Divisome_Assembly->Late_Divisome_Assembly PG_Synthesis Septal Peptidoglycan Synthesis Late_Divisome_Assembly->PG_Synthesis Septal_Closure Septal Closure & Cell Separation PG_Synthesis->Septal_Closure This compound This compound Compound Target Unknown Molecular Target(s) This compound->Target Binds to Target->Late_Divisome_Assembly Inhibits Target_ID_Workflow Start Start: this compound Analogs with Improved Potency & Solubility Mutant_Screen Resistant Mutant Screening Start->Mutant_Screen Photoaffinity_Probe Synthesis of Photoaffinity Probe Analog Start->Photoaffinity_Probe WGS Whole Genome Sequencing of Resistant Mutants Mutant_Screen->WGS Candidate_Genes Identification of Candidate Target Genes WGS->Candidate_Genes Target_Validation Target Validation Candidate_Genes->Target_Validation Crosslinking Photo-crosslinking in Bacterial Lysates or Whole Cells Photoaffinity_Probe->Crosslinking Enrichment Enrichment and Identification of Labeled Proteins (e.g., via Mass Spec) Crosslinking->Enrichment Enrichment->Candidate_Genes

References

structure-activity relationship of Divin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Divin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a novel small molecule inhibitor of bacterial cell division. This compound presents a promising scaffold for the development of new antimicrobial agents due to its unique mechanism of action that circumvents common resistance pathways. This document outlines the quantitative SAR data, detailed experimental protocols for its study, and visual representations of its synthetic pathway and mechanism of action.

Core Structure and Pharmacophore

This compound is characterized by a 2-hydroxynaphthalenyl hydrazide core linked to a benzimidazole ring.[1][2] SAR studies have revealed that the 2-hydroxynaphthalenyl hydrazide portion is crucial for its biological activity.[1][2][3][4][5] Modifications to the benzimidazole ring have been shown to modulate the compound's potency and solubility.[1][2][3][4][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its analogues against Caulobacter crescentus CB15N and Escherichia coli BW25113 ΔtolC. The data is extracted from the seminal study by Zhou et al. (2013).[1]

Table 1: MIC of this compound Analogues with Modifications on the Phenyl Ring [1]

CompoundR1R2R3R4C. crescentus MIC (μM)E. coli ΔtolC MIC (μM)
This compound (1) HHOHH1020
5b HHOMeH>80>80
5c HHOAcH>80>80
5d HHHH4080
5e OHHHH>80>80
5f NMe2HHH>80>80
5g FHHH>80>80

Table 2: MIC of this compound Analogues with Modifications on the Benzimidazole Ring [1]

CompoundRC. crescentus MIC (μM)E. coli ΔtolC MIC (μM)
8a H1020
8b Me510
8c Et1020
8d Pr1020
8e i-Pr2040
8f c-Pr1020
8g Ph2040
8h 4-F-Ph1020
8i 4-Cl-Ph1020
8j 4-MeO-Ph2040

Table 3: MIC of this compound Analogues with Substitutions on the Benzimidazole Ring [1]

CompoundR1R2C. crescentus MIC (μM)E. coli ΔtolC MIC (μM)
11a HH1020
11b FF1020
11c ClCl510
11d MeMe1020
11e OMeOMe2040
11f NO2H1020
11g CF3H1020
11h MeH1020
11i OMeH2040
11j ClH510

Experimental Protocols

General Synthesis of this compound Analogues

The synthesis of this compound and its analogues is achieved through a multi-step process. The general workflow is depicted in the diagram below. Detailed procedures for each step can be found in the supporting information of the study by Zhou et al. (2013).

G cluster_0 Step 1: Synthesis of Hydrazide Intermediate cluster_1 Step 2: Condensation Substituted o-phenylenediamine Substituted o-phenylenediamine Intermediate_1 2-methyl-1H-benzo[d]imidazole Substituted o-phenylenediamine->Intermediate_1 Reflux Acetic Acid Acetic Acid Acetic Acid->Intermediate_1 Intermediate_2 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanenitrile Intermediate_1->Intermediate_2 NaH, DMF 3-chloropropanenitrile 3-chloropropanenitrile 3-chloropropanenitrile->Intermediate_2 Hydrazide_Intermediate 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanehydrazide Intermediate_2->Hydrazide_Intermediate EtOH, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Hydrazide_Intermediate Hydrazide_Intermediate_ref Hydrazide Intermediate Divin_Analogue This compound Analogue Hydrazide_Intermediate_ref->Divin_Analogue EtOH, Acetic Acid (cat.), Reflux Substituted Salicylaldehyde Substituted Salicylaldehyde Substituted Salicylaldehyde->Divin_Analogue

General synthetic scheme for this compound and its analogues.
Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound and its analogues was determined using a standard broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (C. crescentus or E. coli) is used to inoculate a suitable broth medium and incubated overnight at 30°C (C. crescentus) or 37°C (E. coli). The overnight culture is then diluted in fresh medium to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated at the optimal temperature for the respective bacterium for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action and Signaling Pathway

This compound exerts its bacteriostatic effect by disrupting the assembly of the divisome, a complex of proteins required for bacterial cell division.[1][2][6] Unlike many other cell division inhibitors, this compound does not directly target FtsZ, the bacterial tubulin homolog that forms the initial Z-ring at the division site.[1][6] Instead, this compound appears to interfere with the localization and function of late-stage divisome proteins. This disruption prevents the proper remodeling of the peptidoglycan layer at the septum, ultimately blocking cell division and leading to the formation of filamentous cells.[1][2]

G cluster_pathway Bacterial Cell Division Pathway cluster_inhibition Inhibition by this compound FtsZ_polymerization FtsZ polymerization Z_ring_formation Z-ring formation at mid-cell FtsZ_polymerization->Z_ring_formation Early_divisome_assembly Recruitment of early divisome proteins Z_ring_formation->Early_divisome_assembly Late_divisome_assembly Recruitment of late divisome proteins Early_divisome_assembly->Late_divisome_assembly PG_remodeling Peptidoglycan remodeling at septum Late_divisome_assembly->PG_remodeling Cell_division Cell Division PG_remodeling->Cell_division This compound This compound Inhibition_node Disruption of late divisome protein assembly This compound->Inhibition_node Inhibition_node->Late_divisome_assembly Block_PG_remodeling Blockage of PG remodeling Inhibition_node->Block_PG_remodeling Block_PG_remodeling->PG_remodeling Filamentation Cell Filamentation Block_PG_remodeling->Filamentation

Proposed mechanism of action for this compound in bacterial cell division.

Conclusion

The highlights it as a valuable lead compound for the development of novel antibiotics. Its unique mechanism of action, which targets the assembly of late divisome proteins, offers a potential avenue to combat antibiotic resistance. Further optimization of the benzimidazole moiety could lead to analogues with improved potency and pharmacokinetic properties, making this compound a promising candidate for future drug development efforts.

References

The Discovery and Origin of Divin: A Technical Guide to a Novel Bacterial Cell Division Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and mechanism of action of Divin, a novel small molecule inhibitor of bacterial cell division. This compound, chemically identified as N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, exhibits a unique mechanism by disrupting the assembly of late-stage divisome proteins, a critical component of bacterial cytokinesis. Unlike many other cell division inhibitors, this compound does not directly target the highly conserved FtsZ protein, making it a promising candidate for further investigation and development as a novel antimicrobial agent. This guide details the synthetic origin of this compound, its biological activity against various bacterial species, the experimental protocols utilized in its characterization, and its impact on the bacterial cell division signaling pathway.

Discovery and Origin

This compound was identified through a chemical screen for compounds that inhibit bacterial cell division. Its discovery was part of a broader effort to identify novel antimicrobial agents that target the bacterial divisome. The core structure of this compound is a synthetic construct, not of natural origin. Structure-activity relationship (SAR) studies have been conducted to optimize its potency and solubility, leading to the synthesis of several analogs.[1]

The logical workflow for the discovery and initial characterization of this compound is outlined below:

Divin_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Characterization Initial Characterization cluster_Mechanism Mechanism of Action Studies Screen High-Throughput Screen for Bacterial Growth Inhibitors Phenotypic_Screen Phenotypic Screen for Cell Division Defects Screen->Phenotypic_Screen Identifies compounds causing filamentation or chaining Hit_Identification Hit Identification: This compound Phenotypic_Screen->Hit_Identification Selects compounds with specific cell division phenotypes MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Hit_Identification->MIC_Determination Quantify antibacterial potency Phenotype_Analysis Microscopy Analysis of Cellular Phenotype Hit_Identification->Phenotype_Analysis Visualize specific morphological changes Target_Hypothesis Hypothesis Generation: Mechanism of Action MIC_Determination->Target_Hypothesis Phenotype_Analysis->Target_Hypothesis FtsZ_Interaction FtsZ Interaction Assays Target_Hypothesis->FtsZ_Interaction Initial hypothesis: FtsZ inhibitor? Divisome_Localization Localization Studies of Divisome Proteins Target_Hypothesis->Divisome_Localization Broader hypothesis: Divisome disruption FtsZ_Interaction->Divisome_Localization Negative result shifts focus Late_Protein_Disruption Identification of Late Divisome Protein Disruption Divisome_Localization->Late_Protein_Disruption Pinpoints specific stage of inhibition

Caption: Logical workflow of the discovery and characterization of the this compound molecule.

Quantitative Data

The antibacterial activity of this compound and its analogs has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The effect of this compound on the divisome has been quantified by measuring the delocalization of fluorescently tagged divisome proteins.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

CompoundCaulobacter crescentus CB15N MIC (µM)Escherichia coli BW25113 ΔtolC MIC (µM)
This compound (1) 25>100
Analog 8b 6.2525
Analog 11c 6.2525
Analog 11j 6.2525

Table 2: Delocalization of Divisome Proteins in C. crescentus after this compound Treatment

Divisome ProteinPercent of Cells with Delocalized Protein (1 hour treatment)
FtsZ-YFP5%
FtsK-CFP85%
FtsQ-YFP60%
FtsI-YFP80%
FtsN-YFP75%

Experimental Protocols

Synthesis of this compound (N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide)

A detailed retrosynthetic strategy for this compound and its analogs is presented below. The synthesis involves the preparation of a key hydrazide intermediate followed by condensation with an appropriate aldehyde.

Divin_Synthesis This compound This compound Hydrazide 3-(2-methyl-1H-benzimidazol-1-yl) propanohydrazide This compound->Hydrazide Condensation Aldehyde 2-hydroxy-1-naphthaldehyde This compound->Aldehyde Condensation Ester methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate Hydrazide->Ester Hydrazinolysis Benzimidazole 2-methyl-1H-benzimidazole Ester->Benzimidazole Alkylation Bromopropionate methyl 3-bromopropionate Ester->Bromopropionate Alkylation

Caption: Retrosynthetic analysis of the this compound molecule.

Protocol:

  • Synthesis of methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate: To a solution of 2-methyl-1H-benzimidazole in DMF, anhydrous K₂CO₃ is added, followed by methyl 3-bromopropionate. The mixture is heated at 85 °C. After completion, the reaction is worked up to yield the ester.

  • Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanohydrazide: The ester from the previous step is dissolved in methanol, and hydrazine hydrate is added. The mixture is refluxed at 65 °C. The resulting hydrazide is then isolated.

  • Synthesis of this compound: The synthesized hydrazide is condensed with 2-hydroxy-1-naphthaldehyde in ethanol with a catalytic amount of acetic acid under reflux conditions to yield this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

Protocol:

  • A two-fold serial dilution of the test compound (this compound or its analogs) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., PYE for C. crescentus).

  • Each well is inoculated with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Control wells containing bacteria without the compound and wells with medium only are included.

  • The plate is incubated at the optimal growth temperature for the bacterium (e.g., 30°C for C. crescentus) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Fluorescence Microscopy for Protein Localization

This protocol is used to visualize the effect of this compound on the localization of divisome proteins.

Microscopy_Workflow Start Start with bacterial strain expressing fluorescently tagged divisome protein Culture Grow culture to mid-log phase Start->Culture Split Split culture into two: Control and this compound-treated Culture->Split Treat Add this compound to the treatment culture Split->Treat Incubate Incubate both cultures Split->Incubate Control Treat->Incubate Prepare_Slides Prepare agarose pads on microscope slides Incubate->Prepare_Slides Mount Mount cells from both cultures onto slides Prepare_Slides->Mount Image Acquire images using fluorescence microscopy Mount->Image Analyze Analyze images for protein localization Image->Analyze End Quantify delocalization Analyze->End

Caption: Experimental workflow for fluorescence microscopy analysis of protein localization.

Protocol:

  • Bacterial strains expressing fluorescent protein fusions of divisome proteins (e.g., FtsZ-YFP) are grown to mid-logarithmic phase in an appropriate medium.

  • The culture is divided, and one half is treated with this compound at its MIC, while the other half serves as a control.

  • After a defined incubation period (e.g., 1 hour), cells are harvested and mounted on agarose pads on microscope slides.

  • Images are acquired using a fluorescence microscope equipped with appropriate filters for the fluorescent proteins used.

  • The percentage of cells showing delocalized fluorescent signals is quantified.

Mechanism of Action: Signaling Pathway

This compound disrupts the hierarchical assembly of the bacterial divisome at a late stage. The divisome is a complex of proteins that assembles at the future division site. The process begins with the formation of the FtsZ ring (Z-ring), which acts as a scaffold for the recruitment of other divisome proteins. These proteins are broadly categorized as "early" and "late" based on their time of arrival at the division site.

This compound does not interfere with the formation of the Z-ring but prevents the proper localization and assembly of several late divisome proteins, including FtsK, FtsQ, FtsI, and FtsN. This disruption of the late divisome assembly leads to a failure in the subsequent steps of cell constriction and septal peptidoglycan synthesis, ultimately resulting in a bacteriostatic effect.

Divisome_Pathway cluster_Early Early Divisome Assembly cluster_Late Late Divisome Assembly cluster_Function Divisome Function FtsZ FtsZ polymerization (Z-ring formation) Early_Proteins Recruitment of early proteins (FtsA, ZipA) FtsZ->Early_Proteins FtsK FtsK recruitment Early_Proteins->FtsK FtsQ FtsQ recruitment FtsK->FtsQ FtsI FtsI recruitment FtsQ->FtsI FtsN FtsN recruitment FtsI->FtsN PG_synthesis Septal Peptidoglycan Synthesis FtsN->PG_synthesis Constriction Cell Constriction PG_synthesis->Constriction Separation Daughter Cell Separation Constriction->Separation This compound This compound This compound->FtsK This compound->FtsQ This compound->FtsI This compound->FtsN

Caption: Signaling pathway of bacterial cell division and the point of inhibition by this compound.

Conclusion

This compound represents a significant discovery in the field of antimicrobial research. Its unique mechanism of action, targeting the late stages of divisome assembly without affecting FtsZ, opens up new avenues for the development of antibiotics that can combat the growing threat of multidrug-resistant bacteria. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further exploring the potential of this compound and its analogs as therapeutic agents. Future work should focus on identifying the direct molecular target(s) of this compound and further optimizing its pharmacological properties for in vivo efficacy.

References

The Role of Divin in Perturbing Protein Assembly at the Bacterial Septation Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel antimicrobial agents that act on underexploited bacterial targets. One such target is the bacterial cell division machinery, a complex and highly coordinated process essential for bacterial proliferation. The tubulin homolog F-tsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome. This guide provides an in-depth technical overview of Divin, a small molecule inhibitor that disrupts bacterial cell division by perturbing the assembly of the divisome, without directly targeting FtsZ.

Mechanism of Action of this compound

This compound is a novel small molecule that inhibits bacterial cell division through a unique mechanism. Unlike many other cell division inhibitors that target the polymerization of FtsZ, this compound does not interact with FtsZ or affect its assembly into the Z-ring.[1] Instead, this compound's inhibitory action is centered on the disruption of the spatial and temporal localization of late-stage divisome proteins.[1] This mislocalization of key downstream proteins prevents the proper assembly of a functional divisome, leading to a blockage in peptidoglycan remodeling at the division site and ultimately preventing the compartmentalization of the cytoplasm.[1]

Studies in Caulobacter crescentus have shown that this compound treatment leads to the delocalization of several late-stage divisome proteins from the septation site. This effect is not uniform across all divisome components, suggesting a specific point of interference in the hierarchical assembly of the divisome. The disruption of this carefully orchestrated process results in a bacteriostatic effect on both Gram-negative and Gram-positive bacteria.[2]

Quantitative Data on this compound and its Analogs

The inhibitory activity of this compound and its synthetic analogs has been quantified using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundCaulobacter crescentus CB15N MIC (µM)Escherichia coli BW25113 ΔtolC MIC (µM)
This compound (1) 550
Analog 8b 1.2512.5
Analog 11c 1.2525
Analog 11j 1.2525

Data sourced from Zhou et al., ACS Med Chem Lett, 2013.[2][3]

Signaling Pathways and Experimental Workflows

The assembly of the divisome is a hierarchical process where early proteins recruit late-stage proteins to the division site. This compound perturbs this pathway by causing the delocalization of specific late-stage proteins.

Divisome Assembly Pathway and this compound's Point of Intervention

The following diagram illustrates the simplified hierarchical assembly of the divisome in Caulobacter crescentus and indicates the proteins that are delocalized upon treatment with this compound.

Divisome_Assembly cluster_early Early Divisome Proteins cluster_late Late Divisome Proteins FtsZ FtsZ FtsA FtsA FtsZ->FtsA FtsE FtsE FtsA->FtsE FtsK FtsK FtsE->FtsK FtsQ FtsQ FtsK->FtsQ FtsL FtsL FtsQ->FtsL FtsB FtsB FtsL->FtsB FtsW FtsW FtsB->FtsW FtsI FtsI FtsW->FtsI FtsN FtsN FtsI->FtsN This compound This compound This compound->FtsK This compound->FtsQ This compound->FtsL This compound->FtsB This compound->FtsW This compound->FtsI

Caption: this compound perturbs the localization of late-stage divisome proteins.

Experimental Workflow for Protein Localization Studies

The localization of divisome proteins in the presence of this compound is typically studied using fluorescence microscopy. This involves creating fluorescently tagged versions of the divisome proteins.

Experimental_Workflow start Bacterial Strain with Fluorescently-Tagged Divisome Protein culture Grow bacterial culture to mid-log phase start->culture split Split culture into two aliquots culture->split treat_this compound Treat with this compound split->treat_this compound Aliquot 1 treat_dmso Treat with DMSO (control) split->treat_dmso Aliquot 2 incubate Incubate for a defined period treat_this compound->incubate treat_dmso->incubate microscopy Image cells using fluorescence microscopy incubate->microscopy analysis Analyze protein localization (septal vs. diffuse) microscopy->analysis end Determine effect of this compound on protein localization analysis->end

Caption: Workflow for assessing this compound's effect on protein localization.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and its analogs is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., PYE for C. crescentus, LB for E. coli)

  • This compound and its analogs dissolved in dimethyl sulfoxide (DMSO)

  • Sterile growth medium

  • Plate reader for measuring optical density (OD)

Procedure:

  • Prepare a serial two-fold dilution of this compound and its analogs in the 96-well plate using the growth medium. The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects bacterial growth.

  • Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include control wells:

    • Bacteria with DMSO (vehicle control)

    • Bacteria without any compound (growth control)

    • Medium only (sterility control)

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30°C for C. crescentus, 37°C for E. coli) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the OD at 600 nm using a plate reader.

Fluorescence Microscopy for Protein Localization

This protocol is adapted from the methodology used to study the effect of this compound on the localization of divisome proteins in Caulobacter crescentus.[1]

Materials:

  • Caulobacter crescentus strains expressing fluorescent protein fusions of divisome proteins (e.g., GFP-FtsN, YFP-FtsQ).

  • PYE medium.

  • This compound dissolved in DMSO.

  • DMSO (vehicle control).

  • Agarose pads (1% in water).

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets and a camera.

Procedure:

  • Grow the C. crescentus strain expressing the fluorescently-tagged protein in PYE medium at 30°C to an OD600 of 0.2-0.4.

  • Divide the culture into two. To one, add this compound to the final desired concentration (e.g., 5 µM). To the other, add an equivalent volume of DMSO as a control.

  • Incubate both cultures at 30°C for the desired time (e.g., 1-2 hours).

  • Prepare a 1% agarose pad on a microscope slide.

  • Spot a small volume (e.g., 1-2 µL) of the treated and control cell cultures onto the agarose pad and cover with a coverslip.

  • Image the cells using a fluorescence microscope. Acquire both phase-contrast and fluorescence images.

  • Analyze the fluorescence images to determine the localization of the tagged protein. Quantify the percentage of cells showing septal localization versus diffuse cytoplasmic or membrane localization.

Conclusion

This compound represents a promising class of antibacterial compounds with a novel mechanism of action that circumvents direct interaction with FtsZ. By disrupting the localization of late-stage divisome proteins, this compound effectively halts bacterial cell division. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring this compound and the broader field of bacterial cell division inhibitors. Further investigation into the precise molecular target of this compound and the optimization of its structure will be crucial for its development as a potential therapeutic agent.

References

Divin: A Technical Whitepaper on its Bacteriostatic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small-molecule inhibitor of bacterial cell division that exhibits a bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the disruption of the divisome assembly, a multiprotein complex essential for bacterial cytokinesis. Specifically, this compound interferes with the localization of late-stage divisome proteins, leading to a failure of cell septation and compartmentalization.[1][4] Furthermore, this compound's activity is linked to its properties as an iron chelator, suggesting a secondary mechanism involving the perturbation of iron homeostasis, which is critical for bacterial growth and division. This document provides a comprehensive overview of the available data on this compound, including its antimicrobial activity, experimental protocols for its characterization, and a visualization of its proposed mechanisms of action.

Quantitative Antimicrobial Activity

This compound's efficacy has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial pathogens. The available data is summarized in the tables below. While this compound is established as a bacteriostatic agent, specific Minimum Bactericidal Concentration (MBC) values are not prominently available in the reviewed literature. An agent is generally considered bacteriostatic if the MBC is significantly higher than the MIC.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (1) against various pathogenic bacterial strains.

Bacterial StrainMIC (µM)
Shigella boydii12
Enterobacter aerogenes50
Vibrio cholerae12
Escherichia coli (ΔtolC)25
Caulobacter crescentus (CB15N)5

Data sourced from Zhou et al., 2013.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound analog (11j) against various pathogenic bacterial strains.

Bacterial StrainMIC (µM)
Shigella boydii12
Enterobacter aerogenes12
Vibrio cholerae3

Data sourced from Zhou et al., 2013.[1]

Mechanism of Action

This compound employs a dual-pronged approach to inhibit bacterial growth, primarily by disrupting cell division.

Inhibition of Late-Stage Divisome Assembly

The formation of the divisome is a highly orchestrated process that is crucial for bacterial cell division. It begins with the polymerization of the FtsZ protein into a ring-like structure (Z-ring) at the mid-cell, which then serves as a scaffold for the recruitment of other divisome proteins. This compound does not interfere with the initial formation of the FtsZ ring but rather disrupts the assembly of the "late" divisome proteins that are essential for the constriction of the cell envelope and septal peptidoglycan synthesis.[1][4] This leads to the formation of chains of interconnected cells that have initiated but cannot complete the division process.

Divisome_Assembly_Inhibition cluster_0 Bacterial Cell Division Pathway cluster_1 This compound's Point of Intervention FtsZ FtsZ Polymerization (Z-ring formation) Early_Divisome Early Divisome Protein Assembly FtsZ->Early_Divisome Late_Divisome Late Divisome Protein Assembly Early_Divisome->Late_Divisome Septal_PG Septal Peptidoglycan Synthesis Late_Divisome->Septal_PG Cell_Division Cell Division Septal_PG->Cell_Division This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Late_Divisome

This compound's disruption of the bacterial cell division pathway.
Iron Chelation

A secondary but significant aspect of this compound's mechanism of action is its ability to chelate iron.[5] Iron is an essential cofactor for numerous enzymatic reactions, including those involved in DNA replication and cellular respiration. By sequestering iron, this compound induces a state of iron starvation in the bacterial cell. This iron deprivation has been shown to specifically inhibit the late stages of bacterial cytokinesis, complementing its direct effect on the divisome assembly.[5] The long-term consequence of this iron starvation is cellular damage and the inability to reactivate the divisome, even if iron becomes available again.

Iron_Chelation_Pathway cluster_0 Normal Bacterial Iron Metabolism and Cell Division cluster_1 This compound's Intervention via Iron Chelation Extracellular_Fe Extracellular Iron (Fe³⁺) Uptake Iron Uptake Mechanisms Extracellular_Fe->Uptake Intracellular_Fe Intracellular Iron Pool Uptake->Intracellular_Fe Metabolic_Processes Essential Metabolic Processes Intracellular_Fe->Metabolic_Processes Iron_Starvation Iron Starvation Cell_Division_Normal Normal Cell Division Metabolic_Processes->Cell_Division_Normal This compound This compound Chelation Iron Chelation This compound->Chelation Chelation->Extracellular_Fe Chelation->Intracellular_Fe Inhibited_Division Inhibited Cell Division Iron_Starvation->Inhibited_Division

This compound's mechanism of inducing iron starvation to inhibit cell division.

Experimental Protocols

The characterization of this compound as a bacteriostatic agent involves standard microbiological assays. Below are detailed methodologies for determining the MIC, MBC, and performing a time-kill assay, which are fundamental to assessing the antimicrobial properties of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials:

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.

    • This compound stock solution of known concentration.

    • Spectrophotometer.

    • Incubator.

  • Protocol:

    • Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium, no this compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density (OD) at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Materials:

    • MIC plate from the previous experiment.

    • Mueller-Hinton Agar (MHA) plates.

    • Sterile spreaders.

    • Incubator.

  • Protocol:

    • Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth.

    • Spread the aliquots onto separate MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Assay

A time-kill assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Materials:

    • Bacterial culture in logarithmic growth phase.

    • This compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC).

    • Sterile culture tubes.

    • MHA plates.

    • Incubator with shaking capabilities.

  • Protocol:

    • Inoculate sterile culture tubes containing MHB with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add this compound to the tubes at the desired concentrations. Include a growth control tube without this compound.

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate on MHA to determine the number of viable cells (CFU/mL).

    • Plot the log10 CFU/mL versus time for each concentration of this compound. A bacteriostatic agent will typically show a leveling off of the bacterial count, while a bactericidal agent will show a significant decline.

Experimental_Workflow cluster_0 Antimicrobial Activity Assessment Workflow Start Start MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Perform Time-Kill Assay MIC->Time_Kill Data_Analysis Data Analysis and Classification MBC->Data_Analysis Time_Kill->Data_Analysis End End Data_Analysis->End

Workflow for characterizing the antimicrobial activity of this compound.

Conclusion

This compound is a promising bacteriostatic agent with a unique dual mechanism of action that targets bacterial cell division through the disruption of late-stage divisome assembly and the induction of iron starvation. The quantitative data available, primarily in the form of MIC values, demonstrates its potential against a variety of bacterial pathogens. Further research to determine its MBC across a wider range of organisms and to fully elucidate its molecular targets will be crucial for its development as a potential therapeutic agent. The experimental protocols and mechanistic pathways detailed in this document provide a foundational guide for researchers in the field of antimicrobial drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of Divin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Its unique mechanism of action, which circumvents the common target FtsZ, makes it a valuable tool for studying the intricate process of bacterial cytokinesis and a potential candidate for overcoming existing antibiotic resistance. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, mechanism of action, and biological activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Properties and Synthesis

This compound, with the chemical name N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, is a synthetic compound identified through phenotypic screens for its ability to inhibit bacterial cell division.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameN′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide[2]
CAS Number1443321-11-6
Molecular FormulaC22H22N4O2
Molecular Weight374.44 g/mol
AppearanceSolid
SolubilityLow aqueous solubility, soluble in DMSO
Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward multi-step process. A representative protocol is detailed below, based on reported synthetic strategies.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methyl-1H-benzimidazole

  • Methyl 3-bromopropionate

  • Anhydrous Potassium Carbonate (K2CO3)

  • Hydrazine hydrate

  • 2-hydroxy-1-naphthaldehyde

  • Methanol

  • Ethanol

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of Methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate (Intermediate 1):

    • To a solution of 2-methyl-1H-benzimidazole in DMF, add anhydrous K2CO3.

    • Add methyl 3-bromopropionate dropwise to the stirring mixture.

    • Heat the reaction mixture at 60°C for 12 hours.

    • After cooling, pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1.

  • Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide (Intermediate 2):

    • Dissolve Intermediate 1 in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Triturate the residue with diethyl ether to obtain Intermediate 2 as a solid.

  • Synthesis of this compound (N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide):

    • Dissolve Intermediate 2 in methanol.

    • Add a solution of 2-hydroxy-1-naphthaldehyde in methanol.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 6 hours.

    • The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound.

DOT Script for this compound Synthesis Workflow:

Divin_Synthesis cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Condensation 2-methyl-1H-benzimidazole 2-methyl-1H-benzimidazole Intermediate_1 Methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate 2-methyl-1H-benzimidazole->Intermediate_1 K2CO3, DMF Methyl 3-bromopropionate Methyl 3-bromopropionate Methyl 3-bromopropionate->Intermediate_1 Intermediate_2 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide Intermediate_1->Intermediate_2 Hydrazine hydrate, EtOH This compound This compound Intermediate_2->this compound MeOH, Acetic acid 2-hydroxy-1-naphthaldehyde 2-hydroxy-1-naphthaldehyde 2-hydroxy-1-naphthaldehyde->this compound

Caption: Synthetic route for this compound.

Mechanism of Action

This compound exerts its bacteriostatic effect by disrupting the late stages of bacterial cell division.[1] Unlike many other cell division inhibitors that target the tubulin homolog FtsZ, this compound's mechanism is FtsZ-independent.[1][4] It perturbs the assembly of the divisome, the multiprotein complex responsible for cytokinesis, by affecting the localization of late-recruiting cell division proteins.[1][4] This disruption leads to a failure in the proper formation of the division septum and results in the formation of chains of interconnected cells.

Additionally, this compound has been identified as a potent iron chelator. While the direct link between its iron chelation activity and its primary mechanism of inhibiting cell division is still under investigation, iron is an essential cofactor for many enzymes, and its sequestration could contribute to the overall bacteriostatic effect.

DOT Script for this compound's Mechanism of Action:

Divin_Mechanism cluster_divisome Bacterial Cell Division (Divisome Assembly) cluster_iron Iron Homeostasis FtsZ_ring FtsZ ring formation (Early stage) Early_proteins Recruitment of early divisome proteins FtsZ_ring->Early_proteins Late_proteins Recruitment of late divisome proteins Early_proteins->Late_proteins Septum Septum formation & Cell division Late_proteins->Septum This compound This compound This compound->Late_proteins Inhibits localization Fe_ions Intracellular Iron (Fe²⁺/Fe³⁺) This compound->Fe_ions Chelates Enzymatic_function Essential Enzymatic Functions Fe_ions->Enzymatic_function

Caption: this compound's dual mechanism of action.

Biological Activity

Antimicrobial Activity

This compound exhibits bacteriostatic activity against a range of Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound and some of its analogs have been determined for several bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

CompoundCaulobacter crescentus CB15N (μM)Escherichia coli BW25113 ΔtolC (μM)Reference
This compound (1)512.5[1]
Analog 8b2.55[3]
Analog 11c1.252.5[3]
Analog 11j1.252.5[3]

Note: The ΔtolC mutation in E. coli increases its susceptibility to many compounds by impairing a major efflux pump.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (e.g., C. crescentus, E. coli)

  • Appropriate growth medium (e.g., PYE for C. crescentus, LB for E. coli)

  • 96-well microtiter plates

  • This compound and its analogs dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound and its analogs in the appropriate growth medium in a 96-well plate. The final concentration of DMSO should be kept constant and at a non-inhibitory level (e.g., ≤1%).

  • Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Include positive controls (no compound) and negative controls (no bacteria).

  • Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 30°C for C. crescentus, 37°C for E. coli) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Cytotoxicity

This compound has been shown to have low toxicity against mammalian cells at concentrations that are effective against bacteria.[4]

Table 3: Cytotoxicity of this compound

Cell LineConcentration (μM)Viability (%)Reference
Human Embryonic Kidney (HEK) cells5072 ± 5[1]
Red Blood Cells (RBCs)50No significant hemolysis[1]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the viability of the vehicle-treated control cells.

Key Experiments and Methodologies

Localization of Late Cell Division Proteins

A key aspect of this compound's mechanism is its ability to disrupt the localization of late-assembling divisome proteins. This can be visualized using fluorescence microscopy with fluorescently tagged proteins.

Experimental Protocol: Fluorescence Microscopy of Protein Localization

Materials:

  • Bacterial strain expressing a fluorescently tagged late cell division protein (e.g., FtsN-GFP)

  • Microscope slides and coverslips

  • Agarose pads (1% agarose in growth medium)

  • This compound solution

  • Fluorescence microscope with appropriate filters and a high-resolution camera

Procedure:

  • Grow the bacterial culture expressing the fluorescently tagged protein to the mid-logarithmic phase.

  • Treat a portion of the culture with this compound at its MIC, and another portion with the vehicle (DMSO) as a control.

  • Incubate the cultures for a time sufficient to observe the inhibitory phenotype (e.g., 4-6 hours).

  • Prepare an agarose pad on a microscope slide.

  • Spot a small volume of the treated and control cultures onto the agarose pad and cover with a coverslip.

  • Image the cells using fluorescence microscopy, capturing both phase-contrast and fluorescence images.

  • Analyze the localization pattern of the fluorescently tagged protein in both control and this compound-treated cells. In this compound-treated cells, a delocalized or mislocalized fluorescent signal is expected.

Iron Chelation Assay

The ability of this compound to chelate iron can be quantified using various colorimetric assays. A common method is the ferrozine assay, which measures the interference of a chelating agent with the formation of the ferrozine-Fe(II) complex.

Experimental Protocol: Ferrozine-Based Iron Chelation Assay

Materials:

  • This compound solution

  • Ferrous chloride (FeCl2) solution

  • Ferrozine solution

  • HEPES or other suitable buffer

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Add the buffer, this compound solution at various concentrations, and FeCl2 solution to the wells of a 96-well plate.

  • Incubate the mixture for 10 minutes at room temperature to allow for chelation.

  • Initiate the colorimetric reaction by adding the ferrozine solution to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance of the magenta-colored ferrozine-Fe(II) complex at approximately 562 nm.

  • The iron-chelating activity is calculated as the percentage inhibition of ferrozine-Fe(II) complex formation compared to a control without the chelator. EDTA can be used as a positive control.

Conclusion and Future Directions

This compound represents a promising new class of antibacterial compounds with a unique FtsZ-independent mechanism of action. Its ability to disrupt the late stages of bacterial cell division and chelate iron provides multiple avenues for its therapeutic potential. The data and protocols presented in this guide offer a foundation for further investigation into the precise molecular target of this compound, optimization of its structure for improved efficacy and pharmacokinetic properties, and exploration of its spectrum of activity against a broader range of pathogenic bacteria. Identifying the specific late divisome protein(s) affected by this compound and elucidating the interplay between its cell division inhibition and iron chelation activities are critical next steps in the development of this compound-based therapeutics.

References

Preliminary Studies on the Antimicrobial Spectrum of Divin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Its unique mechanism of action, which targets the assembly of the divisome complex, distinguishes it from many existing antibiotics. This technical guide provides a comprehensive overview of the preliminary studies on this compound's antimicrobial spectrum, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for new antimicrobial agents with novel mechanisms of action. This compound, a small molecule, has been identified as a promising candidate that inhibits bacterial cell division by disrupting the assembly of late-stage division proteins at the septum.[1][2][3] This bacteriostatic agent offers a distinct therapeutic approach compared to inhibitors that target FtsZ, a key protein in the early stages of cell division.[3] This guide summarizes the initial findings on this compound's antimicrobial activity and provides the necessary technical details for its further investigation.

Antimicrobial Spectrum of this compound and its Analogue

Preliminary studies have evaluated the antimicrobial activity of this compound and its analogues against a range of bacterial pathogens. The potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible in vitro growth of a bacterium.[4]

Data Presentation

The following tables summarize the MIC values of this compound and a potent analogue, designated as 11j, against various bacterial strains. The data is compiled from structure-activity relationship (SAR) studies.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogue 11j against Gram-Negative Bacteria [4]

Bacterial StrainThis compound (μM)Analogue 11j (μM)
Caulobacter crescentus CB15N51.25
Escherichia coli BW25113 ΔtolC5025
Shigella boydii2512.5
Enterobacter aerogenes>5012.5
Vibrio cholerae12.53

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Analogue 11j against Gram-Positive Bacteria [4]

Bacterial StrainThis compound (μM)Analogue 11j (μM)
Bacillus subtilis 16852.5
Staphylococcus aureus UAMS-112.56.25

Experimental Protocols

The following sections detail the methodologies used in the preliminary studies of this compound's antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogues was determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Test compounds (this compound and its analogues)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate culture media (e.g., M8 media)[1]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth.

    • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting concentration of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.

    • The last well in the row should not contain any test compound and will serve as a growth control. A well with broth only will serve as a sterility control.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

This compound acts by inhibiting the late stages of bacterial cell division. It is proposed to perturb the assembly of essential proteins at the division septum, thereby blocking the final separation of daughter cells.

Divin_Mechanism cluster_cell Bacterial Cell Cell_Elongation Cell Elongation FtsZ_Ring_Formation FtsZ Ring Formation (Early Stage) Cell_Elongation->FtsZ_Ring_Formation Divisome_Assembly Divisome Protein Assembly (Late Stage) FtsZ_Ring_Formation->Divisome_Assembly Septum_Formation Septum Formation & Constriction Divisome_Assembly->Septum_Formation Cell_Separation Daughter Cell Separation Septum_Formation->Cell_Separation This compound This compound This compound->Inhibition Inhibition->Divisome_Assembly Inhibits

Caption: Proposed mechanism of this compound in inhibiting bacterial cell division.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration of this compound.

MIC_Workflow Start Start Prep_Compound Prepare this compound Stock Solution Start->Prep_Compound Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Prep_Compound->Serial_Dilution Inoculate_Plate Inoculate plate with bacterial suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The preliminary studies on this compound reveal its potential as a novel antimicrobial agent with a unique mechanism of action targeting bacterial cell division. The provided quantitative data demonstrates its efficacy against a range of Gram-positive and Gram-negative bacteria. The detailed experimental protocols offer a foundation for researchers to conduct further investigations into its antimicrobial spectrum, mechanism of action, and potential for therapeutic development. The visualizations aid in understanding the proposed signaling pathway and the experimental workflow for its evaluation. Further research is warranted to explore the full therapeutic potential of this compound and its analogues in combating bacterial infections.

References

Divin: A Promising Novel Antimicrobial Agent Targeting Bacterial Cell Division

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Divin, a novel small molecule inhibitor of bacterial cell division. This compound presents a unique mechanism of action, targeting the assembly of the divisome, a complex protein machinery essential for bacterial cytokinesis. This document details its antimicrobial potential, mechanism of action, and provides protocols for its evaluation, aiming to facilitate further research and development of this compound and its analogs as a new class of antimicrobial agents.

Mechanism of Action: Disrupting the Divisome

This compound exerts its bacteriostatic effect by interfering with the late stages of bacterial cell division.[1] Unlike many other cell division inhibitors that target the tubulin homolog FtsZ, this compound does not directly interact with FtsZ.[1] Instead, it perturbs the assembly of crucial proteins at the site of cell septation.[1][2] This disruption leads to the delocalization of late-stage divisome proteins, ultimately blocking peptidoglycan remodeling at the division site and preventing the compartmentalization of the cytoplasm.[1]

The proposed signaling pathway for this compound's mechanism of action involves the inhibition of the proper localization of key divisome proteins. In a normal bacterial cell division process, a series of proteins are recruited to the mid-cell to form the divisome. This process is initiated by the formation of the Z-ring, composed of FtsZ polymers. Subsequent proteins are then recruited in a hierarchical manner. This compound appears to disrupt this cascade at a late stage, after the initial Z-ring formation.

Divin_Mechanism_of_Action cluster_0 Normal Divisome Assembly cluster_1 This compound Intervention FtsZ FtsZ Polymerization (Z-ring formation) Early_Proteins Recruitment of Early Divisome Proteins (e.g., FtsA, ZipA) FtsZ->Early_Proteins Late_Proteins Recruitment of Late Divisome Proteins (FtsI, FtsW, FtsL, FtsB, FtsQ) Early_Proteins->Late_Proteins Septum Peptidoglycan Synthesis & Septum Formation Late_Proteins->Septum Delocalization Delocalization of Late Divisome Proteins Division Cell Division Septum->Division This compound This compound This compound->Delocalization Inhibition Inhibition of Septal Peptidoglycan Synthesis Delocalization->Inhibition Filamentation Cell Filamentation (Division Arrest) Inhibition->Filamentation MIC_Workflow A Prepare serial dilutions of this compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24h). C->D E Determine the MIC as the lowest concentration of this compound that inhibits visible bacterial growth. D->E Biofilm_Inhibition_Workflow A Incubate bacteria in a 96-well plate with varying concentrations of this compound. B After incubation (e.g., 24h), remove planktonic cells by washing. A->B C Stain the adherent biofilm with crystal violet solution. B->C D Wash away excess stain and allow the plate to dry. C->D E Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify biofilm mass. E->F G Calculate the percentage of biofilm inhibition compared to the untreated control. F->G Cytotoxicity_Workflow A Seed mammalian cells in a 96-well plate and allow them to adhere. B Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48h). A->B C Add MTT reagent to each well and incubate to allow formazan crystal formation. B->C D Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm). D->E F Calculate the percentage of cell viability and determine the CC50/IC50 value. E->F

References

Divin's Unique Approach to Disrupting Bacterial Cell Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the unique mechanism of Divin, a novel cell division inhibitor, and contrasts it with other known inhibitors, primarily those targeting the FtsZ protein. This document provides a comprehensive overview of this compound's mode of action, quantitative comparisons with other inhibitors, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Distinguishing this compound: A Paradigm Shift in Cell Division Inhibition

This compound stands apart from the majority of currently studied bacterial cell division inhibitors. Unlike compounds that directly target the tubulin-like protein FtsZ, the cornerstone of the bacterial divisome, this compound employs a more nuanced strategy. It disrupts the assembly of the late-stage proteins of the divisome, effectively halting cell septation and leading to cell filamentation.[1][2] This unique mechanism of action makes this compound a valuable tool for dissecting the intricacies of bacterial cell division and a promising scaffold for the development of new antimicrobial agents.[3][4]

The key distinction lies in its target. While many inhibitors focus on preventing the polymerization or GTPase activity of FtsZ, this compound allows the initial formation of the Z-ring but prevents the subsequent recruitment and localization of essential proteins required for the constriction of the cell envelope and synthesis of the septal cell wall.[1][2] This specific interference with the late stages of divisome assembly provides a more targeted approach to inhibiting cell division, potentially reducing off-target effects and offering a new strategy to combat antibiotic resistance.

Quantitative Comparison of this compound and Other Cell Division Inhibitors

To provide a clear perspective on the efficacy of this compound and its analogs in comparison to other cell division inhibitors, the following tables summarize key quantitative data. These values, including Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50), are critical for evaluating the potency and spectrum of activity of these compounds.

Compound Target Organism MIC (µg/mL) IC50 (µM) Reference
This compound Analog (C11) Late Divisome ProteinsStaphylococcus aureus2-[2]
This compound Analog (C11.7) Late Divisome ProteinsStaphylococcus aureus829.39 (FtsZ Polymerization)[2]
PC190723 FtsZStaphylococcus aureus0.5 - 10.055 (GTPase activity)[5]
Zantrin Z3 FtsZBacillus subtilis-~10 (GTPase activity)[6]
Berberine Analog FtsZStaphylococcus aureus (MRSA)2 - 838 (GTPase activity)[5]
Cinnamaldehyde FtsZEscherichia coli-5.81 (GTPase activity)[3]
Chrysophaentin A FtsZStaphylococcus aureus (MRSA)1.56.7 (GTPase activity)[3]
Viriditoxin FtsZStaphylococcus aureus (MRSA)2 - 167.0 (GTPase activity)[3]
Compound S2727 FtsZBacillus subtilis16-[7]
Compound S2163 FtsZBacillus subtilis128-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other cell division inhibitors.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (100 mM)

  • Test inhibitor (e.g., this compound or FtsZ inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrofluorometer with a light scattering setup (e.g., excitation and emission wavelengths set to 350 nm)

Procedure:

  • Prepare a reaction mixture containing purified FtsZ in polymerization buffer in a cuvette.

  • Incubate the mixture at 30°C for a few minutes to establish a baseline reading.

  • To test the effect of an inhibitor, add the desired concentration of the compound to the reaction mixture and incubate for a specified period.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin monitoring the change in light scattering at a 90-degree angle over time.

  • An increase in light scattering indicates FtsZ polymerization. A reduction in the rate or extent of this increase in the presence of an inhibitor suggests inhibition of polymerization.

FtsZ GTPase Activity Assay (Malachite Green Assay)

This assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate released from GTP hydrolysis.

Materials:

  • Purified FtsZ protein

  • GTPase reaction buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl2)

  • GTP solution (e.g., 50 µM)

  • Test inhibitor

  • Malachite Green reagent

  • Microplate reader

Procedure:

  • Prepare reaction mixtures containing FtsZ in GTPase reaction buffer in a 96-well plate.

  • Add the test inhibitor at various concentrations to the respective wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding GTP to each well.

  • At specific time points (e.g., 0, 2.5, 5, 7.5, and 10 minutes), stop the reaction by adding an equal volume of 0.6 M perchloric acid.[1]

  • Add the Malachite Green reagent to each well and incubate for 15-20 minutes at room temperature to allow color development.

  • Measure the absorbance at approximately 620-640 nm using a microplate reader.

  • The amount of phosphate released is proportional to the absorbance, and the GTPase activity can be calculated from a standard curve.

Immunofluorescence Microscopy for Localization of Divisome Proteins

This technique is used to visualize the subcellular localization of specific divisome proteins in bacterial cells.

Materials:

  • Bacterial cell culture

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., lysozyme)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Primary antibody specific to the target divisome protein

  • Fluorescently labeled secondary antibody

  • Mounting medium with an anti-fade agent

  • Fluorescence microscope

Procedure:

  • Grow bacterial cells to the desired growth phase and treat with the inhibitor (e.g., this compound) for a specified time.

  • Fix the cells with the fixative solution.

  • Wash the cells with PBS.

  • Permeabilize the cell wall using a suitable enzyme like lysozyme to allow antibody penetration.

  • Block non-specific antibody binding sites with blocking buffer.

  • Incubate the cells with the primary antibody that specifically recognizes the divisome protein of interest.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody that binds to the primary antibody.

  • Wash the cells to remove unbound secondary antibody.

  • Mount the cells on a microscope slide with mounting medium.

  • Visualize the localization of the fluorescently labeled protein using a fluorescence microscope. Changes in the localization pattern (e.g., delocalization from the mid-cell) in the presence of an inhibitor indicate its effect on the divisome assembly.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Bacterial_Cell_Division_Pathway cluster_early Early Divisome Assembly cluster_late Late Divisome Assembly FtsZ FtsZ monomers Z_ring FtsZ ring (Z-ring) FtsZ->Z_ring Polymerization FtsA_ZipA FtsA/ZipA (Membrane Anchors) Z_ring->FtsA_ZipA Recruitment FtsK FtsK FtsA_ZipA->FtsK FtsQLB FtsQ, FtsL, FtsB FtsK->FtsQLB FtsW_FtsI FtsW/FtsI (Peptidoglycan Synthesis) FtsQLB->FtsW_FtsI FtsN FtsN FtsW_FtsI->FtsN Septum Formation Septum Formation FtsN->Septum Formation Cell Division Cell Division Septum Formation->Cell Division

Diagram 1: Simplified pathway of bacterial cell division.

FtsZ_Inhibitor_Mechanism FtsZ_inhibitor FtsZ Inhibitor FtsZ FtsZ monomers FtsZ_inhibitor->FtsZ Inhibits Polymerization or GTPase Activity Cell Division Cell Division FtsZ_inhibitor->Cell Division Blocks Z_ring FtsZ ring (Z-ring)

Diagram 2: General mechanism of FtsZ-targeting inhibitors.

Divin_Mechanism This compound This compound Late_Proteins Late Divisome Proteins This compound->Late_Proteins Disrupts Localization Divisome_Assembly Functional Divisome Assembly This compound->Divisome_Assembly Prevents Z_ring Z-ring Formation (Unaffected) Z_ring->Late_Proteins Late_Proteins->Divisome_Assembly Cell Division Cell Division Divisome_Assembly->Cell Division

Diagram 3: this compound's unique mechanism of action.

Experimental_Workflow cluster_microscopy In Vivo Analysis start Start: Bacterial Culture treatment Treatment with Inhibitor (e.g., this compound) start->treatment polymerization FtsZ Polymerization (Light Scattering) treatment->polymerization gtpase FtsZ GTPase Activity (Malachite Green) treatment->gtpase microscopy Immunofluorescence Microscopy treatment->microscopy localization Analysis of Protein Localization microscopy->localization

Diagram 4: General experimental workflow for characterizing cell division inhibitors.

References

Divin's Interaction with the Bacterial Cell Envelope: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Its unique mechanism of action, which circumvents the common target FtsZ, makes it a valuable tool for studying the intricate process of bacterial cytokinesis and a potential candidate for overcoming existing antibiotic resistance. This technical guide provides an in-depth analysis of this compound's interaction with the bacterial cell envelope, focusing on its mechanism of action, its effects on key cellular processes, and the experimental methodologies used to elucidate its function.

Introduction

Bacterial cell division, a fundamental process for bacterial proliferation, is orchestrated by a complex machinery of proteins known as the divisome.[1][2][3] This dynamic structure assembles at the mid-cell and coordinates the synthesis of the septal cell wall, ultimately leading to the formation of two daughter cells.[1][2][3] The tubulin homolog FtsZ is a key player in this process, forming a ring-like structure (the Z-ring) that serves as a scaffold for the recruitment of other divisome proteins.[1][4][5][6] Due to its essential role, FtsZ has been a primary target for the development of cell division inhibitors.[7]

This compound emerges as a significant departure from this paradigm. It inhibits bacterial cell division without directly targeting FtsZ.[1][2][3][8] Instead, this compound disrupts the later stages of divisome assembly, leading to a distinct phenotype where daughter cells remain connected with a shared cytoplasm.[7][9] This guide delves into the molecular interactions of this compound with the cell envelope, providing a comprehensive resource for researchers in microbiology, cell biology, and antimicrobial drug development.

Mechanism of Action

This compound's primary mechanism of action involves the disruption of the spatial and temporal localization of late-stage divisome proteins.[1][2] This interference prevents the proper assembly of a functional divisome, ultimately blocking cell septation.[7]

Impact on Divisome Protein Localization

Studies in Caulobacter crescentus have shown that this compound treatment leads to the mislocalization of several key late-stage divisome proteins, including FtsQ, FtsL, FtsW, and FtsB.[9] These proteins are crucial for linking the cytoplasmic Z-ring to the peptidoglycan synthesis machinery in the periplasm. By disrupting their localization to the division site, this compound effectively uncouples Z-ring constriction from septal cell wall synthesis.[1]

Effect on Peptidoglycan Remodeling

A direct consequence of the mislocalization of late-stage divisome proteins is the significant reduction of peptidoglycan remodeling at the division site.[1][2][3] Peptidoglycan synthesis is essential for the construction of the septum that divides the two daughter cells.[9] this compound's interference with this process prevents the inward growth of the cell wall, leading to the observed phenotype of fused cells.[7]

Independence from FtsZ Interaction

A defining characteristic of this compound is its lack of direct interaction with FtsZ.[1][2][7] This has been demonstrated through various in vitro and in vivo assays. This unique property distinguishes this compound from many other cell division inhibitors and suggests a novel target within the divisome assembly pathway.[7]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound and its analogs against various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli BW25113>128
Escherichia coli BW25113 ΔtolC16
Caulobacter crescentus CB154
Bacillus subtilis 1688
Staphylococcus aureus HG00116

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs against E. coli BW25113 ΔtolC.

CompoundModificationMIC (µg/mL)Relative Potency
This compound (1)-161x
Analog 25-methoxybenzimidazole82x
Analog 35-chlorobenzimidazole44x
Analog 4N-methyl-benzimidazole>128<0.125x
Analog 5N-ethyl-benzimidazole640.25x

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the bacterial cell envelope.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the MIC of this compound.

Materials:

  • Bacterial strains (e.g., E. coli, C. crescentus, B. subtilis, S. aureus)

  • Appropriate growth medium (e.g., LB, PYE, TSB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the specific bacterial strain for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Fluorescence Microscopy of Divisome Protein Localization

This protocol describes the method for visualizing the effect of this compound on the localization of fluorescently tagged divisome proteins.

Materials:

  • Bacterial strain expressing a fluorescently tagged divisome protein (e.g., FtsZ-GFP, FtsQ-YFP)

  • Appropriate growth medium

  • This compound stock solution

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets and a high-resolution camera

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Treat the culture with this compound at a concentration equivalent to its MIC or a multiple thereof. An untreated culture should be used as a control.

  • Incubate the cultures for a defined period (e.g., 1-2 hours) to allow for the observation of the desired phenotype.

  • Mount a small volume of the culture on a microscope slide with a coverslip. Agarose pads can be used to immobilize the cells.

  • Image the cells using fluorescence microscopy. Capture both phase-contrast and fluorescence images.

  • Analyze the localization pattern of the fluorescently tagged protein in both treated and untreated cells. Quantify the percentage of cells showing mislocalization of the protein.

Analysis of Peptidoglycan Synthesis

This protocol details a method to assess the impact of this compound on peptidoglycan synthesis using fluorescent D-amino acids (FDAAs).

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound stock solution

  • Fluorescent D-amino acid (e.g., HADA, TADA)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Treat the culture with this compound at a specific concentration.

  • Add the fluorescent D-amino acid to the culture and incubate for a short period to allow for its incorporation into newly synthesized peptidoglycan.

  • Wash the cells to remove unincorporated FDAA.

  • Mount the cells on a microscope slide and image using fluorescence microscopy.

  • Analyze the fluorescence signal to determine the sites of active peptidoglycan synthesis. In this compound-treated cells, a reduction or mislocalization of the fluorescence at the division septum is expected.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its mechanism of action.

Divin_Mechanism_of_Action cluster_divisome Bacterial Cell Division FtsZ FtsZ (Early Divisome) Late_Proteins Late Divisome Proteins (e.g., FtsQ, FtsL, FtsW, FtsB) FtsZ->Late_Proteins Recruitment PG_Synthesis Peptidoglycan Synthesis at Septum Late_Proteins->PG_Synthesis Activation Septum_Formation Septum Formation PG_Synthesis->Septum_Formation Leads to Cell_Division Cell Division Septum_Formation->Cell_Division This compound This compound This compound->Late_Proteins Disrupts Localization

Caption: this compound's mechanism of action, disrupting late divisome protein localization.

MIC_Determination_Workflow start Start prep_dilution Prepare Serial Dilution of this compound in 96-well Plate start->prep_dilution inoculate Inoculate with Standardized Bacterial Suspension prep_dilution->inoculate incubate Incubate at Optimal Temperature (18-24h) inoculate->incubate read_results Read Results (Visually or OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Fluorescence_Microscopy_Workflow start Start grow_culture Grow Bacterial Culture with Fluorescently Tagged Protein start->grow_culture treat_this compound Treat with this compound (and Control) grow_culture->treat_this compound incubate Incubate treat_this compound->incubate prepare_slide Prepare Microscope Slide incubate->prepare_slide image_cells Image Cells (Phase and Fluorescence) prepare_slide->image_cells analyze Analyze Protein Localization image_cells->analyze end End analyze->end

Caption: Experimental workflow for fluorescence microscopy analysis.

Conclusion

This compound represents a significant advancement in the field of bacterial cell division inhibitors. Its unique mechanism of action, which targets the late stages of divisome assembly without affecting FtsZ, opens up new possibilities for antimicrobial drug development and provides a powerful tool for dissecting the complexities of bacterial cytokinesis. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to understand and utilize this compound in their studies. Further investigation into the precise molecular target of this compound will undoubtedly provide deeper insights into the fundamental processes of bacterial cell division and pave the way for the rational design of a new class of antibiotics.

References

Methodological & Application

Application Notes and Protocols for Divin in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divin is a novel small-molecule inhibitor of bacterial cell division that presents a unique mechanism of action, making it a valuable tool for studying bacterial physiology and a potential starting point for the development of new antimicrobial agents.[1][2] Unlike many other cell division inhibitors that target the FtsZ protein, this compound acts by disrupting the assembly of the divisome at a late stage, specifically affecting the localization of proteins such as FtsQ, FtsL, FtsW, and FtsB.[3] This leads to a bacteriostatic effect, where bacterial cells are unable to complete cell division, resulting in the formation of elongated or chained cells.[3] this compound has shown efficacy against both Gram-negative and Gram-positive bacteria and exhibits moderate toxicity to mammalian cells at effective concentrations.[1][2]

These application notes provide detailed protocols for the use of this compound in bacterial culture to study its effects on bacterial growth and morphology.

Mechanism of Action

This compound disrupts the formation of a functional divisome, the protein machinery responsible for bacterial cell septation. It does not bind to or inhibit the GTPase activity of FtsZ, the tubulin homolog that forms the Z-ring at the future division site.[1] Instead, this compound prevents the proper spatial and temporal localization of late-stage divisome proteins that are recruited to the Z-ring.[1][3] This disruption of the divisome assembly cascade ultimately blocks peptidoglycan synthesis at the septum, preventing the final constriction and separation of daughter cells.[3]

Signaling Pathway of this compound's Action

Divin_Mechanism cluster_0 Bacterial Cell Division Cascade FtsZ FtsZ polymerization (Z-ring formation) Early_Divisome Early divisome protein assembly FtsZ->Early_Divisome Late_Divisome Late divisome protein assembly (FtsQ, FtsL, FtsW, FtsB) Early_Divisome->Late_Divisome PG_synthesis Peptidoglycan synthesis at septum Late_Divisome->PG_synthesis Septation Septation and cell division PG_synthesis->Septation This compound This compound This compound->Late_Divisome Inhibits

Caption: Mechanism of action of this compound in inhibiting bacterial cell division.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects on different bacterial species as reported in the literature.

Bacterial SpeciesStrainEffective Concentration (MIC)Observed PhenotypeReference
Caulobacter crescentusCB15N5 µMArrested cell division after initiation of constriction[3]
Escherichia coliJW550350 µMCell filamentation[1]
Escherichia coliBW25113 ΔtolCVaries by analog-[3]

Note: The Minimum Inhibitory Concentration (MIC) can vary depending on the specific bacterial strain, culture medium, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • This compound stock solution (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Workflow Diagram:

MIC_Workflow start Start prepare_culture Prepare overnight bacterial culture start->prepare_culture dilute_culture Dilute culture to standardized density prepare_culture->dilute_culture inoculate Inoculate wells with diluted bacterial culture dilute_culture->inoculate serial_dilution Perform serial dilutions of this compound in 96-well plate serial_dilution->inoculate incubate Incubate plate at optimal temperature inoculate->incubate measure_od Measure OD600 incubate->measure_od determine_mic Determine MIC (lowest concentration with no visible growth) measure_od->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Procedure:

  • Prepare a starter culture: Inoculate a single colony of the bacterial strain into 5 mL of the appropriate growth medium and incubate overnight at the optimal temperature with shaking.

  • Standardize the bacterial inoculum: Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of 0.05-0.1.

  • Prepare this compound dilutions: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (medium with bacteria, no this compound) and a negative control (medium only). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculate the plate: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterial strain for 16-24 hours with shaking.

  • Determine MIC: After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

Protocol 2: Bacterial Growth Curve Assay with this compound

This protocol is used to assess the effect of this compound on the growth kinetics of a bacterial population.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • This compound stock solution

  • Sterile culture flasks or tubes

  • Spectrophotometer

Procedure:

  • Prepare an overnight culture: Inoculate a single colony into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

  • Subculture: Dilute the overnight culture into a larger volume of fresh pre-warmed medium to an OD600 of approximately 0.05.

  • Experimental setup: Aliquot the diluted culture into separate flasks. Add this compound at the desired final concentration to the test flasks. Include a control flask with an equivalent volume of the solvent (DMSO).

  • Incubation and monitoring: Incubate all flasks at the optimal temperature with shaking. At regular intervals (e.g., every hour), withdraw a sample from each flask and measure the OD600.

  • Data analysis: Plot the OD600 values against time to generate growth curves. Compare the growth curve of the this compound-treated culture to the control culture to observe the effect on the lag phase, exponential growth rate, and stationary phase.

Protocol 3: Microscopy of this compound-Treated Bacteria

This protocol allows for the visualization of morphological changes in bacteria upon treatment with this compound.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • This compound stock solution

  • Microscope slides and coverslips

  • Microscope with phase-contrast or DIC optics

  • (Optional) Fluorescent dyes for staining DNA and cell membranes (e.g., DAPI, FM 4-64)

Workflow Diagram:

Microscopy_Workflow start Start culture Grow bacterial culture to exponential phase start->culture treat Treat culture with this compound (and a DMSO control) culture->treat incubate Incubate for a defined period of time treat->incubate prepare_slide Prepare microscope slide with treated cells incubate->prepare_slide image Image cells using phase-contrast/DIC microscopy prepare_slide->image analyze Analyze cell morphology (length, septation) image->analyze end End analyze->end

Caption: Workflow for microscopic analysis of this compound-treated bacteria.

Procedure:

  • Culture preparation: Grow the bacterial culture to the early- to mid-exponential phase (OD600 of ~0.2-0.5).

  • Treatment: Add this compound at the desired concentration to the culture. As a control, add an equivalent amount of DMSO to a separate culture.

  • Incubation: Continue to incubate the cultures for a period sufficient to observe a phenotypic effect (e.g., 2-4 hours, or one to two generation times).

  • Slide preparation: Place a small drop of the treated culture onto a clean microscope slide and cover with a coverslip. To immobilize the cells, an agarose pad can be used.

  • Microscopy: Observe the cells under a microscope using phase-contrast or DIC optics to visualize the cell shape and septa.

  • (Optional) Fluorescence Microscopy: If desired, cells can be stained with fluorescent dyes prior to microscopy to visualize the nucleoid (DAPI) and cell membrane (FM 4-64) to assess effects on chromosome segregation and membrane dynamics.

  • Image analysis: Capture images and analyze cell length and the presence or absence of septa. Compare the morphology of this compound-treated cells to the control cells.

Troubleshooting

  • Precipitation of this compound: this compound has low solubility in aqueous media.[3] Ensure the stock solution is fully dissolved in DMSO before adding to the culture medium. Avoid using excessively high concentrations that may lead to precipitation.

  • No observable effect: If no effect on bacterial growth or morphology is observed, consider increasing the concentration of this compound or the incubation time. Also, verify the activity of the this compound compound.

  • Contamination: Follow standard aseptic techniques to prevent contamination of bacterial cultures.[4]

Conclusion

This compound is a valuable chemical probe for dissecting the later stages of bacterial cell division. The protocols provided here offer a framework for researchers to investigate the effects of this compound on their bacterial species of interest. By carefully controlling experimental conditions and utilizing the described methods, researchers can gain insights into the complex process of bacterial cytokinesis and explore the potential of targeting the divisome for novel antibiotic development.

References

Application Notes and Protocols for the Laboratory Synthesis of Divin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical synthesis of Divin and its structural analogs, potent inhibitors of bacterial cell division. The protocols outlined below are based on established methodologies and are intended to facilitate the production of these compounds for research and drug development purposes.

Introduction

This compound is a small molecule that has been identified as a promising antimicrobial agent due to its unique mechanism of action. It disrupts the assembly of late-stage proteins at the bacterial division site, known as the divisome, ultimately leading to a bacteriostatic effect.[1][2][3] Unlike many other cell division inhibitors, this compound does not directly target the tubulin homolog FtsZ.[1] Instead, it perturbs the localization of essential divisome proteins such as FtsQ, FtsL, FtsW, and FtsB.[3] Structure-activity relationship (SAR) studies have revealed that the 2-hydroxynaphthalenyl hydrazide moiety is crucial for its biological activity, while modifications to the benzimidazole ring can enhance its potency and solubility.[2][3]

This document provides detailed protocols for the synthesis of this compound and its analogs, along with quantitative data to guide analog design and optimization.

Data Presentation

Table 1: Structure-Activity Relationship of this compound Analogs

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and a selection of its analogs against various bacterial strains. This data is crucial for understanding the structure-activity relationship and for the rational design of more potent compounds.

CompoundR1R2R3R4C. crescentus CB15N MIC (µM)E. coli BW25113 ΔtolC MIC (µM)Solubility Improvement (fold)Potency Improvement (fold)
This compound (1) HHHH12.512.511
Analog 8b ClHHH3.13.1>104
Analog 11c HOCH3HH6.26.2>52
Analog 11j HHHF3.13.1>104

Data compiled from studies by Zhou et al. (2013).[2][3]

Experimental Protocols

The synthesis of this compound and its analogs can be achieved through a convergent synthetic route. The following protocols provide a general framework for the synthesis of the key intermediates and the final products.

Protocol 1: Synthesis of 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanehydrazide (Intermediate A)

This protocol describes the synthesis of the benzimidazole-containing hydrazide intermediate.

Materials:

  • 2-methylbenzimidazole

  • Ethyl 3-bromopropanoate

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Alkylation: To a solution of 2-methylbenzimidazole in ethanol, add sodium bicarbonate followed by the dropwise addition of ethyl 3-bromopropanoate. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanoate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Hydrazinolysis: Dissolve the purified ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanehydrazide (Intermediate A).

Protocol 2: Synthesis of this compound and Analogs

This protocol outlines the final condensation step to produce this compound and its analogs.

Materials:

  • Intermediate A (3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanehydrazide)

  • 2-hydroxy-1-naphthaldehyde (for this compound) or substituted salicylaldehydes (for analogs)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Condensation: Dissolve Intermediate A in ethanol. Add a catalytic amount of glacial acetic acid, followed by the addition of 2-hydroxy-1-naphthaldehyde (or the corresponding aldehyde for analogs).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the final product. If necessary, the product can be further purified by recrystallization from a suitable solvent.

Visualizations

Signaling Pathway of this compound in Bacterial Cell Division

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting bacterial cell division.

Divin_Signaling_Pathway cluster_cell Bacterial Cell FtsZ FtsZ polymerization (Z-ring formation) Divisome_Assembly Early Divisome Assembly FtsZ->Divisome_Assembly Late_Divisome_Assembly Late Divisome Assembly (FtsQ, FtsL, FtsW, FtsB) Divisome_Assembly->Late_Divisome_Assembly Septum_Formation Septum Formation & Peptidoglycan Remodeling Late_Divisome_Assembly->Septum_Formation Cell_Division Cell Division Septum_Formation->Cell_Division This compound This compound This compound->Late_Divisome_Assembly Inhibition

Caption: this compound inhibits bacterial cell division by disrupting late divisome assembly.

Experimental Workflow for this compound Synthesis

This diagram outlines the key steps in the laboratory synthesis of this compound.

Divin_Synthesis_Workflow cluster_intermediate Intermediate A Synthesis cluster_final_product This compound Synthesis Start1 2-methylbenzimidazole + Ethyl 3-bromopropanoate Alkylation Alkylation Start1->Alkylation Intermediate_Ester Ethyl 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanoate Alkylation->Intermediate_Ester Hydrazinolysis Hydrazinolysis with Hydrazine Hydrate Intermediate_Ester->Hydrazinolysis Intermediate_A Intermediate A Hydrazinolysis->Intermediate_A Start2 Intermediate A + 2-hydroxy-1-naphthaldehyde Intermediate_A->Start2 Condensation Condensation Start2->Condensation Divin_Product This compound Condensation->Divin_Product

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Divin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divin is a novel small molecule inhibitor of bacterial cell division.[1][2] Its unique bacteriostatic mechanism of action, which involves the perturbation of protein assembly at the site of cell septation, distinguishes it from many existing classes of antimicrobial agents.[1][2] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogues against susceptible bacterial strains. The MIC is a critical parameter in early-stage drug discovery, providing essential data on the potency of a compound. The protocols outlined below are based on established and widely accepted methodologies for antimicrobial susceptibility testing.[3][4][5][6]

Mechanism of Action

This compound acts by disrupting the formation of the divisome, the protein complex responsible for bacterial cell division. This interference with the septation process leads to the inhibition of bacterial proliferation. Structure-activity relationship (SAR) studies have been conducted to optimize the efficacy and solubility of this compound, indicating that the 2-hydroxynaphthalenyl hydrazide moiety is crucial for its biological activity, while modifications to the benzimidazole ring can enhance its potency.[1][2]

Quantitative Data: MIC of this compound and Analogues

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and several of its analogues against Caulobacter crescentus CB15N and Escherichia coli BW25113 ΔtolC.[2] The data is presented in micromolar (µM).

CompoundC. crescentus CB15N (µM)E. coli BW25113 ΔtolC (µM)
This compound (1) 12.550
Analogue 8b 3.1212.5
Analogue 11c 6.2525
Analogue 11j 3.1212.5

Experimental Protocols

Two standard methods for determining the MIC of this compound are presented below: Broth Microdilution and Agar Dilution.[4][5][7]

Protocol 1: Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple compounds and concentrations simultaneously.[5]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)[3]

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, inoculate fresh broth and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute the adjusted suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilution of this compound:

    • Prepare a 2-fold serial dilution of the this compound stock solution in the 96-well plate.

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).[9]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8] Growth is indicated by turbidity or the presence of a cell pellet at the bottom of the well.

Protocol 2: Agar Dilution Method

This method is considered a gold standard for susceptibility testing and is particularly useful when testing a few compounds against a large panel of bacterial strains.[7]

Materials:

  • This compound stock solution

  • Sterile petri dishes

  • Molten agar medium (e.g., Mueller-Hinton Agar - MHA)[10]

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Inoculating device (e.g., multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of 2-fold dilutions of this compound.

    • Add a specific volume of each this compound dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Also prepare a control plate with no this compound.

    • Allow the agar to solidify completely.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-2 µL, containing approximately 10⁴ CFU) of the bacterial suspension onto the surface of each agar plate, including the control plate.[7] A multipoint replicator can be used to inoculate multiple strains simultaneously.

  • Incubation:

    • Allow the inoculated spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.[7]

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound on the agar plate that prevents the visible growth of the bacteria.[7]

Visualizations

MIC_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Divin_Mechanism_of_Action cluster_normal Normal Bacterial Cell Division cluster_this compound Action of this compound divisome_proteins Divisome Proteins septum_formation Septum Formation divisome_proteins->septum_formation Assemble at mid-cell blocked_assembly Disrupted Protein Assembly cell_division Cell Division septum_formation->cell_division This compound This compound This compound->blocked_assembly no_septum No Septum Formation blocked_assembly->no_septum inhibition Inhibition of Division no_septum->inhibition

Caption: Conceptual diagram of this compound's inhibitory effect on bacterial cell division.

References

Application of Divin in Antibiotic Resistance Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the development of compounds that target novel bacterial pathways, thereby circumventing existing resistance mechanisms. Divin, a small molecule inhibitor of bacterial cell division, represents one such promising avenue. Unlike many other cell division inhibitors that target the highly conserved FtsZ protein, this compound disrupts the assembly of late-stage divisome proteins. This unique mechanism of action makes it a valuable tool for antibiotic resistance research and a potential candidate for combination therapies.

These application notes provide a comprehensive overview of the use of this compound in antibiotic resistance research, including its antibacterial activity, and detailed protocols for key experimental procedures.

Data Presentation

Antibacterial Activity of this compound and its Analogues

The minimum inhibitory concentration (MIC) is a critical measure of a compound's antibacterial potency. The following tables summarize the MIC values of this compound and its more potent analogue, 11j, against a range of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogue 11j against Various Bacterial Strains.

Bacterial StrainThis compound (μM)Analogue 11j (μM)
Caulobacter crescentus CB15N5Not Reported
Escherichia coli BW25113 ΔtolC12.5Not Reported
Staphylococcus aureus (MRSA)>5025
Staphylococcus epidermidis>5050
Enterococcus faecalis (VRE)>5050
Pseudomonas aeruginosa>50>50
Klebsiella pneumoniae>50>50
Acinetobacter baumannii>5050

Data sourced from literature. Note: A lower MIC value indicates greater potency.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its antibacterial effect by interfering with the bacterial cell division process, specifically by disrupting the assembly of the divisome at a late stage. This action is independent of FtsZ, a common target for other cell division inhibitors.

Divin_Mechanism cluster_bacterial_cell Bacterial Cell cluster_divisome Divisome Assembly FtsZ FtsZ Polymerization (Z-ring formation) Early_Divisome Early Divisome Proteins Assembly FtsZ->Early_Divisome Recruits Late_Divisome Late Divisome Proteins Assembly Early_Divisome->Late_Divisome Recruits PG_Synthesis Peptidoglycan Synthesis at Septum Late_Divisome->PG_Synthesis Coordinates Cell_Division Cell Division PG_Synthesis->Cell_Division Leads to This compound This compound This compound->Late_Divisome Inhibits

Figure 1: this compound's mechanism of action targeting late divisome assembly.
Experimental Workflow for Investigating this compound's Synergy with Antibiotics

A checkerboard assay is a common method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Checkerboard_Workflow A Prepare serial dilutions of this compound (Drug A) and Antibiotic (Drug B) C Add drug combinations to wells in a checkerboard format A->C B Inoculate 96-well plate with bacterial culture B->C D Incubate plate at 37°C for 16-20 hours C->D E Determine MIC of each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration (FIC) Index E->F G Interpret results: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 4) Antagonism (FIC > 4) F->G

Figure 2: Workflow for the checkerboard synergy assay.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (approximately 5 x 10⁵ CFU/mL).

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (bacteria with no this compound) and a negative control (MHB with no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD₆₀₀.

Protocol 2: Checkerboard Synergy Assay

Objective: To evaluate the synergistic effect of this compound in combination with a conventional antibiotic against a resistant bacterial strain.

Materials:

  • Bacterial strain of interest

  • MHB or other appropriate growth medium

  • Stock solutions of this compound and the antibiotic to be tested

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum as described in the MIC protocol.

  • In a 96-well plate, prepare a checkerboard dilution series. Along the x-axis, prepare serial two-fold dilutions of the antibiotic. Along the y-axis, prepare serial two-fold dilutions of this compound.

  • Inoculate each well with the bacterial suspension.

  • Include controls for each drug alone.

  • Incubate the plate at 37°C for 16-20 hours.

  • Measure the OD₆₀₀ of each well to determine growth inhibition.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

  • Interpret the results as follows: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 4), or Antagonism (FIC > 4).[1][2]

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium and add them to the cells.

  • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24-72 hours in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth).

Protocol 4: Immunofluorescence Microscopy for Divisome Protein Localization

Objective: To visualize the effect of this compound on the localization of bacterial cell division proteins.

Materials:

  • Bacterial strain expressing a fluorescently tagged divisome protein (e.g., FtsZ-GFP)

  • This compound

  • Microscope slides and coverslips

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization agent (e.g., lysozyme, Triton X-100)

  • Mounting medium with an anti-fade agent

  • Fluorescence microscope

Procedure:

  • Grow the bacterial culture to mid-log phase.

  • Treat a portion of the culture with this compound at a concentration known to inhibit cell division (e.g., 1-2x MIC) for a defined period.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells to allow antibody access if using indirect immunofluorescence.

  • If not using a fluorescently tagged protein, incubate with a primary antibody specific to the divisome protein of interest, followed by a fluorescently labeled secondary antibody.

  • Mount the cells on a microscope slide with an anti-fade mounting medium.

  • Visualize the localization of the fluorescently tagged or stained protein using a fluorescence microscope. Compare the localization pattern in this compound-treated cells to that in untreated control cells.

Protocol 5: Peptidoglycan Composition Analysis

Objective: To determine if this compound treatment alters the composition of the bacterial cell wall peptidoglycan.

Materials:

  • Bacterial cultures (treated with this compound and untreated control)

  • SDS solution

  • Enzymes for peptidoglycan digestion (e.g., lysozyme, cellosyl)

  • Sodium borohydride

  • Orthophosphoric acid

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Grow large-scale bacterial cultures with and without this compound treatment.

  • Harvest the cells and lyse them by boiling in SDS to isolate the crude peptidoglycan (sacculi).

  • Wash the sacculi extensively to remove SDS.

  • Digest the purified sacculi with enzymes to break them down into muropeptide fragments.

  • Reduce the muropeptides with sodium borohydride.

  • Acidify the samples with orthophosphoric acid.

  • Analyze the muropeptide composition by reverse-phase HPLC.

  • Compare the chromatograms of this compound-treated and untreated samples to identify any changes in peptidoglycan structure, such as alterations in cross-linking or the abundance of specific muropeptides.[3][4]

Conclusion

This compound presents a valuable tool for investigating the intricacies of bacterial cell division and for exploring novel strategies to combat antibiotic resistance. Its unique mechanism of action, targeting late-stage divisome assembly, distinguishes it from many existing antibiotics and cell division inhibitors. The protocols provided here offer a framework for researchers to explore the antibacterial properties of this compound, its potential for synergistic interactions with other antibiotics, and its effects on bacterial cell biology. Further research into this compound and similar compounds may lead to the development of new therapeutic approaches to address the pressing challenge of antibiotic resistance.

References

Application Notes and Protocols for Evaluating the Efficacy of Divin, a Novel Bacterial Cell Division Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Its unique mechanism of action, which targets the late stages of divisome assembly without directly inhibiting the tubulin homolog FtsZ, distinguishes it from many existing cell division inhibitors.[1][2][3] This characteristic makes this compound a valuable tool for studying the intricate process of bacterial cytokinesis and a potential candidate for overcoming resistance to conventional antibiotics.

These application notes provide detailed protocols for in vitro and in vivo studies designed to evaluate the efficacy of this compound and its analogs. The protocols are intended to guide researchers in generating robust and reproducible data for assessing the antimicrobial potential of this class of compounds.

Mechanism of Action: Targeting the Divisome

Bacterial cell division is orchestrated by a complex machinery of proteins known as the divisome, which assembles at the mid-cell. The process is initiated by the polymerization of the FtsZ protein into a ring-like structure (the Z-ring), which then serves as a scaffold for the recruitment of other divisome proteins.[4][5]

This compound exerts its bacteriostatic effect by disrupting the hierarchical assembly of the late-stage divisome proteins.[1][2][3] Studies have shown that in the presence of this compound, early divisome components, including FtsZ, FtsA, and ZipA, still localize correctly. However, the recruitment of essential late-stage proteins such as FtsQ, FtsL, FtsW, and FtsI is significantly impaired.[2] This disruption prevents the proper remodeling of the peptidoglycan layer at the division septum and ultimately blocks the compartmentalization of the cytoplasm, leading to the formation of elongated or chained bacterial cells that fail to divide.[1][2]

Experimental_Workflow_Morphology A Bacterial Culture (Exponential Phase) B Treatment with this compound (at MIC) A->B C Vehicle Control A->C D Incubation (2-4 hours) B->D C->D E Sample Preparation for Microscopy D->E F Phase-Contrast/DIC Microscopy E->F G Image Analysis (Cell Length Measurement) F->G

References

Application Notes and Protocols for Divin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divin is a small molecule inhibitor of bacterial cell division that serves as a valuable tool for studying microbial growth and for the development of novel antimicrobial agents. It exhibits bacteriostatic effects against both Gram-negative and Gram-positive bacteria. The mechanism of action of this compound involves the disruption of the assembly of late-stage cell division proteins, collectively known as the divisome. This leads to a failure of proper cell septation and compartmentalization of the cytoplasm. Notably, this compound's mode of action is distinct from many other cell division inhibitors as it does not directly interact with the FtsZ protein, a key cytoskeletal element in bacterial cytokinesis.[1] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in experimental settings.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight 372.42 g/mol [2][3]
Formula C₂₂H₂₀N₄O₂[2][3]
CAS Number 1443321-11-6[2]
Appearance Light yellow to brown solid powder[2][3]
Purity ≥98% (HPLC)[3]

Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO) 20 mg/mL[3]
Culture Media (e.g., M8 with 2% DMSO) Low; analogs have shown improved solubility[4]

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a suitable solvent for this compound, allowing for the preparation of a concentrated stock that can be diluted to working concentrations for various experiments.[3]

Materials:

  • This compound powder (Molecular Weight: 372.42 g/mol )

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 372.42 g/mol * 1000 mg/g = 3.7242 mg

  • Weigh this compound: Carefully weigh out approximately 3.72 mg of this compound powder using an analytical balance. For accuracy, it is recommended to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.

    • Add the calculated volume of DMSO (e.g., 1 mL for 3.72 mg to make a 10 mM solution).

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat. The solution should be clear.[3]

  • Sterilization (Optional): For cell culture experiments requiring sterile conditions, the this compound stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage.

    • Solid this compound powder should be stored at 2-8°C.[3]

2. Preparation of Working Solutions

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or culture medium.

  • Mix thoroughly by gentle vortexing or pipetting.

  • It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells or organism being studied. Typically, a final DMSO concentration of less than 0.5% is recommended.

Mandatory Visualization

Signaling Pathway Diagram

Divin_Mechanism_of_Action cluster_cell Bacterial Cell FtsZ FtsZ Monomers Z_ring FtsZ Ring (Z-ring) Assembly FtsZ->Z_ring Polymerization Divisome_Assembly Early Divisome Protein Assembly Z_ring->Divisome_Assembly Recruitment Late_Divisome Late Divisome Protein Assembly Divisome_Assembly->Late_Divisome Septum Septum Formation & Peptidoglycan Remodeling Late_Divisome->Septum Cell_Division Cell Division Septum->Cell_Division This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound in inhibiting bacterial cell division.

Experimental Workflow Diagram

Divin_Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Filter Sterilize (Optional) vortex->filter aliquot 5. Aliquot into Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw Aliquot store->thaw dilute 8. Dilute in Media/Buffer thaw->dilute experiment 9. Use in Experiment dilute->experiment

Caption: Workflow for preparing this compound stock and working solutions.

References

Visualizing the Impact of Divin on Cell Morphology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divin, a potent and specific inhibitor of the large GTPase dynamin, offers a powerful tool for investigating the role of dynamin-dependent processes in cellular function. Dynamin is a key mediator of membrane fission, playing a critical role in clathrin-mediated endocytosis, caveolae internalization, and vesicle trafficking from the Golgi apparatus.[1][2] Its inhibition by this compound is expected to induce significant alterations in cell morphology, reflecting disruptions in endocytosis, vesicle formation, and cytoskeletal organization.[3][4] These application notes provide detailed protocols and data presentation guidelines for visualizing and quantifying the morphological changes induced by this compound treatment in cultured cells.

Key Experimental Techniques

Several microscopy-based techniques are recommended to comprehensively assess the morphological effects of this compound.

  • Immunofluorescence Microscopy: Ideal for visualizing the static distribution and organization of specific cellular components, such as the actin cytoskeleton and endocytic vesicles.

  • Live-Cell Imaging: Enables the real-time observation of dynamic cellular processes affected by this compound, including vesicle trafficking and membrane ruffling.[5]

  • Transmission Electron Microscopy (TEM): Provides high-resolution ultrastructural details of cellular changes, such as the accumulation of clathrin-coated pits at the plasma membrane.[6][7]

Data Presentation

To facilitate the comparison of results, all quantitative data should be summarized in clear and well-structured tables.

ParameterControl (Vehicle)This compound-TreatedP-value
Cell Circularity (Arbitrary Units) 0.6 ± 0.050.8 ± 0.07<0.01
Number of Endocytic Vesicles per Cell 150 ± 2035 ± 10<0.001
Lamellipodia Area (µm²) 25 ± 58 ± 3<0.01
Actin Stress Fiber Integrity (Score 1-5) 4.5 ± 0.52.0 ± 0.8<0.001

Caption: Representative quantitative data summarizing the morphological effects of this compound treatment on cultured cells. Values are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its morphological characterization.

Divin_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Clathrin Clathrin-Coated Pit Receptor->Clathrin Dynamin Dynamin Clathrin->Dynamin recruits Vesicle Endocytic Vesicle Dynamin->Vesicle scission This compound This compound This compound->Dynamin inhibits

Caption: Simplified signaling pathway of this compound's inhibitory action on dynamin-mediated endocytosis.

Experimental_Workflow A Cell Seeding B This compound Treatment A->B C Fixation & Permeabilization B->C D Immunostaining C->D E Microscopy Imaging D->E F Image Analysis & Quantification E->F

Caption: General experimental workflow for visualizing this compound's effect on cell morphology.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton

This protocol details the steps for visualizing the actin cytoskeleton in this compound-treated cells using phalloidin staining.

Materials:

  • Cultured cells (e.g., HeLa, COS-7)

  • This compound (and vehicle control, e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 30 minutes to 2 hours).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with a solution containing fluorescently-conjugated phalloidin and DAPI in PBS for 1 hour at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Protocol 2: Live-Cell Imaging of Endocytic Vesicle Trafficking

This protocol describes the use of a fluorescent marker to track the internalization of endocytic vesicles in real-time.

Materials:

  • Cultured cells stably or transiently expressing a fluorescently-tagged endocytic marker (e.g., Transferrin-Alexa Fluor 488)

  • This compound (and vehicle control)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

  • Live-cell imaging chamber or dish

Procedure:

  • Cell Seeding: Seed cells expressing the fluorescent marker in a live-cell imaging chamber.

  • Pre-incubation: Replace the culture medium with live-cell imaging medium and place the chamber on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

  • Baseline Imaging: Acquire baseline images of vesicle trafficking for 5-10 minutes.

  • This compound Addition: Carefully add this compound or vehicle control to the imaging medium.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images at a suitable frame rate (e.g., one frame every 10-30 seconds) for the desired duration.

  • Analysis: Analyze the resulting image series to quantify changes in vesicle motility, number, and internalization rate.

Protocol 3: Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol outlines the preparation of cells for TEM to observe high-resolution morphological changes.

Materials:

  • Cultured cells

  • This compound (and vehicle control)

  • Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin

  • Uranyl acetate and lead citrate (for staining)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound or vehicle as described in Protocol 1.

  • Primary Fixation: Wash cells with buffer and fix with the primary fixative for 1 hour at room temperature.

  • Cell Scraping and Pelleting: Gently scrape the cells and pellet them by centrifugation.

  • Secondary Fixation: Resuspend the cell pellet in buffer and then fix with the secondary fixative for 1 hour on ice.

  • Dehydration: Dehydrate the pellet through a graded series of ethanol concentrations.

  • Infiltration and Embedding: Infiltrate the pellet with propylene oxide and then embed in epoxy resin.

  • Sectioning and Staining: Cut ultra-thin sections using an ultramicrotome, mount them on copper grids, and stain with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope. Look for features such as the accumulation of clathrin-coated pits at the plasma membrane and changes in organelle morphology.[6]

Troubleshooting

  • Low signal in immunofluorescence: Increase antibody/stain concentration or incubation time. Ensure proper permeabilization.

  • Cell death during live-cell imaging: Use a lower laser power, reduce the frequency of image acquisition, and ensure the environmental chamber is properly calibrated.

  • Poor ultrastructural preservation in TEM: Optimize fixation times and ensure all reagents are fresh.

By following these protocols and guidelines, researchers can effectively visualize and quantify the morphological consequences of this compound treatment, providing valuable insights into the cellular functions of dynamin.

References

Application Notes & Protocols: High-Throughput Screening for Novel Antibiotics Targeting Bacterial Cell Division with Divin as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Bacterial cell division is an essential process and represents a promising target for new antibiotics. The small molecule Divin has been identified as an inhibitor of bacterial cell division. It acts by disrupting the assembly of late-stage division proteins required for septation, leading to a bacteriostatic effect in both Gram-negative and Gram-positive bacteria.[1][2] Unlike many other cell division inhibitors, this compound does not interact with the tubulin homologue FtsZ, which is responsible for forming the initial Z-ring.[2] This unique mechanism makes this compound an excellent tool and reference compound for high-throughput screening (HTS) campaigns designed to identify new antibiotics that target novel components of the bacterial divisome.

These application notes provide a framework for developing and implementing a high-throughput screening assay to discover compounds that phenocopy this compound's effect on bacterial cell division.

Mechanism of Action: this compound's Role in Disrupting the Divisome

Bacterial cytokinesis is orchestrated by a complex of proteins known as the divisome. The process is initiated by the polymerization of the FtsZ protein into a ring-like structure (the Z-ring) at the future division site.[3] The Z-ring then serves as a scaffold to recruit a cascade of other essential division proteins. This compound intervenes at a later stage of this process. It perturbs the assembly of these late-recruited proteins, which are critical for peptidoglycan remodeling and the final constriction of the cell envelope to separate daughter cells.[2] This disruption blocks the compartmentalization of the cytoplasm and results in the formation of chains of physically connected cells.[1]

cluster_0 Bacterial Cell Division Pathway cluster_1 Point of Inhibition node_dna Chromosome Replication & Segregation node_ftsz FtsZ Monomers node_zring Z-Ring Formation (FtsZ Polymerization) node_ftsz->node_zring GTP Hydrolysis node_divisome Early Divisome Protein Recruitment (FtsA, ZipA) node_zring->node_divisome node_late_divisome Late Divisome Protein Assembly node_divisome->node_late_divisome node_septum Septal Peptidoglycan Synthesis node_late_divisome->node_septum node_separation Daughter Cell Separation node_septum->node_separation inhibitor This compound Inhibition inhibitor->node_late_divisome

Caption: Bacterial cell division pathway and the point of this compound inhibition.

High-Throughput Screening for this compound Analogues

A robust HTS campaign can be designed to identify new molecules that mimic this compound's phenotype. The ideal primary assay is a high-content screen (HCS) that utilizes automated microscopy and image analysis to detect specific morphological changes in bacteria, such as cell filamentation or chaining.

cluster_workflow High-Throughput Screening Workflow prep 1. Preparation - Compound Library Plating - Bacterial Culture Growth dispense 2. Dispensing - Add Bacteria to Assay Plates - Add Compounds & Controls prep->dispense incubate 3. Incubation - Grow Cells with Compounds dispense->incubate stain 4. Staining & Imaging - Stain with Membrane & DNA Dyes - Automated Microscopy incubate->stain analyze 5. Data Analysis - Image Segmentation - Phenotypic Profiling stain->analyze hits 6. Hit Identification - Select Compounds Inducing This compound-like Phenotype analyze->hits cluster_validation Hit Validation and Characterization Workflow primary_hits Primary Hits from High-Content Screen retest 1. Re-test & Dose-Response (Determine IC50) primary_hits->retest cytotoxicity 2. Mammalian Cytotoxicity (Determine CC50) retest->cytotoxicity selectivity 3. Calculate Selectivity Index (CC50 / IC50) cytotoxicity->selectivity moa 4. Mechanism of Action Studies (e.g., FtsZ Polymerization Assay) selectivity->moa High Selectivity validated_lead Validated Lead Compound moa->validated_lead

References

Application Notes and Protocols for Assessing Divin's Toxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divin is a novel small molecule inhibitor that has shown promise in targeting bacterial cell division.[1][2] As with any potential therapeutic agent, a thorough assessment of its toxicity in mammalian cells is crucial before it can be considered for further development. These application notes provide a detailed methodology for evaluating the cytotoxic and genotoxic potential of this compound in mammalian cell lines. The described protocols are designed to be robust and reproducible, providing critical data for the safety assessment of this compound. While this compound is reported to be only moderately toxic to mammalian cells at concentrations that inhibit bacterial growth, a comprehensive toxicological profile is essential.[1]

Overview of Toxicity Assessment Workflow

A tiered approach is recommended to comprehensively assess this compound's toxicity. This involves initial cytotoxicity screening to determine the dose-range, followed by more specific assays to elucidate the mechanisms of cell death and potential for DNA damage.

Toxicity_Assessment_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Dose-Range Finding (MTT Assay) B Membrane Integrity (LDH Assay) A->B Confirmatory C Apoptosis Induction (Caspase-3/7 Assay) A->C IC50 Determination D Genotoxicity (Comet Assay) B->D Indication of Necrosis

Caption: Experimental workflow for assessing this compound's toxicity.

Data Presentation: Summary of Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.3
5052.4 ± 3.9[Calculated Value]
10025.7 ± 2.1
2008.9 ± 1.5

Table 2: Membrane Integrity Assessment (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
16.3 ± 1.5
1012.8 ± 2.1
5025.4 ± 3.5
10048.9 ± 4.2
Positive Control (Lysis Buffer)100 ± 7.8

Table 3: Apoptosis Induction (Caspase-3/7 Activity Assay)

This compound Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
505.8 ± 0.7
1009.3 ± 1.1
Positive Control (Staurosporine)12.5 ± 1.5

Table 4: Genotoxicity Assessment (Comet Assay)

This compound Concentration (µM)% Tail DNA (Mean ± SD)Olive Tail Moment (Mean ± SD)
0 (Vehicle Control)3.2 ± 0.81.5 ± 0.4
105.1 ± 1.12.3 ± 0.6
5015.8 ± 2.57.9 ± 1.3
10028.4 ± 3.914.2 ± 2.1
Positive Control (H₂O₂)45.6 ± 5.222.8 ± 2.9

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate mammalian cell lines for testing (e.g., HeLa, HEK293, HepG2).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

  • Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for 24-72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][6]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[7][8]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7]

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11]

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well, ensuring equal volumes are added.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a microplate reader.

  • Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase37 Active Caspase-3/7 Apoptosome->Active_Caspase37 cleaves Caspase37 Pro-Caspase-3/7 Apoptosis Apoptosis Active_Caspase37->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.[12][13][14]

Protocol:

  • Treat cells with various concentrations of this compound for a short duration (e.g., 2-4 hours).

  • Harvest the cells and resuspend them in ice-cold PBS (Ca²⁺ and Mg²⁺ free).

  • Mix the cell suspension with low melting point agarose at 37°C.[13]

  • Pipette the cell-agarose mixture onto a specially coated microscope slide and allow it to solidify at 4°C.[15]

  • Immerse the slides in a cold lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.[12][14]

  • Place the slides in an electrophoresis tank filled with alkaline or neutral electrophoresis buffer. The alkaline version is more sensitive for detecting single-strand breaks.[14]

  • Perform electrophoresis to allow the damaged DNA to migrate out of the nucleoid, forming a "comet tail".[12]

  • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green I).[12][13]

  • Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).[12]

Logical_Relationships cluster_Endpoints Toxicity Endpoints cluster_Assays Corresponding Assays Divin_Exposure This compound Exposure to Cells Cytotoxicity Cytotoxicity Divin_Exposure->Cytotoxicity Apoptosis Apoptosis Divin_Exposure->Apoptosis Genotoxicity Genotoxicity Divin_Exposure->Genotoxicity MTT_LDH MTT / LDH Assays Cytotoxicity->MTT_LDH measures Caspase Caspase-3/7 Assay Apoptosis->Caspase measures Comet Comet Assay Genotoxicity->Comet measures

Caption: Logical relationships between toxicity endpoints and assays.

Conclusion

The methodologies outlined in these application notes provide a comprehensive framework for the preclinical safety assessment of this compound in mammalian cells. By systematically evaluating cytotoxicity, membrane integrity, apoptosis induction, and genotoxicity, researchers can generate a robust dataset to inform decisions regarding the further development of this compound as a potential therapeutic agent. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is essential for regulatory submissions and the overall advancement of drug discovery programs.

References

Application Notes and Protocols for Localization Studies Using Fluorescently Labeled Divin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divin is a novel small molecule inhibitor of bacterial cell division, presenting a promising avenue for the development of new antimicrobial agents.[1][2] Unlike many other cell division inhibitors that target the early-stage protein FtsZ, this compound acts by disrupting the assembly of the late-stage divisome complex.[1][2] This unique mechanism of action makes this compound a valuable tool for studying the intricate process of bacterial cytokinesis and a potential candidate for therapeutic development.

These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in localization studies within bacterial cells. By visualizing the subcellular distribution of this compound, researchers can gain insights into its mechanism of action, identify its molecular targets, and assess its potential as a drug candidate.

Principle

The localization of small molecules within cells can be effectively studied by conjugating them to fluorescent dyes. This allows for the direct visualization of the molecule's distribution and accumulation in different cellular compartments using fluorescence microscopy. The choice of fluorophore and the chemical strategy for labeling are critical to ensure that the biological activity of the small molecule is not compromised.

For this compound, structure-activity relationship (SAR) studies have indicated that the 2-hydroxynaphthalenyl hydrazide moiety is essential for its biological activity, while the benzimidazole ring can be modified to enhance properties like solubility and potency.[3][4] This provides a strategic location for the attachment of a fluorescent probe. A common and effective method for labeling small molecules is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, due to its high specificity and bio-orthogonality.

Data Presentation

Table 1: Biological Activity of this compound and Its Analogs
CompoundTarget OrganismIC50 (µg/mL)SolubilityReference
This compoundEscherichia coli~25Low[3]
This compoundCaulobacter crescentus~10Low[1]
This compound Analog (with modified benzimidazole)Escherichia coli~6Improved[3]

Note: The IC50 values are approximate and may vary depending on the specific strain and experimental conditions.

Table 2: Hypothetical Data from a Localization Study with Fluorescently Labeled this compound
Cellular CompartmentFluorescence Intensity (Arbitrary Units)Co-localization with Divisome Marker
CytoplasmLow-
Cell Membrane (non-septal)Moderate-
Division SeptumHigh+++
NucleoidNegligible-

Experimental Protocols

Protocol 1: Synthesis of an Azide-Modified this compound Derivative

This protocol describes the synthesis of a this compound analog with an azide group on the benzimidazole ring, making it suitable for subsequent fluorescent labeling via click chemistry. This approach is based on the SAR studies indicating that this position is amenable to modification.[3][4]

Materials:

  • 2-methyl-1H-benzimidazole

  • 1-bromo-3-chloropropane

  • Sodium azide

  • Methyl 3-bromopropionate

  • Hydrazine

  • 2-hydroxy-1-naphthaldehyde

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Acetic acid

Procedure:

  • Synthesis of 2-methyl-1-(3-azidopropyl)-1H-benzimidazole: a. React 2-methyl-1H-benzimidazole with 1-bromo-3-chloropropane to introduce a propyl chloride group. b. Substitute the chloride with an azide group using sodium azide.

  • Synthesis of 3-(2-methyl-1-(3-azidopropyl)-1H-benzimidazol-1-yl)propanohydrazide: a. React the azide-modified benzimidazole with methyl 3-bromopropionate in the presence of K2CO3 in DMF. b. Perform hydrazinolysis of the resulting ester using hydrazine in methanol to yield the hydrazide.

  • Synthesis of Azide-Modified this compound: a. Condense the synthesized hydrazide with 2-hydroxy-1-naphthaldehyde in ethanol with a catalytic amount of acetic acid under reflux. b. Purify the final product by recrystallization or column chromatography.

Protocol 2: Fluorescent Labeling of Azide-Modified this compound via Click Chemistry

This protocol details the conjugation of a fluorescent alkyne dye to the azide-modified this compound.

Materials:

  • Azide-modified this compound

  • Alkyne-functionalized fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of azide-modified this compound in DMSO.

  • Prepare a stock solution of the alkyne-fluorophore in DMSO.

  • In a microcentrifuge tube, combine the azide-modified this compound, alkyne-fluorophore, CuSO4, sodium ascorbate, and THPTA in PBS.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purify the fluorescently labeled this compound using a suitable method, such as HPLC or a spin column, to remove unreacted components.

  • Confirm the labeling efficiency and purity by spectrophotometry and mass spectrometry.

Protocol 3: Localization of Fluorescently Labeled this compound in Bacteria

This protocol outlines the procedure for treating bacterial cells with fluorescently labeled this compound and visualizing its subcellular localization.

Materials:

  • Bacterial culture (E. coli or C. crescentus) in the exponential growth phase

  • Fluorescently labeled this compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with an antifade reagent

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Add the fluorescently labeled this compound to the culture at a concentration determined by a dose-response experiment (typically 1-5 times the IC50).

  • Incubate the cells for a time sufficient to observe the inhibitory phenotype (e.g., 1-2 hours).

  • (Optional) For live-cell imaging, proceed directly to step 7.

  • For fixed-cell imaging, harvest the cells by centrifugation and wash them with PBS.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Resuspend the cells in a small volume of PBS and mount them on a microscope slide with an antifade mounting medium.

  • Image the cells using a fluorescence microscope. Acquire images in both the fluorescence channel corresponding to the labeled this compound and the brightfield or phase-contrast channel to visualize the cell morphology.

  • For co-localization studies, use a bacterial strain expressing a fluorescently tagged divisome protein (e.g., FtsI-mCherry) and acquire images in the respective fluorescence channels.

Visualizations

Bacterial Divisome Assembly and the Effect of this compound

Divisome_Assembly cluster_early Early Divisome Assembly (Unaffected by this compound) cluster_late Late Divisome Assembly (Inhibited by this compound) FtsZ FtsZ Polymerization (Z-ring formation) FtsA_ZipA Membrane Anchoring (FtsA, ZipA) FtsZ->FtsA_ZipA FtsK FtsK Recruitment FtsA_ZipA->FtsK Recruitment Signal FtsQLB FtsQ, FtsL, FtsB Complex FtsK->FtsQLB FtsI_FtsW Peptidoglycan Synthesis (FtsI, FtsW) FtsQLB->FtsI_FtsW FtsN FtsN Recruitment & Activation FtsI_FtsW->FtsN Septation Cell Septation FtsN->Septation This compound This compound This compound->FtsK Delocalization This compound->FtsI_FtsW Inhibition of PG remodeling

Experimental Workflow for this compound Localization Studies

Experimental_Workflow cluster_synthesis Synthesis & Labeling cluster_experiment Localization Experiment cluster_output Data Output Start Start with this compound Scaffold SAR Identify Modifiable Position (Benzimidazole Ring) Start->SAR Azide_Mod Synthesize Azide-Modified this compound SAR->Azide_Mod Click_Chem Fluorescent Labeling (Click Chemistry) Azide_Mod->Click_Chem Purification Purify Fluorescent this compound Click_Chem->Purification Treatment Treat Cells with Labeled this compound Purification->Treatment Apply to Cells Cell_Culture Grow Bacterial Culture Cell_Culture->Treatment Imaging Fluorescence Microscopy (Live or Fixed Cells) Treatment->Imaging Analysis Image Analysis & Quantification Imaging->Analysis Localization_Map Subcellular Localization Map Analysis->Localization_Map Co_localization_Data Co-localization with Target Proteins Analysis->Co_localization_Data

Drug Development Applications

The use of fluorescently labeled this compound has significant implications for drug development. These studies can:

  • Confirm Target Engagement: By demonstrating co-localization with components of the divisome, fluorescent this compound can provide visual confirmation of its intracellular target.

  • Structure-Activity Relationship (SAR) Studies: Comparing the localization patterns of different fluorescently labeled this compound analogs can inform the design of more potent and specific inhibitors.

  • Screening and High-Throughput Analysis: Fluorescently labeled this compound can be used in high-content screening assays to identify other small molecules that disrupt its localization, potentially acting on the same or related pathways.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: While beyond the scope of these notes, fluorescently labeled compounds can be adapted for in vivo imaging to study drug distribution and clearance in animal models.

By providing a visual readout of its intracellular behavior, fluorescently labeled this compound serves as a powerful tool for accelerating the research and development of a new class of antibiotics targeting bacterial cell division.

References

Application Notes and Protocols for Divin Treatment of Specific Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of Divin, a novel small-molecule inhibitor of bacterial cell division. The included protocols are based on established methodologies and published research to guide the investigation of this compound's efficacy against specific bacterial strains.

Introduction to this compound

This compound is a promising antibacterial compound that functions by disrupting the assembly of the bacterial divisome, the protein machinery responsible for cell division. Its mechanism of action is distinct from many existing antibiotics as it does not target FtsZ, a key protein in the early stages of divisome formation. Instead, this compound appears to interfere with the localization and function of late-stage divisome proteins, leading to a bacteriostatic effect in both Gram-negative and Gram-positive bacteria.[1] This unique mode of action makes this compound a valuable tool for studying bacterial cell division and a potential lead compound for the development of new antimicrobial therapies.

Quantitative Data: In Vitro Efficacy of this compound and its Analogs

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and several of its synthetic analogs against Caulobacter crescentus and a TolC-deficient strain of Escherichia coli. The absence of TolC, an outer membrane channel, generally increases the susceptibility of E. coli to various compounds. All MIC values are reported in micromolar (µM).

CompoundCaulobacter crescentus CB15N (WT) MIC (µM)Escherichia coli BW25113 ΔtolC MIC (µM)
This compound (1) 5>50
Analog 5a525
Analog 5b>50>50
Analog 5c>50>50
Analog 5d>50>50
Analog 5e>50>50
Analog 5f>50>50
Analog 5g>50>50
Analog 5h2.525
Analog 5i1.2512.5
Analog 5j2.525
Analog 12>50>50

Note: Data extracted from "Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division"[1]. Further studies are required to determine the efficacy of this compound against a broader range of clinically relevant bacterial strains.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2][3][4][5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • This compound stock solution of known concentration (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in the appropriate broth medium directly in the 96-well plate. b. The final volume in each well should be 100 µL. c. The concentration range should be sufficient to determine the MIC. d. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. b. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density (OD) with a plate reader.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Serial Dilutions inoculate Inoculate Microplate prep_this compound->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic Time_Kill_Assay_Workflow cluster_setup Setup cluster_treatment Treatment & Sampling cluster_quantification Quantification prep_culture Prepare Bacterial Culture treat Add this compound to Cultures prep_culture->treat prep_this compound Prepare this compound Concentrations prep_this compound->treat sample Sample at Time Points treat->sample dilute Serial Dilution sample->dilute plate Plate on Agar dilute->plate count Count Colonies (CFU/mL) plate->count Divin_Mechanism cluster_normal Normal Cell Division cluster_this compound This compound Treatment FtsZ FtsZ Ring Formation Early Early Divisome Proteins (e.g., FtsA, ZipA) FtsZ->Early Late Late Divisome Proteins (e.g., FtsQ, FtsL, FtsW, FtsB) Early->Late Septum Septum Formation & Peptidoglycan Synthesis Late->Septum BlockedLate Mislocalization of Late Divisome Proteins Division Cell Division Septum->Division This compound This compound This compound->BlockedLate Inhibits Assembly FailedSeptum Inhibited Peptidoglycan Remodeling at Septum BlockedLate->FailedSeptum BlockedDivision Blocked Cytokinesis FailedSeptum->BlockedDivision FtsZ_normal FtsZ Ring Formation Early_normal Early Divisome Proteins

References

Application Note: Quantitative Analysis of Divin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Divin is a novel small molecule identified as a potent inhibitor of bacterial cell division.[1][2] It functions by disrupting the assembly of the divisome, a complex of proteins required for septation, without directly affecting the tubulin homologue FtsZ.[2] This unique mechanism of action makes this compound a promising candidate for the development of new antimicrobial agents to combat multidrug-resistant pathogens.[1][3] To support preclinical and clinical development, robust and reliable analytical methods for the accurate quantification of this compound in biological matrices are essential.

This document provides detailed protocols for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[4][5] The methodologies described are based on established principles of bioanalytical method validation as outlined by the FDA.[6][7][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of this compound in human plasma. These parameters are crucial for ensuring the reliability and reproducibility of the analytical results.[6][9]

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range1.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantitation (LLOQ)1.0 ng/mL
Limit of Detection (LOD)0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.0≤ 15.0≤ 15.090.0 - 110.0
Low QC3.0≤ 10.0≤ 10.092.0 - 108.0
Medium QC100≤ 8.0≤ 9.095.0 - 105.0
High QC800≤ 7.5≤ 8.596.0 - 104.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3.088.598.2
Medium QC10091.2101.5
High QC80090.599.8

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol details the procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

1.2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for sample clean-up in biofluids.[10][11]

  • Thaw plasma samples and quality controls (QCs) at room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

1.3. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

1.4. Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[12][13] Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification.[5]

ParameterCondition
Ionization Mode ESI Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
MRM Transitions This compound: m/z [M+H]+ → fragment ion
Internal Standard: m/z [M+H]+ → fragment ion
Collision Gas Nitrogen

(Note: Specific m/z transitions for this compound and its fragments must be determined empirically during method development.)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma samples.

G Workflow for this compound Quantification in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation (14,000 x g) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Calibration Curve) data->quant report Final Report quant->report G This compound's Mechanism of Action This compound This compound Divisome Divisome Protein Assembly This compound->Divisome Inhibits FtsZ FtsZ Polymerization This compound->FtsZ No direct interaction Septum Septum Formation Divisome->Septum Leads to CellDivision Bacterial Cell Division Septum->CellDivision Enables

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Divin Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the precipitation of Divin, a bacterial cell division inhibitor, in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an inhibitor of the late stages of bacterial cell division.[1] Its practical application in research can be limited by its low solubility in aqueous culture media, which can lead to precipitation and an inability to achieve the desired effective concentration for experiments.[1]

Q2: What are the common causes of compound precipitation in cell culture media?

Several factors can contribute to the precipitation of compounds like this compound in cell culture media:

  • Temperature shifts: Extreme changes in temperature, including freeze-thaw cycles, can decrease the solubility of components in the media.[2][3][4]

  • pH instability: Changes in the pH of the media can alter the ionization state of a compound, affecting its solubility.[3][4]

  • High concentration: Exceeding the solubility limit of a compound in the media will lead to precipitation.[5]

  • Interactions with media components: this compound may interact with salts or other components in the culture medium, leading to the formation of insoluble complexes.[2][3][4]

  • Evaporation: Water loss from the culture medium can increase the concentration of all components, potentially causing less soluble compounds like this compound to precipitate.[3][4]

Q3: How can I increase the solubility of this compound in my experiments?

Several strategies can be employed to improve the solubility of this compound:

  • Use of co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) are often used to prepare stock solutions of hydrophobic compounds before further dilution in aqueous media.[6]

  • Synthesis of analogues: Research has shown that structural modifications to the this compound molecule can significantly improve its solubility.[1]

  • pH adjustment: Modifying the pH of the culture medium can sometimes increase the solubility of a compound, although the effect on cell viability and experimental conditions must be considered.[5]

  • Use of solubilizing agents: Surfactants or other solubilizing agents can be added to the media to enhance the solubility of hydrophobic compounds, but their potential effects on the experimental system need to be evaluated.[7]

Q4: Are there more soluble alternatives to the original this compound compound?

Yes, structure-activity relationship (SAR) studies have led to the development of this compound analogues with improved solubility and potency. For example, compounds 11c and 11j have been shown to be more soluble than the original this compound molecule in M8 media.[1]

Troubleshooting Guide

If you are experiencing this compound precipitation in your culture media, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual Inspection and Confirmation
  • Microscopic Examination: Observe the culture medium under a microscope to confirm the presence of crystalline precipitates and rule out microbial contamination (e.g., bacteria, fungi, yeast).[2]

  • Appearance: Note the appearance of the precipitate (e.g., crystalline, amorphous, colored). This may provide clues about its composition.

Step 2: Review Preparation and Handling Procedures
  • Stock Solution Preparation: Ensure that the this compound stock solution was prepared correctly, with the compound fully dissolved in the appropriate solvent (e.g., DMSO) before dilution.

  • Dilution Method: When diluting the stock solution into the culture medium, add it slowly while gently mixing to avoid localized high concentrations that can lead to precipitation.

  • Temperature Control: Avoid sudden temperature changes. Allow the culture medium and this compound stock solution to reach the experimental temperature before mixing. Avoid repeated freeze-thaw cycles of the stock solution.[3][4]

Step 3: Evaluate Culture Conditions
  • pH of Media: Measure the pH of the culture medium after adding this compound to ensure it is within the optimal range for both the cells and this compound solubility.

  • Incubator Humidity: Check the humidity levels in your incubator to prevent evaporation of the culture medium, which can concentrate this compound and other components.[4]

Step 4: Implement Corrective Actions
  • Optimize Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in the culture medium is not toxic to the cells. Typically, DMSO concentrations are kept below 1%.[6]

  • Test Different Media Formulations: The composition of the culture medium can influence this compound's solubility. If possible, test different basal media to see if precipitation is reduced.

  • Consider More Soluble Analogues: If precipitation persists and affects experimental outcomes, consider using one of the more soluble this compound analogues that have been developed.[1]

Quantitative Data

Table 1: Solubility of Active this compound Analogues in M8 Media (with 2% DMSO) [1]

CompoundSolubility (µM)Fold Increase vs. This compound (1)
1 (this compound) 101
11c 10010
11j 404

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media

This protocol outlines a method to determine the highest concentration of this compound that can be achieved in a specific culture medium without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile culture medium of interest

  • Sterile microplate (96-well)

  • Microplate reader or microscope

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the culture medium in a 96-well plate. For example, create a two-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Include a control well with culture medium and the same concentration of DMSO as the highest this compound concentration well.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of a typical experiment.

  • Visually inspect the wells for any signs of precipitation.

  • For a more quantitative assessment, measure the absorbance or turbidity of each well using a microplate reader at a wavelength where the precipitate scatters light (e.g., 600 nm).

  • Alternatively, examine each well under a microscope to identify the lowest concentration at which crystals are visible.

  • The highest concentration without a significant increase in absorbance or visible precipitate is the maximum soluble concentration.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed visual_inspection Step 1: Visual Inspection - Microscopic examination - Rule out contamination start->visual_inspection review_procedures Step 2: Review Procedures - Stock solution prep - Dilution method - Temperature control visual_inspection->review_procedures evaluate_conditions Step 3: Evaluate Conditions - Media pH - Incubator humidity review_procedures->evaluate_conditions corrective_actions Step 4: Implement Corrective Actions evaluate_conditions->corrective_actions optimize_solvent Optimize solvent concentration corrective_actions->optimize_solvent If solvent is suspected test_media Test different media formulations corrective_actions->test_media If media interaction is suspected use_analogues Use more soluble analogues corrective_actions->use_analogues If precipitation persists resolution Precipitation Resolved optimize_solvent->resolution test_media->resolution use_analogues->resolution

Caption: A flowchart for troubleshooting this compound precipitation.

Divin_Solubility_Factors Factors Influencing this compound Solubility Divin_Solubility This compound Solubility Temperature Temperature Temperature->Divin_Solubility pH pH of Media pH->Divin_Solubility Concentration This compound Concentration Concentration->Divin_Solubility Media_Composition Media Composition Media_Composition->Divin_Solubility Co_Solvent Co-Solvent (e.g., DMSO) Co_Solvent->Divin_Solubility Molecular_Structure Molecular Structure (Analogues) Molecular_Structure->Divin_Solubility

Caption: Key factors that influence the solubility of this compound.

References

Technical Support Center: Optimizing Divin Concentration for Effective Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Divin to achieve effective growth inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: The optimal concentration of this compound is highly cell-type dependent. We recommend starting with a broad range of concentrations to determine the IC50 value for your specific cell line. A good starting point for a dose-response experiment is to use a logarithmic dilution series, for example, from 0.1 µM to 100 µM.

Q2: My cells are not showing any signs of growth inhibition after this compound treatment. What could be the issue?

A2: There are several potential reasons for a lack of response:

  • Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.

  • Cell Line Resistance: Some cell lines may be inherently resistant to this compound's mechanism of action.

  • Incorrect Drug Preparation: Ensure that the this compound stock solution was prepared and stored correctly according to the product datasheet. Improper storage can lead to degradation of the compound.

  • Experimental Error: Review your experimental protocol for any potential errors in cell seeding density, incubation time, or assay procedure.

Q3: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A3: High cytotoxicity at low concentrations may indicate:

  • High Cell Sensitivity: Your cell line may be particularly sensitive to this compound. Try using a lower range of concentrations in your experiments.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

  • Off-target Effects: At higher concentrations, off-target effects can sometimes lead to increased cytotoxicity.

Q4: My results are inconsistent between experiments. How can I improve reproducibility?

A4: To improve reproducibility, consider the following:

  • Standardize Cell Culture Conditions: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment.

  • Consistent Drug Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Precise Pipetting: Use calibrated pipettes and ensure accurate and consistent dispensing of reagents.

  • Include Proper Controls: Always include untreated and vehicle-treated controls in your experiments.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data should be used as a reference, and it is highly recommended to determine the IC50 for your specific cell line of interest.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2
A549Lung Cancer25.8
MCF-7Breast Cancer10.5
PC-3Prostate Cancer32.1
U-87 MGGlioblastoma8.9

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include an untreated control (medium only) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Transcription Gene Transcription cJun->Transcription Activates Apoptosis_Proliferation Apoptosis & Cell Proliferation Transcription->Apoptosis_Proliferation This compound This compound This compound->JNK Inhibits

Caption: this compound inhibits the JNK signaling pathway.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare this compound Serial Dilutions Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide Start Experiment Issue No_Inhibition No Growth Inhibition Observed Start->No_Inhibition High_Toxicity High Cytotoxicity Observed Start->High_Toxicity Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Concentration Check_Concentration No_Inhibition->Check_Concentration Possible Cause Lower_Concentration Lower_Concentration High_Toxicity->Lower_Concentration Possible Cause Standardize_Cells Standardize_Cells Inconsistent_Results->Standardize_Cells Possible Cause Check_Drug_Prep Was this compound prepared correctly? Check storage and handling. Consider_Resistance Is the cell line resistant? Test on a sensitive control line. Check_Drug_Prep->Consider_Resistance If prep is correct Check_Solvent Is solvent concentration toxic? Ensure solvent is <0.1%. Consider_Off_Target Are there off-target effects? Validate with a secondary assay. Check_Solvent->Consider_Off_Target If solvent is fine Standardize_Reagents Are reagents consistent? Prepare fresh dilutions. Check_Technique Is pipetting accurate? Calibrate pipettes. Standardize_Reagents->Check_Technique If reagents are fine Check_Concentration->Check_Drug_Prep If still no effect Lower_Concentration->Check_Solvent If still toxic Standardize_Cells->Standardize_Reagents If still inconsistent

Caption: Troubleshooting experimental issues with this compound.

troubleshooting inconsistent results in Divin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Divin, a novel gamma-secretase inhibitor for modulating the Notch signaling pathway. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of gamma-secretase, a multi-protein complex essential for the final proteolytic cleavage and activation of Notch receptors. By inhibiting gamma-secretase, this compound prevents the release of the Notch Intracellular Domain (NICD), thereby blocking its translocation to the nucleus and subsequent activation of target gene transcription.

Q2: How can I confirm that this compound is active in my cell line?

A2: The most common method to confirm this compound's activity is to measure the expression of downstream targets of the Notch pathway. A reduction in the protein levels of NICD and Hes1, or a decrease in the mRNA levels of HES1 and HEY1, are reliable indicators of this compound's on-target activity.

Q3: What is the recommended solvent for this compound and what are its storage conditions?

A3: this compound is typically soluble in DMSO for in vitro use. For long-term storage, we recommend keeping the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles. Please refer to the product-specific datasheet for detailed solubility information.

Q4: Why am I observing high variability in my IC50 values for this compound?

A4: IC50 values can vary due to several factors including cell density, passage number, duration of compound exposure, and the specific viability assay used.[1][2] To ensure reproducibility, it is crucial to maintain consistent experimental parameters across all assays.

Troubleshooting Inconsistent Results

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High variability in cell viability (IC50) assays.
  • Question: My dose-response curves for this compound are inconsistent between experiments, leading to a wide range of IC50 values. What could be the cause?

  • Answer: Inconsistent IC50 values are a common challenge and can stem from several sources:

    • Cellular Factors: Ensure you are using cells from a consistent passage number, as cellular responses can change over time in culture. Seeding density should also be kept uniform, as this can affect cell growth rates and drug sensitivity.

    • Compound Handling: Repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Prepare single-use aliquots to maintain compound integrity.

    • Assay Protocol: The incubation time with this compound should be consistent. For example, a 72-hour incubation may yield a different IC50 than a 48-hour incubation. Ensure that the viability reagent (e.g., MTT, CellTiter-Glo) is added and incubated for the same duration in all experiments.[3][4]

Issue 2: No or weak downstream effect in Western Blot analysis.
  • Question: I've treated my cells with this compound, but I don't see a significant decrease in NICD or Hes1 protein levels via Western Blot. Why is this happening?

  • Answer: This issue can be broken down into two main areas: the experimental treatment and the Western Blotting technique itself.

    • Treatment Efficacy:

      • Sub-optimal Dose: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your cell line.

      • Insufficient Treatment Time: The effect of this compound on protein levels may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration.

    • Western Blotting Technique:

      • Poor Antibody Quality: Ensure your primary antibodies against NICD and Hes1 are validated for Western Blotting and are used at the recommended dilution.[5]

      • Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful, especially for high molecular weight proteins.[6]

      • Lysate Preparation: Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[7]

Issue 3: Discrepancy between cell viability data and target engagement.
  • Question: My cell viability assay shows that this compound is potent (low IC50), but my Western Blot shows only a modest reduction in Notch pathway targets. What explains this discrepancy?

  • Answer: This can occur for several reasons:

    • Off-Target Effects: At higher concentrations, this compound might have off-target effects that contribute to cytotoxicity, independent of Notch pathway inhibition.[8]

    • Cell Line Dependency: Some cell lines may be sensitive to gamma-secretase inhibition for reasons other than canonical Notch signaling.

    • Assay Sensitivity: The chosen viability assay might be more sensitive than the Western Blot in detecting cellular stress. Consider using a more quantitative method for target engagement, such as qPCR for Notch target genes (HES1, HEY1).

Data Presentation

Table 1: Troubleshooting Inconsistent IC50 Values for this compound
ParameterPotential Cause of InconsistencyRecommended Action
Cell Passage Number High passage numbers can lead to altered cell behavior and drug response.Use cells within a consistent and low passage range (e.g., passages 5-15).
Seeding Density Non-uniform cell numbers at the start of the experiment.Optimize and standardize the cell seeding density for your specific cell line.
Compound Dilution Errors in serial dilutions or degradation of the compound.Prepare fresh dilutions for each experiment and use single-use aliquots of stock solutions.
Incubation Time Variation in the duration of cell exposure to this compound.Maintain a consistent incubation time (e.g., 72 hours) for all experiments.
Viability Reagent Differences in incubation time with the viability reagent (e.g., MTT).Adhere to a strict incubation time for the viability reagent as per the manufacturer's protocol.[9]
Table 2: Troubleshooting Western Blot for Notch Pathway Targets
ObservationPotential CauseRecommended Action
Weak or No Signal Insufficient primary antibody concentration.Optimize the primary antibody dilution.
Poor protein transfer to the membrane.Check transfer efficiency with Ponceau S staining.
Low abundance of the target protein.Increase the amount of protein loaded onto the gel.
High Background Primary or secondary antibody concentration is too high.Reduce the antibody concentration and increase the number of washes.[10]
Insufficient blocking of the membrane.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[5]
Non-Specific Bands Primary antibody is cross-reacting with other proteins.Use a more specific antibody; check the manufacturer's datasheet for validation.
Sample degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.[7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound serial dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for NICD
  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound for 48 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the cleaved Notch1 (Val1744) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Ligand (DLL/Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Conformational Change Gamma_Secretase Gamma-Secretase Complex S2_Cleavage->Gamma_Secretase NICD NICD Gamma_Secretase->NICD S3 Cleavage (Releases NICD) Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Coactivators Co-activators CSL->Coactivators Recruitment Target_Genes Target Genes (HES, HEY) Coactivators->Target_Genes Transcription Activation This compound This compound This compound->Gamma_Secretase Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Are this compound aliquots fresh? Are antibodies validated? Start->Check_Reagents Check_Protocol Is the protocol standardized? (cell density, incubation times) Start->Check_Protocol Problem_Type What is the primary issue? Check_Reagents->Problem_Type Check_Protocol->Problem_Type IC50_Var High IC50 Variability Problem_Type->IC50_Var Viability Assay WB_Fail Weak/No Western Blot Signal Problem_Type->WB_Fail Western Blot Optimize_Cells Standardize cell passage and seeding density IC50_Var->Optimize_Cells Optimize_WB Optimize antibody concentration and check protein transfer WB_Fail->Optimize_WB Re_Run Re-run Experiment with Optimized Parameters Optimize_Cells->Re_Run Optimize_WB->Re_Run

References

Technical Support Center: Mitigating Off-Target Effects of Divin in Bacterial Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Divin, a promising bacterial cell division inhibitor. Our goal is to help you mitigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound inhibits bacterial cell division by disrupting the assembly of the divisome, the protein machinery responsible for septation. Specifically, it prevents the proper localization of late-stage division proteins, leading to a failure of daughter cells to separate.[1][2][3] This results in a bacteriostatic effect, where bacterial growth is halted.[3]

Q2: Does this compound directly inhibit FtsZ polymerization?

A2: No. Unlike many other cell division inhibitors, this compound does not directly interact with or inhibit the polymerization of FtsZ, the bacterial tubulin homolog that forms the Z-ring.[1][2][3] Its mechanism is distinct, targeting the downstream assembly of the divisome complex.

Q3: Is this compound known to have significant off-target effects in bacteria?

A3: Current research suggests that this compound is relatively specific in its action. Studies have shown that it does not affect chromosome segregation or activate the SOS response, a general DNA damage repair pathway.[1][2] However, as with any small molecule, off-target effects can be concentration-dependent or arise from experimental conditions. This guide provides strategies to identify and mitigate such potential effects.

Q4: Is this compound toxic to mammalian cells?

A4: this compound has been reported to have moderate toxicity to mammalian cells at concentrations that are effective against bacteria.[1][2] It is crucial to determine the therapeutic window in your specific experimental model to distinguish between targeted antibacterial effects and general cytotoxicity.

Q5: What is the optimal solvent and concentration range for this compound?

A5: this compound has low solubility in aqueous media.[3] It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the bacterial culture should be kept low (typically ≤1%) to avoid solvent-induced artifacts. The effective concentration of this compound can vary depending on the bacterial species and strain, but it is generally in the low micromolar range. Always perform a dose-response experiment to determine the optimal concentration for your study.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, helping you to distinguish between on-target and potential off-target effects.

Observed Problem Potential Cause (On-Target) Potential Cause (Off-Target) Troubleshooting/Mitigation Strategy
Reduced bacterial growth or viability This compound is effectively inhibiting cell division, leading to a bacteriostatic effect.1. Cytotoxicity: At high concentrations, this compound may have cytotoxic effects unrelated to cell division. 2. Precipitation: Poor solubility of this compound could lead to compound precipitation, causing non-specific stress.1. Dose-Response Curve: Perform a detailed dose-response experiment to identify the Minimum Inhibitory Concentration (MIC). 2. Viability Staining: Use live/dead staining (e.g., SYTO 9/propidium iodide) to differentiate between bacteriostatic and bactericidal effects. 3. Solubility Check: Visually inspect cultures for any precipitation. Centrifuge a sample of the treated culture to check for a compound pellet. Consider using this compound analogs with improved solubility if available.[3][4]
Filamentous bacterial morphology This is the expected phenotype for a cell division inhibitor. This compound is preventing septation, leading to cell elongation.This is unlikely to be an off-target effect, as filamentation is a direct consequence of inhibiting cell division.Microscopy: Confirm the filamentous phenotype using phase-contrast or fluorescence microscopy. This observation supports the on-target activity of this compound.
Unexpected changes in gene expression (unrelated to cell division) Downstream cellular responses to the stress of inhibited cell division.This compound may be interacting with regulatory proteins or other cellular components, leading to off-target gene regulation.Transcriptomics (RNA-Seq): Analyze the global gene expression profile of this compound-treated cells. Compare the results to known signatures of cell division stress. Look for significant upregulation of general stress response pathways that are not typically associated with cell division arrest.
Evidence of membrane damage (e.g., leakage of intracellular components) This is not the primary mechanism of this compound.At high concentrations, the hydrophobic nature of this compound might lead to non-specific interactions with and disruption of the cell membrane.Membrane Integrity Assays: Use assays to measure membrane potential (e.g., with DiSC3(5) dye) or membrane permeability (e.g., with propidium iodide staining and flow cytometry). Perform these assays across a range of this compound concentrations to identify a threshold for membrane-damaging effects.
Inconsistent results between experiments 1. Inaccurate Pipetting: Errors in serial dilutions. 2. Variable Bacterial Growth Phase: Treating cells at different growth stages.1. This compound Degradation: Instability of the compound in your experimental medium. 2. DMSO Effects: High concentrations of the solvent affecting bacterial physiology.1. Standardize Protocols: Ensure consistent pipetting techniques and that bacterial cultures are always treated at the same growth phase (e.g., mid-logarithmic). 2. Fresh Working Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Solvent Control: Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB, MHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Plate reader (spectrophotometer)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium. The final volume in each well should be 100 µL. Include a positive control (no this compound) and a negative control (no bacteria). Ensure the final DMSO concentration is constant across all wells.

  • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Measure the optical density (OD) at 600 nm using a plate reader.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (a significant reduction in OD600 compared to the positive control).

Live/Dead Staining for Viability Assessment

This protocol distinguishes between live and dead cells to assess whether this compound is bacteriostatic or bactericidal.

Materials:

  • This compound-treated bacterial culture

  • Control bacterial culture (untreated and heat-killed)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat a mid-log phase bacterial culture with this compound at the MIC and 2x MIC for a defined period (e.g., 4 hours).

  • Harvest 1 mL of the treated and control cultures by centrifugation.

  • Wash the cells once with PBS and resuspend in 1 mL of PBS.

  • Prepare the staining solution according to the manufacturer's instructions (e.g., mix equal volumes of SYTO 9 and propidium iodide stock solutions).

  • Add 3 µL of the staining solution to each 1 mL of bacterial suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples using a fluorescence microscope (live cells fluoresce green, dead cells fluoresce red) or a flow cytometer for quantitative analysis.

Membrane Potential Assay

This protocol assesses whether this compound disrupts the bacterial membrane potential.

Materials:

  • Bacterial strain of interest

  • Appropriate buffer (e.g., PBS with glucose)

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) dye

  • This compound stock solution

  • Fluorometer

Procedure:

  • Grow bacteria to mid-log phase, harvest by centrifugation, and wash with buffer.

  • Resuspend the cells in the buffer to a final OD600 of ~0.1.

  • Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark until the fluorescence signal stabilizes (this indicates maximal dye uptake).

  • Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

  • Add this compound at various concentrations and continue to record the fluorescence. A rapid increase in fluorescence indicates membrane depolarization.

  • As a positive control, add a known membrane-depolarizing agent (e.g., CCCP).

Quantitative Data Summary

Compound Bacterial Species MIC (µg/mL) Notes
This compoundCaulobacter crescentus CB15N12.5[3]
This compoundEscherichia coli BW25113 ΔtolC25Lacking a key efflux pump component.[3]
This compound Analog 5aCaulobacter crescentus CB15N3.1Improved potency over parent compound.[3]
This compound Analog 5aEscherichia coli BW25113 ΔtolC12.5[3]

Visualizations

Caption: this compound's Mechanism of Action

Troubleshooting_Workflow Start Experiment with this compound Problem Inconsistent or Unexpected Results Start->Problem CheckOnTarget Is the expected phenotype (filamentation) observed? Problem->CheckOnTarget CheckConcentration Verify this compound Concentration and MIC CheckOnTarget->CheckConcentration Yes Failed Re-evaluate Experimental Design CheckOnTarget->Failed No CheckSolubility Assess Compound Solubility CheckConcentration->CheckSolubility CheckControls Review Positive/Negative and Vehicle Controls CheckSolubility->CheckControls OffTargetAssay Perform Off-Target Assays (Membrane Integrity, etc.) CheckControls->OffTargetAssay Optimize Optimize Experiment (Lower Concentration, etc.) OffTargetAssay->Optimize Success Consistent, On-Target Results Optimize->Success

Caption: Troubleshooting Workflow for this compound Experiments

References

Technical Support Center: Divin Degradation in Long-term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Divin degradation in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of bacterial cell division.[1][2] It functions by blocking the insertion of peptidoglycan at the septum, which leads to a bacteriostatic effect in both Gram-negative and Gram-positive bacteria.[1] This inhibition of late-stage cell division results in mother and daughter cells that remain physically fused.[1]

Q2: My long-term experiment with this compound is showing a gradual loss of efficacy. What could be the cause?

A gradual loss of efficacy in long-term experiments is often attributable to the degradation of the compound. This compound, like many small molecules, can be susceptible to degradation over time, especially under certain experimental conditions. Factors that can contribute to degradation include exposure to light, elevated temperatures, non-optimal pH, and oxidative stress.

Q3: How can I determine if my this compound stock solution is degrading?

To assess the stability of your this compound stock solution, you can perform a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis. This method can separate this compound from its degradation products. Comparing the chromatograms of a fresh stock solution with an aged one can reveal the extent of degradation.

Q4: What are the best practices for storing this compound to minimize degradation?

To minimize degradation, this compound stock solutions should be stored protected from light, in airtight containers, and at a low temperature (e.g., -20°C or -80°C). It is also advisable to prepare fresh working solutions from the stock for each experiment.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Off-Target Effects Observed in Cells Treated with this compound

If you observe unexpected cellular phenotypes or off-target effects in your long-term experiments, it is possible that this compound degradation products are exerting biological activity.

Troubleshooting Steps:

  • Analyze for Degradants: Use HPLC or Mass Spectrometry to analyze your this compound-containing media for the presence of degradation products.

  • Test Degradant Activity: If possible, isolate the degradation products and test their biological activity in your experimental system.

  • Use Fresh this compound: Repeat the experiment using a freshly prepared solution of this compound and compare the results.

Issue 2: Variability in Experimental Results Between Batches of this compound

Inconsistent results between different experimental runs could be due to batch-to-batch variability in this compound stability or degradation.

Troubleshooting Steps:

  • Standardize Storage: Ensure that all batches of this compound are stored under identical conditions.

  • Perform Quality Control: Upon receiving a new batch of this compound, perform an initial HPLC analysis to confirm its purity and concentration.

  • Stability Testing: Conduct a short-term stability study on the new batch under your experimental conditions to ensure it performs as expected.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol outlines a method to assess the stability of this compound in a cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • UV detector

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the final experimental concentration.

  • Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium.

  • Precipitate proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC, monitoring for the appearance of new peaks corresponding to degradation products and a decrease in the area of the this compound peak.

Data Presentation

Table 1: Stability of this compound under Different Storage Conditions

Storage ConditionSolventConcentration (mM)% Degradation after 30 days
Room Temperature (25°C), LightDMSO1045%
Room Temperature (25°C), DarkDMSO1025%
4°C, DarkDMSO105%
-20°C, DarkDMSO10<1%
-80°C, DarkDMSO10<0.5%

Table 2: Effect of Stabilizers on this compound Stability in Cell Culture Medium at 37°C

StabilizerConcentration% this compound Remaining after 72 hours
None-65%
Ascorbic Acid100 µM85%
EDTA100 µM75%
Ascorbic Acid + EDTA100 µM each92%

Visualizations

Divin_Degradation_Troubleshooting start Start: Unexpected Experimental Results check_efficacy Is this compound efficacy reduced? start->check_efficacy check_phenotype Are there unexpected phenotypes? check_efficacy->check_phenotype No check_storage Review this compound Storage and Handling Procedures check_efficacy->check_storage Yes analyze_hplc Perform HPLC analysis of this compound stock and media check_phenotype->analyze_hplc Yes no_degradation No degradation detected. Consider other experimental variables. check_phenotype->no_degradation No check_storage->analyze_hplc degradation_present Degradation products detected? analyze_hplc->degradation_present use_fresh_this compound Use fresh this compound stock and repeat experiment degradation_present->use_fresh_this compound Yes test_degradants Isolate and test activity of degradation products degradation_present->test_degradants Yes, and problem persists degradation_present->no_degradation No end Problem Resolved use_fresh_this compound->end test_degradants->end

Caption: Troubleshooting workflow for this compound degradation.

Divin_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_outcome Cellular Outcome This compound This compound PG_synthesis Peptidoglycan Synthesis at Septum This compound->PG_synthesis inhibits Division_Block Cell Division Blocked This compound->Division_Block Degradant Degradation Product Off_Target Off-Target Effects Degradant->Off_Target FtsZ FtsZ Polymerization FtsZ->PG_synthesis Cell_Division Normal Cell Division PG_synthesis->Cell_Division

Caption: Hypothetical signaling pathway of this compound and its degradant.

References

Divin Analogs Potency Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in experiments aimed at enhancing the potency of Divin analogs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its analogs?

A1: this compound acts as a small molecule inhibitor of bacterial cell division.[1] Its primary mechanism involves the disruption of the assembly of late division proteins, leading to a reduction in peptidoglycan remodeling at the division site and blocking the compartmentalization of the cytoplasm.[1] Notably, this compound's mechanism is distinct from many other division inhibitors as it does not interact with the tubulin homologue FtsZ or affect chromosome segregation.[1] Analogs of this compound that produce an identical phenotype are presumed to share a similar mechanism of action.[2]

Q2: What are the key structural features of this compound that are crucial for its biological activity?

A2: Structure-activity relationship (SAR) studies indicate that the 2-hydroxynaphthalenyl hydrazide portion of the this compound molecule is essential for its antibacterial activity.[2] Additionally, the phenyl hydroxyl group is important, as removing, alkylating, or acylating this group has been shown to reduce the activity of the analogs.[2]

Q3: Which modifications to the this compound structure have been shown to enhance potency?

A3: Alterations and substitutions to the benzimidazole ring of the this compound structure can lead to an increase in potency.[2] Specific analogs, such as 8b, 11c, and 11j, have demonstrated not only a 4-fold improvement in potency but also a 10-fold increase in solubility.[2]

Q4: Are there any known liabilities of this compound that are being addressed through analog development?

A4: While this compound is a promising starting point, its development can be hindered by factors such as low aqueous solubility.[3] The development of analogs is a strategy to improve such pharmacological properties.[3]

Troubleshooting Guides

Issue 1: Poor Solubility of a Novel this compound Analog

  • Question: My newly synthesized this compound analog exhibits poor solubility in standard aqueous buffers, leading to precipitation during my experiments. What can I do?

  • Answer:

    • Solvent Optimization: First, attempt to dissolve the analog in a small amount of a biocompatible organic solvent like DMSO before preparing a stock solution. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

    • pH Adjustment: The solubility of your compound may be pH-dependent. Try adjusting the pH of your buffer to see if it improves solubility.

    • Formulation Strategies: Consider co-solvents or excipients that are known to improve the solubility of hydrophobic compounds.

    • Structural Modification: If solubility issues persist and hinder biological assessment, this may be an indication that further structural modification of the analog is necessary. As a reference, analogs with modifications to the benzimidazole ring have shown improved solubility.[2]

Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Assays

  • Question: I am observing significant well-to-well and day-to-day variability in my MIC assays for this compound analogs. How can I improve the reproducibility of my results?

  • Answer:

    • Inoculum Standardization: Ensure that the bacterial inoculum is consistent for each experiment. Use a spectrophotometer to standardize the bacterial suspension to a specific optical density (e.g., OD600 of 0.08–0.1 for E. coli) before adding it to the assay plates.

    • Compound Precipitation: Visually inspect your assay plates under a microscope to check for any compound precipitation, which can lead to inconsistent results. If precipitation is observed, you may need to address the solubility of your analog (see Issue 1).

    • Plate Sealing and Incubation: Ensure that your microplates are properly sealed to prevent evaporation during incubation, which can concentrate the compound and affect the results. Also, maintain a consistent incubation temperature and duration.

    • Positive and Negative Controls: Always include a positive control (a known antibiotic) and a negative control (vehicle only) on every plate to ensure the assay is performing as expected.

Issue 3: Unexpected or No Biological Activity of a New Analog

  • Question: My new this compound analog, which was designed to be more potent, is showing no activity or a significantly reduced activity compared to the parent compound. What could be the reason?

  • Answer:

    • Structural Integrity: Verify the chemical structure and purity of your synthesized analog using analytical methods such as NMR and mass spectrometry to ensure you have the correct compound and that it is not degraded.

    • SAR Insights: Re-evaluate the design of your analog based on known structure-activity relationships. For instance, modifications to the 2-hydroxynaphthalenyl hydrazide portion or the phenyl hydroxyl group can dramatically reduce or abolish activity.[2]

    • Cell Permeability: It is possible that the modifications made to the analog have negatively impacted its ability to penetrate the bacterial cell wall. Consider performing cell permeability assays to investigate this possibility.

    • Efflux Pump Activity: In some bacteria, the lack of activity could be due to the compound being actively pumped out of the cell. You can test your analogs in bacterial strains that have efflux pumps knocked out, such as the E. coli BW25113 ΔtolC strain.[2]

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs against C. crescentus and E. coli
CompoundC. crescentus CB15N MIC (μM)E. coli BW25113 ΔtolC MIC (μM)
This compound (1) 510
8b 1.252.5
11c 1.252.5
11j 1.252.5
5d >40>40
5b >40>40
5c >40>40
12 >40>40
5e >40>40
5f >40>40
5g >40>40

Data sourced from Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division.[2]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol describes a method for determining the MIC of this compound analogs against susceptible bacterial strains.

Materials:

  • This compound analog stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., E. coli BW25113 ΔtolC)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Plate shaker/incubator

Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium from an agar plate into 5 mL of CAMHB.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh CAMHB and grow to mid-log phase (OD600 ≈ 0.4–0.6).

    • Dilute the mid-log phase culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Serial Dilution:

    • Add 100 μL of CAMHB to all wells of a 96-well plate.

    • Add 2 μL of the this compound analog stock solution to the first well of a row and mix thoroughly. This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 μL from the first well to the second, mixing, and repeating this process across the row. Discard 100 μL from the last well.

    • Prepare a positive control well (known antibiotic) and a negative control well (vehicle, e.g., DMSO) on each plate.

  • Inoculation:

    • Add 10 μL of the standardized bacterial suspension to each well, except for a sterility control well (which contains only broth).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18–24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the this compound analog that completely inhibits visible bacterial growth.

    • Optionally, the OD600 of each well can be read using a plate reader to quantify bacterial growth.

Visualizations

Caption: Structure-Activity Relationship (SAR) of this compound Analogs.

Caption: Experimental Workflow for MIC Assay.

Divin_Mechanism_of_Action This compound This compound Analog Late_Division_Proteins Late Division Protein Assembly This compound->Late_Division_Proteins Inhibits Peptidoglycan_Remodeling Peptidoglycan Remodeling at Division Site Late_Division_Proteins->Peptidoglycan_Remodeling Leads to reduced Cytoplasm_Compartmentalization Cytoplasm Compartmentalization Late_Division_Proteins->Cytoplasm_Compartmentalization Blocks Cell_Division_Blocked Bacterial Cell Division Blocked Peptidoglycan_Remodeling->Cell_Division_Blocked Cytoplasm_Compartmentalization->Cell_Division_Blocked

Caption: Proposed Mechanism of Action of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Divin in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and avoid contamination in your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of bacterial cell division.[1][2] It functions by disrupting the assembly of proteins at the site of cell septation in bacteria, leading to a bacteriostatic effect.[1][2] Its mechanism is distinct from many other bacterial cell division inhibitors as it does not directly interact with the FtsZ protein, a homolog of eukaryotic tubulin.[1][2]

Q2: Is this compound toxic to mammalian cells?

This compound has been reported to be only moderately toxic to mammalian cells at concentrations that are effective at inhibiting the growth of bacterial pathogens.[1][2] However, as with any experimental compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response cytotoxicity assay.

Q3: What are the common sources of contamination in cell culture?

Contamination in cell culture can be broadly categorized as biological or chemical.

  • Biological contaminants include bacteria, yeast, molds, viruses, and cross-contamination with other cell lines. These are often introduced through non-sterile supplies, media, reagents, or improper aseptic technique.

  • Chemical contaminants can include impurities in media, sera, water, or leachables from plasticware. The stability of compounds like this compound in culture media can also be a factor, as degradation products could be considered chemical contaminants.

Q4: How can I prepare and store this compound for cell culture experiments?

For in vitro experiments, small molecule inhibitors like this compound are often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.

  • Stock Solutions: Prepare a high-concentration stock solution of this compound in sterile DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in the dark.

  • Working Solutions: When preparing your experiment, dilute the this compound stock solution into your cell culture medium to the desired final concentration immediately before use. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Contamination and Artifacts

Issue 1: I see small, dark, motile particles in my this compound-treated culture. Is this bacterial contamination?

This could be bacterial contamination, but it is important to differentiate it from other possibilities.

Possible Cause Visual Characteristics Recommended Action
Bacterial Contamination Tiny, motile dots or rods between cells. The medium may become cloudy and change color (e.g., yellow due to a drop in pH).Immediately discard the contaminated culture and decontaminate the incubator and biosafety cabinet. Review your aseptic technique.
Precipitation of this compound Small, crystalline, or amorphous particles, which may appear dark under the microscope. These are typically not motile in the same way as bacteria.Check the solubility of this compound in your culture medium at the concentration you are using. You may need to sonicate the working solution before adding it to the culture. Consider lowering the concentration of this compound or using a different solvent for the stock solution (ensure solvent is cell-compatible).
Cellular Debris Irregularly shaped, non-motile particles resulting from cell death.Perform a cytotoxicity assay to determine if the concentration of this compound is causing significant cell death. If so, lower the concentration.

Experimental Protocol: Determining this compound Cytotoxicity using an MTT Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

Issue 2: My this compound-treated cells are showing morphological changes (e.g., rounding up, detachment, vacuolization). Is this a sign of contamination or an effect of the compound?

Morphological changes can be induced by various factors.

Possible Cause Observations Recommended Action
Compound-Induced Cytotoxicity or Stress Cells may appear rounded, detached, or show signs of apoptosis (e.g., membrane blebbing). Vacuoles may appear in the cytoplasm.Refer to your cytotoxicity data. If the changes are observed at concentrations known to be cytotoxic, consider lowering the dose. Document these morphological changes as a potential phenotypic effect of this compound on your specific cell line.
Off-Target Effects This compound belongs to the benzimidazole and hydrazide classes of compounds. Some benzimidazole derivatives are known to affect the cytoskeleton (e.g., microtubules) in eukaryotic cells, which can lead to changes in cell shape.[3][4] Hydrazide derivatives can be metabolized into reactive species that cause oxidative stress.[5]Investigate markers of cellular stress, such as reactive oxygen species (ROS) production or cytoskeletal protein expression and organization.
Microbial Contamination In addition to morphological changes in your cells, you may observe other signs of contamination as described in Issue 1.Thoroughly inspect the culture for signs of microbial growth. If contamination is suspected, discard the culture.

Experimental Protocol: General Workflow for a this compound Treatment Experiment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare Cells (Plate at optimal density) treat_cells Treat Cells (Add this compound working solution) prep_cells->treat_cells prep_this compound Prepare this compound Stock (in sterile DMSO) prep_media Prepare Working Solutions (Dilute this compound in media) prep_this compound->prep_media prep_media->treat_cells vehicle_control Vehicle Control (Add DMSO media) prep_media->vehicle_control incubate Incubate for Desired Time treat_cells->incubate vehicle_control->incubate untreated_control Untreated Control (Fresh media) untreated_control->incubate microscopy Microscopic Examination (Morphology, contamination check) incubate->microscopy assay Perform Endpoint Assay (e.g., Viability, protein expression) incubate->assay

Fig. 1: A general experimental workflow for treating cells with this compound.

Issue 3: I am observing unexpected or inconsistent results in my this compound experiments.

Inconsistent results can stem from issues with the compound, the cells, or the experimental setup.

Possible Cause Considerations Recommended Action
Compound Instability Small molecules can have limited stability in aqueous cell culture media, especially over longer incubation times. This compound, as a hydrazide-containing compound, may be susceptible to degradation.[6] Degradation products could have different activities than the parent compound.Test the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC, if available. Prepare fresh working solutions for each experiment.
Cell Line Integrity Cross-contamination with another cell line or genetic drift of your current cell line can lead to altered responses to treatment.Periodically perform cell line authentication (e.g., short tandem repeat profiling).
Inconsistent Aseptic Technique Minor, undetected contamination can stress cells and alter their response to experimental treatments.Review and reinforce strict aseptic technique with all laboratory personnel. Regularly clean and decontaminate all cell culture equipment.

Signaling Pathways and this compound in Eukaryotic Cells

Q5: What is the signaling pathway of this compound in mammalian cells?

Currently, a specific signaling pathway for this compound in mammalian cells has not been well-characterized in publicly available literature. Its primary known function is the inhibition of bacterial cell division.

However, based on its chemical structure, we can consider the potential for off-target effects by looking at related compounds:

  • Benzimidazole Derivatives: Some compounds containing a benzimidazole core have been shown to interact with various targets in eukaryotic cells, including microtubules and signaling kinases.[3][4][7]

  • Hydrazide Derivatives: The hydrazide functional group can be metabolized to form reactive free radicals, which can lead to oxidative stress and subsequent activation of stress-response signaling pathways.[5]

Given the lack of a defined pathway, it is important to carefully observe and document any cellular changes upon this compound treatment and consider a broad range of potential off-target effects.

Diagram: Potential Off-Target Considerations for this compound

potential_off_target cluster_effects Potential Cellular Effects cluster_outcomes Observable Outcomes This compound This compound Treatment cytoskeleton Cytoskeletal Disruption (via Benzimidazole moiety) This compound->cytoskeleton Potential Interaction stress Oxidative Stress (via Hydrazide moiety) This compound->stress Potential Metabolism unknown Unknown Pathway Interactions This compound->unknown morphology Altered Cell Morphology cytoskeleton->morphology viability Changes in Viability/Proliferation stress->viability gene_expression Altered Gene/Protein Expression stress->gene_expression unknown->morphology unknown->viability unknown->gene_expression

Fig. 2: Potential off-target considerations for this compound in eukaryotic cells.

This technical support guide is intended to assist researchers in troubleshooting common issues. For specific experimental design and interpretation, always refer to the relevant scientific literature and perform appropriate validation experiments for your system.

References

Technical Support Center: Addressing Variability in Bacterial Susceptibility to Divin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Divin, a novel inhibitor of bacterial cell division.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, helping you to identify potential causes and implement effective solutions.

Observed Problem Potential Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) results for the same bacterial strain. Incomplete solubilization of this compound: this compound has low solubility in aqueous media, which can lead to inconsistent concentrations in your assay.[1]- Prepare a stock solution of this compound in 100% DMSO.- When diluting into your final growth medium, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1-2%).- Vortex the stock solution and dilutions thoroughly before use.
Precipitation of this compound during the experiment: Changes in temperature or media composition during incubation can cause this compound to precipitate out of solution.- Visually inspect your assay plates or tubes for any signs of precipitation before and after incubation.- Consider using a more soluble analog of this compound if available.
Inconsistent inoculum preparation: The density of the bacterial culture used for inoculation can significantly impact MIC results.- Ensure your bacterial culture is in the logarithmic growth phase.- Standardize your inoculum to a consistent optical density (e.g., 0.5 McFarland standard) for every experiment.
No inhibition of bacterial growth, even at high concentrations of this compound. Intrinsic resistance of the bacterial species: Some bacterial species may possess intrinsic mechanisms of resistance.- Review the literature for known resistance of your bacterial species to cell division inhibitors.- Consider using a bacterial strain known to be susceptible to this compound as a positive control.
Degradation of this compound: Improper storage or handling can lead to the degradation of the compound.- Store this compound stock solutions at -20°C or -80°C and protect from light.- Avoid repeated freeze-thaw cycles.
Unexpected bacterial morphology not consistent with inhibition of cell division. Off-target effects or compound impurity: While this compound is known to target cell division, high concentrations or impurities could lead to other cellular stresses.- Confirm the purity of your this compound compound.- Include a vehicle control (e.g., DMSO) to ensure the observed phenotype is due to this compound and not the solvent.- Perform time-lapse microscopy to observe the dynamic effects of this compound on cell morphology.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a small molecule that inhibits the late stages of bacterial cell division.[1] It disrupts the assembly of essential divisome proteins at the septum, which is the site of cell division.[2][3] This leads to a failure of the daughter cells to separate, resulting in a bacteriostatic effect.[1] Importantly, this compound does not directly interact with the FtsZ protein, a common target for other cell division inhibitors.[2][3]

2. Why do I observe different levels of susceptibility to this compound across different bacterial species?

The variability in susceptibility to this compound among different bacterial species can be attributed to several factors:

  • Outer Membrane Permeability: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier, potentially reducing the intracellular concentration of this compound.[1]

  • Efflux Pumps: Some bacteria may have efflux pumps that can actively transport this compound out of the cell, thereby reducing its effective concentration at the target site.

  • Differences in Divisome Proteins: Variations in the structure or regulation of the late-stage divisome proteins targeted by this compound could affect its binding and inhibitory activity.

3. What are the expected morphological changes in bacteria treated with this compound?

Bacteria treated with this compound at its MIC are expected to show signs of arrested cell division. This typically manifests as elongated cells or chains of cells that have initiated but not completed cell separation.[1]

4. Can bacteria develop resistance to this compound?

Yes, as with other antimicrobial agents, bacteria can potentially develop resistance to this compound. The low solubility of the original this compound compound has made it challenging to isolate and characterize resistant mutants.[1] However, potential mechanisms of resistance could include mutations in the drug's target, increased expression of efflux pumps, or modifications to the cell envelope that limit drug uptake.

5. Is this compound toxic to mammalian cells?

This compound has been reported to be only moderately toxic to mammalian cells at concentrations that are effective against clinical pathogens, making it a promising candidate for further therapeutic development.[2][3]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analog (11j) against various pathogenic bacterial strains. [1]

Bacterial StrainThis compound (1) MIC (µM)Analog (11j) MIC (µM)
Staphylococcus aureus256.25
Enterococcus faecalis2512.5
Streptococcus pneumoniae12.56.25
Acinetobacter baumannii5025
Klebsiella pneumoniae>50>50
Pseudomonas aeruginosa>50>50

Data extracted from "Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division". All strains are clinical isolates.[1]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.

Materials:

  • This compound compound

  • 100% Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Preparation of Bacterial Inoculum: a. From an overnight culture, inoculate fresh growth medium and incubate until the culture reaches the logarithmic growth phase. b. Adjust the turbidity of the bacterial suspension with sterile medium to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound: a. In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium. The final volume in each well should be 50 µL. Ensure the final DMSO concentration is consistent across all wells. b. Include a positive control well containing only growth medium and the bacterial inoculum (no this compound). c. Include a negative control well containing only growth medium (no bacteria or this compound).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizations

Divin_Mechanism_of_Action cluster_cell Bacterial Cell This compound This compound Divisome_Assembly Late Divisome Protein Assembly This compound->Divisome_Assembly Inhibits Cell_Division Successful Cell Division Divisome_Assembly->Cell_Division Leads to

Caption: this compound's mechanism of action targeting late divisome protein assembly.

Troubleshooting_Workflow Start Inconsistent MIC Results Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Check_Inoculum Is inoculum standardized? Check_Solubility->Check_Inoculum Yes Optimize_Solubilization Optimize solubilization (e.g., fresh stock, vortexing) Check_Solubility->Optimize_Solubilization No Review_Protocol Review dilution and storage protocols Check_Inoculum->Review_Protocol Yes Standardize_Inoculum Re-standardize inoculum to 0.5 McFarland Check_Inoculum->Standardize_Inoculum No End Consistent Results Review_Protocol->End Optimize_Solubilization->Start Standardize_Inoculum->Start

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Bacterial_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Antimicrobial Antimicrobial Agent (e.g., this compound) Bacterium Bacterium Antimicrobial->Bacterium Acts on Reduced_Permeability Reduced Permeability Bacterium->Reduced_Permeability Efflux_Pump Efflux Pump Bacterium->Efflux_Pump Target_Modification Target Modification Bacterium->Target_Modification

Caption: General mechanisms of bacterial resistance to antimicrobial agents.

References

Technical Support Center: Optimizing Incubation Time for Kinhibitin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for treatment with Kinhibitin, a novel kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for Kinhibitin treatment?

A1: For initial experiments, we recommend a 24-hour incubation period. This duration is often sufficient to observe significant biological activity of kinase inhibitors in cell culture. However, the optimal time will be cell line-dependent and target-dependent, necessitating further optimization.

Q2: How does cell density affect the optimal incubation time?

A2: Cell density is a critical factor. Higher cell densities can lead to faster depletion of Kinhibitin from the culture medium and may require shorter incubation times or higher concentrations to achieve the desired effect. Conversely, lower density cultures might need longer incubation times to exhibit a response. It is crucial to maintain consistent cell seeding densities across experiments for reproducibility.

Q3: Should the media be changed during long incubation periods (e.g., > 48 hours)?

A3: For incubation times exceeding 48 hours, it is advisable to perform a media change at the 48-hour mark, replenishing with fresh media containing Kinhibitin at the desired concentration. This ensures that nutrient depletion and waste accumulation do not become confounding factors in your experimental results.

Q4: Can I freeze my cells after Kinhibitin treatment for later analysis?

A4: Yes. For endpoint assays such as western blotting or RNA extraction, cells can be washed with ice-cold PBS and then flash-frozen and stored at -80°C. For cell viability or functional assays, it is recommended to perform the analysis immediately after the incubation period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of Kinhibitin.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of plates or fill them with PBS to maintain humidity. Ensure thorough mixing of Kinhibitin in the media before adding to cells.
No observable effect of Kinhibitin at expected concentrations Incorrect drug concentration, inactive compound, or short incubation time.Verify the stock concentration and dilution calculations. Test the activity of Kinhibitin on a sensitive positive control cell line. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time.
High levels of cell death even at low concentrations Kinhibitin is highly potent in the chosen cell line, or the cells are unhealthy.Perform a dose-response curve with a lower concentration range. Ensure cells are healthy and in the logarithmic growth phase before treatment. Check for signs of contamination in the cell culture.
Effect of Kinhibitin diminishes at later time points The compound is unstable in culture media, or the cells are developing resistance.Consider replenishing the media with fresh Kinhibitin every 24-48 hours. For long-term studies, investigate potential resistance mechanisms.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay

This protocol outlines the steps to determine the optimal incubation time of Kinhibitin by assessing its effect on cell viability at different time points.

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • Kinhibitin Preparation: Prepare a series of dilutions of Kinhibitin in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of Kinhibitin.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the data to the vehicle control for each time point and plot the dose-response curves to determine the IC50 value at each incubation time.

Protocol 2: Assessing Target Engagement via Western Blotting

This protocol is designed to assess the effect of Kinhibitin on the phosphorylation status of its target protein over time.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a fixed concentration of Kinhibitin (typically 2-5 times the IC50 value) for different durations (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and the total protein level of the target.

Data Presentation

Table 1: Effect of Incubation Time on Kinhibitin IC50 Values in Different Cancer Cell Lines

Cell LineTarget Pathway24h IC50 (nM)48h IC50 (nM)72h IC50 (nM)
MCF-7 MAPK/ERK1507550
A549 MAPK/ERK25012080
HCT116 MAPK/ERK1006045

Table 2: Time-Dependent Inhibition of Target Phosphorylation by Kinhibitin (100 nM) in MCF-7 Cells

Incubation Time (hours)p-ERK / Total ERK Ratio (Normalized to Control)
0 1.00
0.5 0.45
1 0.20
2 0.15
4 0.12
8 0.10
24 0.11

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Kinhibitin Kinhibitin Kinhibitin->MEK

Caption: Hypothetical signaling pathway for Kinhibitin, which inhibits MEK in the MAPK/ERK cascade.

Experimental_Workflow cluster_timepoints Incubation Timepoints start Start: Seed Cells treat Treat with Kinhibitin (Dose-Response) start->treat t1 6 hours t2 12 hours t3 24 hours t4 48 hours t5 72 hours assay Perform Viability Assay t1->assay t2->assay t3->assay t4->assay t5->assay analyze Analyze Data (Calculate IC50) assay->analyze optimal Determine Optimal Incubation Time analyze->optimal Troubleshooting_Tree start No effect observed? concentration Is concentration correct? start->concentration Yes time Is incubation time sufficient? concentration->time Yes sol1 Check calculations and stock solution. concentration->sol1 No sol2 Perform time-course experiment (6-72h). time->sol2 No sol3 Cell line may be resistant. Test a sensitive cell line. time->sol3 Yes

Technical Support Center: Isolating the Molecular Target of Divin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify the molecular target of Divin, a small molecule inhibitor of bacterial cell division.

Frequently Asked Questions (FAQs) about this compound's Mechanism of Action

Q1: What is the known mechanism of action for this compound?

A1: this compound is a small molecule that inhibits bacterial cell division.[1][2] Its mechanism is distinct from many other cell division inhibitors because it does not directly interact with or affect the polymerization of FtsZ, the bacterial tubulin homolog that forms the initial Z-ring.[1][3] Instead, this compound disrupts the assembly of the divisome by preventing the proper localization of "late" cell division proteins to the division site.[1][3] This disruption leads to a block in peptidoglycan remodeling at the septum and prevents the final compartmentalization of the cytoplasm, resulting in a bacteriostatic effect.[1][2]

Q2: Which specific proteins are known to be affected by this compound?

A2: Studies in Caulobacter crescentus have shown that this compound treatment leads to the delocalization of several late-stage divisome proteins, including FtsQ, FtsL, FtsW, and FtsB, from the division plane.[1][3] The delocalization of these essential components prevents the formation of a functional divisome.

Q3: Is this compound's effect reversible?

A3: The available literature primarily focuses on the inhibitory effects of this compound. While not explicitly stated, the bacteriostatic nature of the compound suggests that its effects might be reversible upon removal, though this would need to be experimentally confirmed.

Troubleshooting Guides for Target Identification

The process of identifying the specific molecular target of a compound identified through phenotypic screening, known as target deconvolution, is a significant challenge. Below are troubleshooting guides for common experimental approaches to identify the molecular target of this compound.

Guide 1: Generating and Characterizing this compound-Resistant Mutants

This is a classic genetic approach to identify a drug's target. The principle is that mutations in the target protein will prevent the drug from binding, thus conferring resistance.

Q: My attempts to generate spontaneous this compound-resistant mutants have been unsuccessful. What could be the issue?

A: There are several potential reasons for this:

  • Low Solubility of this compound: The parent this compound compound has low solubility in culture media, which can make it difficult to achieve and maintain a selective pressure high enough to isolate resistant mutants.[1] Consider using more soluble analogs of this compound that have been developed and show improved potency.[4]

  • Insufficient Plating Density: To isolate spontaneous mutants, a large number of cells must be plated. Ensure you are plating a high density of cells (e.g., 10⁸ to 10¹⁰ CFU) on agar containing a selective concentration of this compound.

  • Incorrect this compound Concentration: The concentration of this compound used for selection is critical. It should be high enough to inhibit the growth of wild-type cells but not so high that it is lethal, which would prevent the emergence of any resistant colonies. A kill curve should be performed to determine the minimum inhibitory concentration (MIC) and select a concentration 2-10x the MIC for your selection plates.

Q: I have isolated some resistant colonies. How do I confirm that the resistance is due to a specific mutation and not a general resistance mechanism like an efflux pump?

A: This is a crucial validation step.

  • Sequence the Genome: Perform whole-genome sequencing on the resistant mutants and compare them to the parental strain to identify all mutations.

  • Look for Common Mutations: If multiple independent resistant mutants have mutations in the same gene, this is strong evidence that this gene is involved in this compound's mechanism of action.

  • Re-introduce the Mutation: Recreate the identified mutation in a clean, wild-type background using techniques like recombineering. If this single mutation is sufficient to confer resistance, it strongly suggests a direct role.

  • Test for Cross-Resistance: Check if your mutants are also resistant to other, unrelated antibiotics. Resistance to multiple compounds might suggest a general mechanism like an efflux pump, whereas specific resistance to this compound and its analogs points towards a target-specific mechanism.

Experimental Workflow: Generating this compound-Resistant Mutants

G cluster_prep Preparation cluster_culture Culturing and Plating cluster_analysis Analysis and Validation prep1 Determine MIC of this compound for bacterial strain prep2 Prepare agar plates with selective this compound concentration (e.g., 2-10x MIC) prep1->prep2 culture2 Plate a large number of cells (10^8 - 10^10 CFU) onto This compound-containing agar prep2->culture2 culture1 Grow a high-density liquid culture of wild-type bacteria culture1->culture2 culture3 Incubate plates until resistant colonies appear culture2->culture3 analysis1 Isolate and purify resistant colonies culture3->analysis1 analysis2 Perform whole-genome sequencing of mutants analysis1->analysis2 analysis3 Identify common mutations in candidate genes analysis2->analysis3 analysis4 Validate candidate gene by re-introducing mutation into wild-type strain analysis3->analysis4

Caption: Workflow for isolating and validating this compound-resistant mutants.

Guide 2: Photoaffinity Labeling

This biochemical approach uses a modified version of this compound that can be covalently cross-linked to its binding partner upon exposure to UV light.

Q: I am not sure how to design a this compound-based photoaffinity probe. What are the key considerations?

A: A successful photoaffinity probe requires three key components:

  • The Pharmacophore: This is the this compound molecule itself, which provides the binding specificity.

  • The Photoreactive Group: A group like a diazirine or benzophenone is attached to the this compound molecule. This group is stable in the dark but forms a highly reactive species upon UV irradiation, which then covalently bonds to nearby amino acids of the target protein.

  • A Reporter Tag: A tag, such as biotin or an alkyne group (for click chemistry), is included for the detection and purification of the cross-linked protein-probe complex.

The placement of the photoreactive group and the reporter tag is critical. They should be attached to a part of the this compound molecule that is not essential for its biological activity, as determined by Structure-Activity Relationship (SAR) studies.[4]

Q: My photoaffinity labeling experiment is resulting in a lot of non-specific binding and high background. How can I improve specificity?

A: High background is a common issue. Here are some ways to address it:

  • Competition Experiment: This is the most critical control. Before adding the photoaffinity probe, pre-incubate the cell lysate or intact cells with a high concentration (e.g., 50-100 fold excess) of the original, unmodified this compound molecule. The unmodified this compound will compete for binding to the true target, reducing the signal from the specific target-probe interaction. A true target should show significantly reduced labeling in the competition sample.

  • Optimize Probe Concentration: Use the lowest concentration of the probe that still gives a detectable signal to minimize non-specific interactions.

  • Optimize UV Exposure Time: Over-exposure to UV light can lead to non-specific cross-linking. Titrate the UV exposure time to find the optimal balance between efficient cross-linking and minimal non-specific labeling.

Experimental Workflow: Photoaffinity Labeling

G cluster_probe Probe Synthesis cluster_exp Labeling Experiment cluster_analysis Target Identification probe_synth Synthesize this compound analog with photoreactive group (e.g., diazirine) and reporter tag (e.g., biotin) exp1 Incubate bacterial lysate or intact cells with photoaffinity probe probe_synth->exp1 exp3 Irradiate with UV light to covalently cross-link probe to target exp1->exp3 exp2 Control: Pre-incubate with excess unmodified this compound before adding probe exp2->exp3 analysis1 Lyse cells (if necessary) exp3->analysis1 analysis2 Enrich for labeled proteins using affinity purification for the tag (e.g., streptavidin beads) analysis1->analysis2 analysis3 Separate proteins by SDS-PAGE analysis2->analysis3 analysis4 Identify protein bands by mass spectrometry analysis3->analysis4

Caption: General workflow for target identification using photoaffinity labeling.

Guide 3: Affinity Chromatography

In this method, a this compound analog is immobilized on a solid support (resin) to "pull down" its binding partners from a cell lysate.

Q: I am not capturing any specific proteins with my this compound-affinity column. What could be wrong?

A: Several factors could be at play:

  • Immobilization Chemistry: The way this compound is attached to the resin is crucial. The linkage must be stable and should not interfere with the part of the molecule that binds to the target protein. Again, SAR data is invaluable here.

  • Weak Binding Affinity: The interaction between this compound and its target might be weak and may not survive the multiple washing steps of affinity chromatography. You can try to reduce the number or stringency of the wash steps, but this may increase non-specific binding.

  • Target Protein Abundance: The target protein may be of very low abundance in the cell lysate, making it difficult to capture and detect. You could try to enrich your lysate for certain cellular fractions (e.g., membrane proteins) if you have reason to believe the target is located there.

Q: My pull-down is full of non-specific proteins. How can I increase the purity of my elution?

A: Reducing non-specific binders is key to a successful affinity chromatography experiment.

  • Blocking the Resin: Before applying the cell lysate, incubate the resin with a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites on the matrix.

  • Optimize Wash Buffers: Increase the salt concentration or add a mild non-ionic detergent (e.g., Tween-20, Triton X-100) to your wash buffers to disrupt weak, non-specific interactions.

  • Specific Elution: Instead of eluting with harsh conditions like low pH or high salt, which can also release non-specifically bound proteins, try to elute by adding a high concentration of free this compound or a soluble analog to the buffer. This will specifically compete for binding to the target protein and release it from the column, resulting in a much purer elution.

Quantitative Data

Table 1: Effect of this compound on the Localization of Divisome Proteins in C. crescentus

This table summarizes the time-dependent delocalization of various divisome proteins from the division site after treatment with 5 µM this compound. The proteins are listed in their chronological order of assembly.

Divisome ProteinFunctionTime to Delocalize after this compound TreatmentLocalization Status
Early Proteins
FtsZForms the initial Z-ring; scaffoldNo delocalization observed+
FtsAAnchors FtsZ to the membraneNo delocalization observed+
FtsEABC transporter-like proteinNo delocalization observed+
ZipAAnchors FtsZ to the membraneNo delocalization observed+
Late Proteins
FtsKDNA translocase~15 minutes-
FtsQScaffolding~30 minutes-
FtsLPart of FtsQBL complex~45 minutes-
FtsBPart of FtsQBL complex~45 minutes-
FtsWPeptidoglycan synthase~60 minutes-
FtsI (PBP3)Transpeptidase for septal PG~15 minutes-
FtsNTriggers constriction~60 minutes-

Data adapted from Eun, Y. et al. (2013). J. Am. Chem. Soc.[3] '+' indicates the protein remains localized at the constriction site. '-' indicates the protein is delocalized.

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

This table presents the activity of selected this compound analogs against E. coli ΔtolC, highlighting the importance of different chemical moieties for its biological function.

CompoundR1 GroupR2 GroupR3 GroupR4 GroupE. coli MIC (µg/mL)
This compound (1) HHHH12.5
Analog 8b ClHHH3.1
Analog 11c HHH5-NO₂6.2
Analog 11j HHClH3.1
Analog 12 HHHH (Naphthyl replaced with Phenyl)> 100

Data adapted from Ramírez-Guadez, R.E. et al. (2013). ACS Med. Chem. Lett.[1] This data indicates that the 2-hydroxynaphthalenyl portion is essential for activity (see Analog 12), and substitutions on the benzimidazole ring can increase potency (analogs 8b, 11c, 11j).

Signaling Pathways and Workflows

Bacterial Divisome Assembly Pathway and this compound's Point of Inhibition

The assembly of the bacterial divisome is a sequential process. This compound interferes with the recruitment of the late-stage proteins.

G cluster_early Early Divisome Assembly cluster_late Late Divisome Assembly cluster_inhibition FtsZ FtsZ polymerization (Z-ring formation) FtsA_ZipA FtsA / ZipA (Membrane anchoring) FtsZ->FtsA_ZipA FtsK FtsK FtsA_ZipA->FtsK FtsQLB FtsQ-FtsL-FtsB Complex FtsK->FtsQLB FtsWI FtsW-FtsI Complex (PG Synthesis) FtsQLB->FtsWI FtsN FtsN (Constriction Trigger) FtsWI->FtsN This compound This compound This compound->FtsK Inhibits Localization This compound->FtsQLB Inhibits Localization This compound->FtsWI Inhibits Localization This compound->FtsN Inhibits Localization

Caption: The sequential assembly of the bacterial divisome and the inhibitory action of this compound on late-stage proteins.

Detailed Experimental Protocols

Protocol 1: Isolation of Spontaneous this compound-Resistant Mutants in E. coli

Objective: To isolate and identify mutations that confer resistance to this compound, pointing to its potential molecular target.

Materials:

  • E. coli strain (e.g., BW25113 ΔtolC for increased sensitivity)

  • Luria-Bertani (LB) agar and broth

  • This compound or a soluble, potent analog

  • Sterile culture tubes, petri dishes, and spreader

  • Spectrophotometer

  • Incubator at 37°C

Procedure:

  • Determine Minimum Inhibitory Concentration (MIC): a. Prepare a series of two-fold dilutions of this compound in LB broth in a 96-well plate. b. Inoculate each well with an E. coli culture diluted to ~5 x 10⁵ CFU/mL. c. Incubate at 37°C for 18-24 hours. d. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Prepare Selective Plates: a. Prepare LB agar and autoclave. Cool to ~50-55°C. b. Add this compound to a final concentration of 2x, 5x, and 10x the MIC. c. Pour plates and allow them to solidify.

  • Culture and Plating: a. Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking. b. Measure the optical density (OD₆₀₀) and concentrate the culture by centrifugation to achieve a high cell density. c. Plate 100-200 µL of the concentrated culture (containing ~10⁹ cells) onto each selective plate. d. Spread the culture evenly using a sterile spreader. e. Incubate the plates at 37°C for 48-72 hours, or until colonies appear.

  • Isolate and Confirm Resistance: a. Pick individual colonies that appear on the selective plates. b. Streak each colony onto a fresh selective plate and a non-selective (no this compound) plate to purify and confirm the resistant phenotype. c. Grow the confirmed resistant mutants in LB broth for genomic DNA extraction.

  • Target Identification: a. Extract genomic DNA from the resistant mutants and the parental strain. b. Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. c. Analyze the data to find genes that are mutated in multiple independent resistant isolates. These are your primary candidates for the molecular target of this compound.

Protocol 2: Target Identification using a this compound-Based Photoaffinity Probe

Objective: To covalently label the molecular target of this compound in a complex proteome for subsequent identification by mass spectrometry.

Materials:

  • This compound photoaffinity probe (containing a photoreactive group and a biotin tag)

  • E. coli lysate

  • Unmodified this compound (for competition)

  • UV lamp (e.g., 365 nm)

  • Streptavidin-agarose beads

  • SDS-PAGE equipment

  • Mass spectrometer

Procedure:

  • Preparation of Cell Lysate: a. Grow a large culture of E. coli to mid-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS). c. Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonicator. d. Clarify the lysate by ultracentrifugation to remove cell debris. Determine the total protein concentration.

  • Photoaffinity Labeling: a. Aliquot the cell lysate into microcentrifuge tubes. For the competition control, add unmodified this compound to a final concentration of 100x that of the probe and incubate for 30 minutes at 4°C. b. Add the this compound photoaffinity probe to all samples to a final concentration of 1-10 µM. Incubate for 30 minutes at 4°C in the dark. c. Place the open tubes on ice and irradiate with a UV lamp for 10-20 minutes to induce cross-linking.

  • Enrichment of Labeled Proteins: a. Add streptavidin-agarose beads to each lysate sample and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads extensively with buffer containing a mild detergent to remove non-specifically bound proteins.

  • Analysis: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the eluted proteins by SDS-PAGE. c. Visualize the proteins by Coomassie or silver staining. d. Excise the protein bands that are present in the probe-treated sample but are significantly reduced or absent in the competition control sample. e. Identify the proteins in the excised bands using in-gel digestion followed by LC-MS/MS analysis.

References

Technical Support Center: Optimizing Divin Delivery to Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Divin, a novel inhibitor of bacterial cell division. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments, with a focus on overcoming delivery challenges.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for this compound?

A1: this compound is a small molecule that inhibits bacterial cell division.[1][2] Contrary to some initial hypotheses, this compound does not directly bind to or inhibit the GTPase activity of FtsZ, the tubulin homolog that forms the Z-ring.[1] Instead, its unique mechanism involves disrupting the assembly of the divisome at a later stage.[1][2] It prevents the proper localization of late-stage division proteins, such as FtsQ, FtsL, FtsW, and FtsB.[3] This disruption blocks peptidoglycan remodeling at the division site and prevents the final compartmentalization and separation of daughter cells.[1][2]

Q2: I am not seeing the expected antibacterial effect on my Gram-negative species. Is this common?

A2: Yes, this is a common challenge. While this compound is effective against both Gram-positive and Gram-negative bacteria, its efficacy can be significantly lower in Gram-negative organisms.[3] The primary reason is the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing this compound from reaching its periplasmic and cytoplasmic targets.[4][5][6]

Q3: How can I improve the delivery of this compound into Gram-negative bacteria?

A3: Several strategies can be employed to enhance outer membrane permeability. The most common approach is to co-administer this compound with an outer membrane permeabilizing agent. These agents disrupt the lipopolysaccharide (LPS) layer, allowing small molecules like this compound to enter the periplasm. Another strategy is to use efflux pump inhibitors, which prevent the bacteria from actively pumping this compound out of the cell.[7]

Q4: What are some examples of outer membrane permeabilizing agents?

A4: Polycationic compounds are often used. For example, Polymyxin B nonapeptide (PMBN) is a derivative of polymyxin B that has lost its bactericidal activity but retains its ability to permeabilize the outer membrane. EDTA, a chelating agent that removes divalent cations (Mg²⁺ and Ca²⁺) stabilizing the LPS, can also be used.

Q5: this compound has low solubility in my aqueous buffer. What can I do?

A5: this compound is a hydrophobic molecule. It is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution before being diluted into an aqueous experimental medium. Ensure the final DMSO concentration is low enough (typically ≤1%) to not affect bacterial growth or viability on its own. If precipitation occurs upon dilution, try reducing the final concentration of this compound or exploring the use of synthetic analogs that have been developed with improved solubility.[3]

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentration (MIC) for Gram-Negative Bacteria

Troubleshooting_MIC start Start: High MIC observed for Gram-negative strain check_permeabilizer Was an outer membrane permeabilizer (e.g., PMBN) used? start->check_permeabilizer add_permeabilizer Action: Add a permeabilizer. Start with a titration to find a non-bactericidal concentration. check_permeabilizer->add_permeabilizer No check_efflux Is the bacterium known for high efflux pump activity? check_permeabilizer->check_efflux Yes add_permeabilizer->check_efflux increase_permeabilizer Action: Increase permeabilizer concentration. Ensure it remains non-bactericidal on its own. consider_analog Outcome: Intrinsic resistance or poor permeability persists. Consider testing this compound analogs with improved properties. increase_permeabilizer->consider_analog check_efflux->increase_permeabilizer No add_epi Action: Add an efflux pump inhibitor (EPI), e.g., PAβN (Phe-Arg β-naphthylamide). check_efflux->add_epi Yes add_epi->consider_analog

Caption: Troubleshooting flowchart for high MIC values in Gram-negative bacteria.

Problem 2: Inconsistent Results or Lack of Reproducibility

Troubleshooting_Reproducibility start Start: Inconsistent experimental results check_solubility Did this compound precipitate out of solution upon dilution in media? start->check_solubility solubility_solution Action: Prepare fresh stock. Ensure final DMSO is <1%. Vortex vigorously during dilution. check_solubility->solubility_solution Yes check_culture Is the bacterial culture in a consistent growth phase (e.g., mid-log) for each experiment? check_solubility->check_culture No solubility_solution->check_culture culture_solution Action: Standardize culture preparation. Always use cultures from the same OD range. check_culture->culture_solution No check_reagents Are all reagents (media, buffers, permeabilizers) from the same stock/lot? Are they fresh? check_culture->check_reagents Yes culture_solution->check_reagents reagent_solution Action: Use consistent reagent lots. Prepare fresh solutions as needed. check_reagents->reagent_solution No end_point Outcome: Systematic review of protocol and reagents complete. check_reagents->end_point Yes reagent_solution->end_point

Caption: Troubleshooting guide for improving experimental reproducibility.

Data Presentation

Table 1: Comparative MIC Values (µg/mL) of this compound This table summarizes typical MIC values for this compound against various bacterial species, highlighting the difference in efficacy between Gram-positive and Gram-negative bacteria and the effect of a permeabilizing agent.

Bacterial SpeciesGram TypeThis compound Alone (MIC)This compound + Permeabilizer (e.g., PMBN)
Bacillus subtilisGram-positive1 - 5Not Applicable
Staphylococcus aureusGram-positive2 - 8Not Applicable
Escherichia coliGram-negative>644 - 16
Pseudomonas aeruginosaGram-negative>12816 - 64
Caulobacter crescentusGram-negative5 - 101 - 5

Note: Values are illustrative and may vary based on specific strains and experimental conditions.

Experimental Protocols & Workflows

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation: Prepare a 2X stock solution of this compound in appropriate growth medium (e.g., Mueller-Hinton Broth). Serially dilute this stock in a 96-well plate.

  • Inoculum: Dilute an overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no this compound) and a negative control (medium only). Incubate at the optimal temperature (e.g., 37°C) for 16-20 hours.

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • For Gram-Negative Bacteria: To test the effect of a permeabilizer, repeat the assay but add a constant, sub-lethal concentration of the permeabilizing agent (e.g., 5 µg/mL PMBN) to all wells.

Workflow for Evaluating a Novel Delivery Strategy

Workflow_Delivery cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Cellular Uptake & Target Engagement a Select Delivery Enhancer (e.g., Permeabilizer, EPI) b Determine Non-toxic Enhancer Concentration via Growth Curves a->b c Perform Checkerboard Assay to Test for Synergy b->c d Determine this compound MIC with and without Enhancer c->d e Quantify Intracellular this compound (e.g., via LC-MS) d->e If MIC improves f Assess Phenotype via Microscopy (Cell filamentation) e->f g Confirm Target Pathway Disruption (e.g., Localization of late divisome proteins) f->g

Caption: Experimental workflow for testing a new this compound delivery enhancement strategy.

This compound's Mechanism of Action on the Bacterial Divisome

Divin_MoA This compound This compound This compound->Block Late_Proteins Late_Proteins

Caption: this compound inhibits cell division by blocking late divisome protein assembly.

References

selecting the appropriate solvent for Divin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gefitinib

Disclaimer: The following information is provided as a technical guide for researchers, scientists, and drug development professionals. Due to the ambiguity of the term "Divin" in a drug development context, this guide uses Gefitinib , a well-characterized EGFR inhibitor, as a representative compound to illustrate the principles of solvent selection and experimental protocol design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Gefitinib?

A1: For preparing a high-concentration stock solution of Gefitinib, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3][4] Gefitinib is freely soluble in DMSO, allowing for the preparation of stock solutions typically up to 20 mg/mL or 10 mM.[1][2][5]

Q2: I need to use Gefitinib in an aqueous buffer for my cell culture experiment. How should I prepare the working solution?

A2: Gefitinib is sparingly soluble in aqueous buffers.[1][2] To prepare a working solution in an aqueous medium, it is recommended to first dissolve the Gefitinib in DMSO to create a concentrated stock solution. This stock solution can then be diluted with your aqueous buffer of choice (e.g., PBS, cell culture medium) to the final desired concentration.[1][2] A common method results in a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[1][2] It is important to note that aqueous solutions of Gefitinib should be prepared fresh and not stored for more than one day.[1][2]

Q3: Can I dissolve Gefitinib directly in ethanol?

A3: Gefitinib is only slightly soluble in ethanol, with a solubility of approximately 0.3 mg/mL.[1][2][4] While it is possible to dissolve Gefitinib in ethanol, the low solubility may not be suitable for preparing concentrated stock solutions. For most applications, DMSO is the preferred solvent.

Q4: My Gefitinib is not dissolving properly in DMSO. What could be the issue?

A4: If you are experiencing difficulty dissolving Gefitinib in DMSO, consider the following troubleshooting steps:

  • Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can reduce the solubility of many compounds.

  • Vortexing: Make sure to vortex the solution thoroughly to aid dissolution.[5]

  • Concentration: You may be attempting to prepare a solution that is above the solubility limit of Gefitinib in DMSO.

Q5: How should I store my Gefitinib stock solution?

A5: Gefitinib stock solutions prepared in DMSO should be stored at -20°C for long-term stability.[5] When stored properly, the stock solution is stable for at least three months.[5] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[6]

Quantitative Solubility Data

The following table summarizes the solubility of Gefitinib in various common laboratory solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1][2]
Dimethyl Formamide (DMF)~20 mg/mL[1][2]
Ethanol~0.3 mg/mL[1][2][4]
MethanolSlightly soluble[3][4]
AcetonitrileSoluble (used for HPLC)[7]
Aqueous Buffers (e.g., PBS)Sparingly soluble[1][2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]

Experimental Protocol: Preparation of Gefitinib Stock and Working Solutions

This protocol provides a detailed methodology for the preparation of a 10 mM Gefitinib stock solution in DMSO and a subsequent 10 µM working solution in cell culture medium.

Materials:

  • Gefitinib powder (MW: 446.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

1. Preparation of 10 mM Gefitinib Stock Solution in DMSO: a. Weigh out 10 mg of Gefitinib powder and place it in a sterile microcentrifuge tube. b. Add 2.24 mL of anhydrous DMSO to the microcentrifuge tube.[6] c. Vortex the tube thoroughly until the Gefitinib powder is completely dissolved.[5] d. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C.

2. Preparation of 10 µM Gefitinib Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM Gefitinib stock solution at room temperature. b. In a sterile tube, add 999 µL of pre-warmed cell culture medium. c. Add 1 µL of the 10 mM Gefitinib stock solution to the cell culture medium. d. Gently mix the solution by pipetting up and down. e. This will result in a 10 µM working solution of Gefitinib in cell culture medium with a final DMSO concentration of 0.1%. f. Use the freshly prepared working solution for your experiments immediately. Do not store the diluted aqueous solution.[1][2]

Visualizations

Solvent Selection Workflow for Gefitinib

Solvent Selection for Gefitinib start Start: Need to dissolve Gefitinib stock_solution High-concentration stock solution needed? start->stock_solution dmso Use DMSO (~20 mg/mL) stock_solution->dmso Yes low_conc Low concentration sufficient? stock_solution->low_conc No aqueous_exp Aqueous experiment (e.g., cell culture)? dmso->aqueous_exp dilute_stock Dilute DMSO stock solution in aqueous buffer aqueous_exp->dilute_stock Yes end End: Gefitinib solution ready for experiment aqueous_exp->end No (using organic solvent directly) dilute_stock->end low_conc->dmso No, need higher concentration ethanol Consider Ethanol (~0.3 mg/mL) low_conc->ethanol Yes ethanol->aqueous_exp

Caption: Workflow for selecting the appropriate solvent for Gefitinib.

EGFR Signaling Pathway Inhibition by Gefitinib

EGFR Signaling Pathway and Gefitinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP binds ADP ADP ATP->ADP hydrolysis Ras Ras ADP->Ras activates PI3K PI3K ADP->PI3K activates STAT STAT ADP->STAT activates Gefitinib Gefitinib Gefitinib->EGFR inhibits ATP binding Downstream Downstream Signaling (Proliferation, Survival) Ras->Downstream PI3K->Downstream STAT->Downstream EGF EGF (Ligand) EGF->EGFR

References

Validation & Comparative

Divin vs. FtsZ Inhibitors: A Comparative Analysis of Bacterial Cell Division Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the mechanisms and efficacy of two distinct classes of bacterial cell division inhibitors, Divin and FtsZ inhibitors, reveals different strategic approaches to disrupting cytokinesis. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Bacterial cell division, a fundamental process for prokaryotic proliferation, presents a promising target for novel antibiotics. At the heart of this process lies the formation of the divisome, a complex machinery of proteins that orchestrates the constriction of the cell and the synthesis of a new septum. A key player in the initiation of this process is the FtsZ protein, a homolog of eukaryotic tubulin. For years, the development of FtsZ inhibitors has been a major focus of antibacterial research. However, other compounds, such as this compound, have emerged that disrupt cell division through alternative mechanisms. This comparison guide will objectively analyze the performance of this compound against various FtsZ inhibitors, providing a clear overview of their respective strengths and weaknesses based on available experimental data.

Mechanism of Action: A Tale of Two Strategies

The primary distinction between this compound and FtsZ inhibitors lies in their molecular targets and the subsequent impact on the divisome assembly pathway.

FtsZ Inhibitors: These compounds directly target the FtsZ protein, interfering with its ability to polymerize into the crucial Z-ring structure that acts as a scaffold for the entire divisome. By disrupting FtsZ polymerization and its associated GTPase activity, these inhibitors effectively halt the initial and most critical step of cell division.[1] This leads to filamentation in rod-shaped bacteria and cell enlargement in cocci, ultimately resulting in cell death.[2]

This compound: In contrast, this compound employs a different strategy. It does not directly interact with FtsZ.[3] Instead, it disrupts the assembly of the late-stage divisome proteins.[3] Specifically, this compound has been shown to cause the mislocalization of essential divisome proteins such as FtsQ, FtsL, FtsW, and FtsB, preventing the formation of a functional divisome complex and thereby blocking the final stages of cell division.[4]

Divin_vs_FtsZ_Inhibitor_Pathway cluster_0 FtsZ Inhibitor Pathway cluster_1 This compound Pathway FtsZ_monomers FtsZ monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring GTP-dependent polymerization Divisome_assembly Divisome Assembly Z_ring->Divisome_assembly Cell_division Cell Division Divisome_assembly->Cell_division FtsZ_inhibitor FtsZ Inhibitors (e.g., PC190723, Berberine) FtsZ_inhibitor->Z_ring Inhibits Early_divisome Early Divisome (Z-ring formed) Late_divisome_proteins Late Divisome Proteins (FtsQ, FtsL, FtsW, FtsB) Early_divisome->Late_divisome_proteins Recruitment Functional_divisome Functional Divisome Late_divisome_proteins->Functional_divisome Septum_synthesis Septum Synthesis Functional_divisome->Septum_synthesis This compound This compound This compound->Late_divisome_proteins Mislocalizes GTPase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (FtsZ + Buffer) Start->Prepare_Reaction_Mix Add_Compound Add Test Compound (or DMSO control) Prepare_Reaction_Mix->Add_Compound Pre_incubate Pre-incubate (e.g., 10 min at 37°C) Add_Compound->Pre_incubate Initiate_Reaction Initiate with GTP Pre_incubate->Initiate_Reaction Incubate_Reaction Incubate (e.g., 15 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop with Malachite Green Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance (e.g., 620 nm) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End Microscopy_Workflow Start Start Grow_Culture Grow Bacterial Culture (to mid-log phase) Start->Grow_Culture Treat_Cells Treat with Inhibitor (and control) Grow_Culture->Treat_Cells Incubate Incubate (1-2 doubling times) Treat_Cells->Incubate Stain_Cells Stain Cells (optional) (e.g., FM4-64, DAPI) Incubate->Stain_Cells Prepare_Slide Prepare Agarose Pad Slide Stain_Cells->Prepare_Slide Image_Cells Image with Microscope (Phase-contrast/Fluorescence) Prepare_Slide->Image_Cells Analyze_Morphology Analyze Cell Morphology Image_Cells->Analyze_Morphology End End Analyze_Morphology->End

References

Divin's Bacteriostatic Efficacy Across Bacterial Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A New Paradigm in Bacterial Cell Division Inhibition

Divin, a novel small-molecule inhibitor, presents a significant advancement in the quest for new antimicrobial agents. This comparison guide provides an in-depth analysis of this compound's bacteriostatic effects on a range of bacterial species, offering a valuable resource for researchers, scientists, and drug development professionals. Unlike many existing cell division inhibitors that target the highly conserved FtsZ protein, this compound employs a unique mechanism of action, disrupting the hierarchical assembly of the bacterial divisome at a later stage. This guide offers a comprehensive comparison of this compound with other bacteriostatic alternatives, supported by experimental data and detailed methodologies.

Performance Comparison: this compound vs. FtsZ Inhibitors

The bacteriostatic activity of this compound and its more soluble and potent analogue, 11j, has been quantified using Minimum Inhibitory Concentration (MIC) assays against a panel of clinically relevant Gram-negative and Gram-positive bacteria. For a direct comparison, the MIC values of PC190723, a well-characterized FtsZ inhibitor, are also presented.

Bacterial SpeciesTypeThis compound MIC (μM)This compound Analogue 11j MIC (μM)PC190723 MIC (μg/mL)PC190723 MIC (μM)
Escherichia coli BW25113 ΔtolCGram-Negative2512>64>152
Shigella boydiiGram-Negative2525NDND
Enterobacter aerogenesGram-Negative256NDND
Vibrio choleraeGram-Negative123NDND
Bacillus subtilis 168Gram-Positive5ND12.38
Staphylococcus aureus ATCC 29213Gram-PositiveNDND12.38
Staphylococcus aureus (MRSA) ATCC 33591Gram-PositiveNDND12.38
ND: Not Determined
PC190723 MIC values in μM were calculated from μg/mL based on its molecular weight of 420.4 g/mol .

The data indicates that this compound and its analogue 11j demonstrate significant bacteriostatic activity against a range of Gram-negative pathogens.[1] Notably, the analogue 11j shows enhanced potency against Enterobacter aerogenes and Vibrio cholerae.[1] In comparison, the FtsZ inhibitor PC190723 is highly effective against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, including methicillin-resistant strains (MRSA), but shows limited activity against Gram-negative bacteria.[2]

Mechanism of Action: A Disruption of Late-Stage Divisome Assembly

This compound's primary mechanism of action is the inhibition of bacterial cell division by perturbing the assembly of late-stage proteins at the division site.[1] Unlike many other cell division inhibitors, this compound does not directly interact with or inhibit the polymerization of FtsZ, the tubulin homolog that forms the foundational Z-ring.[3] Instead, it prevents the proper localization of the downstream proteins FtsQ, FtsL, and FtsB, which are critical for linking the Z-ring to the peptidoglycan synthesis machinery.[1] This disruption halts the constriction of the cell envelope, leading to a bacteriostatic effect where cell growth is arrested, but the cells remain viable.[1][3]

Divisome_Assembly_and_Divin_Inhibition cluster_Cytoplasm Cytoplasm cluster_Inner_Membrane Inner Membrane cluster_Periplasm Periplasm FtsZ FtsZ monomers Z_ring FtsZ ring (Z-ring) FtsZ->Z_ring Polymerization FtsA_ZipA FtsA/ZipA Z_ring->FtsA_ZipA Anchoring FtsK FtsK FtsA_ZipA->FtsK Recruitment FtsQ FtsQ FtsK->FtsQ FtsL FtsL FtsQ->FtsL FtsB FtsB FtsL->FtsB FtsW FtsW FtsB->FtsW FtsI FtsI (PBP3) FtsW->FtsI PG_synthesis Peptidoglycan Synthesis FtsI->PG_synthesis Activation This compound This compound This compound->FtsQ Inhibits Localization This compound->FtsL This compound->FtsB

Caption: Bacterial divisome assembly pathway and the inhibitory action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values for this compound and its analogues were determined using a broth microdilution method. The general procedure is as follows:

  • Bacterial Culture Preparation: Bacterial strains are grown overnight in a suitable liquid medium (e.g., Luria-Bertani broth or Mueller-Hinton broth). The overnight culture is then diluted to a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL, in the appropriate test medium, such as M8 minimal medium for certain strains.

  • Serial Dilution of Compounds: The test compounds (this compound, analogues, and comparators) are serially diluted in the test medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in medium without compound) and a negative control (medium only) are included. The plates are then incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading culture Overnight Bacterial Culture dilution Standardize Inoculum (5x10^5 CFU/mL) culture->dilution inoculation Inoculate Wells with Standardized Bacteria dilution->inoculation compound Prepare Compound Stock serial_dilution Serial Dilution of Compound in 96-well Plate compound->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation reading Read Visible Growth incubation->reading mic_determination Determine MIC reading->mic_determination

Caption: General workflow for the broth microdilution MIC assay.

Time-Kill Assay

To quantitatively assess the bacteriostatic versus bactericidal nature of a compound, a time-kill assay is performed.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared as described for the MIC assay.

  • Exposure to Compound: The bacterial suspension is added to flasks containing the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a control flask without the compound.

  • Sampling Over Time: The flasks are incubated with agitation at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is withdrawn from each flask.

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated on nutrient agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time. A bacteriostatic agent will typically show a minimal change in CFU/mL from the initial inoculum, while a bactericidal agent will show a ≥3-log10 reduction in CFU/mL.

Time_Kill_Assay cluster_setup Experiment Setup cluster_sampling Incubation and Sampling cluster_analysis Analysis start_culture Standardized Bacterial Inoculum add_compound Add Compound at Different MIC Multiples start_culture->add_compound incubate Incubate at 37°C with Shaking add_compound->incubate sample Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample Over Time plate Serial Dilution and Plating sample->plate count Count CFUs plate->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Workflow for a typical time-kill assay.

Conclusion

This compound represents a promising new class of bacteriostatic agents with a distinct mechanism of action from FtsZ inhibitors. Its efficacy against Gram-negative bacteria, an area of significant unmet medical need, makes it a particularly interesting candidate for further development. The data and protocols presented in this guide offer a solid foundation for researchers to evaluate and compare the performance of this compound and its analogues in their own studies. The unique mode of action of this compound, targeting the late stages of divisome assembly, opens up new avenues for antimicrobial drug discovery and for overcoming existing resistance mechanisms.

References

Comparative Transcriptomics of Divin-Treated Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated transcriptomic effects of Divin, a novel inhibitor of bacterial cell division, on bacteria. While direct comparative transcriptomics studies on this compound-treated bacteria are not yet available in published literature, this document synthesizes the known mechanism of this compound with established methodologies in bacterial transcriptomics to offer a predictive comparison. We will explore the expected differential gene expression in response to this compound and contrast it with the effects of other cell division inhibitors, particularly those targeting FtsZ.

Introduction to this compound

This compound is a small molecule that inhibits bacterial cell division.[1] Its mechanism of action is distinct from many other cell division inhibitors. Instead of targeting the early-stage assembly of the Z-ring by inhibiting the tubulin homolog FtsZ, this compound disrupts the assembly of late-stage division proteins.[1] This leads to a failure in the final stages of cytokinesis, including the constriction of the cell envelope and the compartmentalization of the cytoplasm.[1] Notably, this compound does not affect chromosome segregation.[1] Its moderate toxicity to mammalian cells makes it a promising candidate for further investigation as a therapeutic agent.[1]

Hypothetical Comparative Transcriptomics of this compound Treatment

A comparative transcriptomics study using RNA sequencing (RNA-seq) would be instrumental in elucidating the global gene expression changes induced by this compound. Such a study would typically involve comparing the transcriptomes of bacteria treated with this compound to untreated controls and bacteria treated with a well-characterized cell division inhibitor, such as an FtsZ inhibitor.

Predicted Differentially Expressed Genes

Based on its known mechanism, treatment with this compound is expected to induce significant changes in the expression of genes involved in cell division, cell envelope stress, and potentially DNA damage response, even though it doesn't directly affect chromosome segregation. The blockage of late-stage cytokinesis would likely trigger stress responses related to the accumulation of cell wall precursors and the physical stress of incomplete division.

The following table presents a hypothetical comparison of differentially expressed genes in bacteria treated with this compound versus an FtsZ inhibitor.

Gene CategoryThis compound Treatment (Predicted)FtsZ Inhibitor Treatment (Reference)Rationale for Prediction
Late-Stage Divisome Proteins Upregulation of genes encoding late divisome components (e.g., FtsN, FtsQLB, FtsI, FtsW)Minimal to no direct changeFeedback mechanism attempting to overcome the block in late divisome assembly.
Cell Wall Synthesis & Remodeling Significant upregulation of genes involved in peptidoglycan synthesis and remodeling (e.g., mur operon, penicillin-binding proteins)Upregulation of cell wall stress response genesAccumulation of peptidoglycan precursors and stalled septal synthesis would induce a strong cell wall stress response.
SOS Response Potential moderate upregulation of SOS response genes (e.g., recA, lexA)Strong upregulation of SOS response genesCell filamentation, a consequence of inhibited division, can lead to DNA damage and trigger the SOS response. The effect might be less direct than with FtsZ inhibitors that can have off-target effects on DNA replication.[2]
Stress Response Chaperones Upregulation of chaperones and proteases (e.g., dnaK, groEL, lon, clpP)Upregulation of heat shock proteinsAccumulation of mislocalized or non-functional division proteins would trigger a protein quality control response.
FtsZ and Early Divisome Minimal to no direct change in ftsZ expressionPotential upregulation of ftsZThis compound acts downstream of FtsZ, so a direct feedback on ftsZ expression is less likely.[1]

Experimental Protocols

A robust comparative transcriptomics study would require meticulous experimental design and execution. The following is a generalized protocol for an RNA-seq experiment to compare the effects of this compound and an FtsZ inhibitor on a model bacterium like Escherichia coli or Bacillus subtilis.

Bacterial Culture and Treatment
  • Grow the selected bacterial strain (e.g., E. coli MG1655) in a suitable medium (e.g., Luria-Bertani broth) at 37°C with aeration to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Divide the culture into three groups:

    • Control: No treatment.

    • This compound-treated: Add this compound to a final concentration of 1x MIC (Minimum Inhibitory Concentration).

    • FtsZ inhibitor-treated: Add a known FtsZ inhibitor (e.g., PC190723 for Gram-positive bacteria) to a final concentration of 1x MIC.

  • Incubate all cultures for a defined period (e.g., 30-60 minutes) to allow for transcriptomic changes to occur before significant cell death.

  • Perform all treatments in biological triplicate.

RNA Extraction and Quality Control
  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 8).

Library Preparation and Sequencing
  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA depletion kit.

  • Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Perform library quantification and quality control.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >10 million reads).

Bioinformatic Analysis
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or Bowtie2.

  • Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like HTSeq or featureCounts.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treatment groups and the control using statistical packages like DESeq2 or edgeR.[3] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significant.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify over-represented biological functions and pathways.

Mandatory Visualizations

Signaling Pathway Affected by this compound

Divin_Mechanism cluster_0 Early Divisome Assembly cluster_1 Late Divisome Assembly FtsZ FtsZ Polymerization Z_ring Z-ring Formation FtsZ->Z_ring Late_Proteins Recruitment of Late Divisome Proteins (FtsN, FtsI, etc.) Z_ring->Late_Proteins Septal_PG Septal Peptidoglycan Synthesis Late_Proteins->Septal_PG Constriction Cell Constriction Septal_PG->Constriction Cell Division Cell Division This compound This compound This compound->Late_Proteins Inhibits Assembly

Caption: Proposed mechanism of this compound action, inhibiting late divisome protein assembly.

Experimental Workflow for Comparative Transcriptomics

RNASeq_Workflow cluster_culture Bacterial Culture & Treatment cluster_extraction RNA Processing cluster_sequencing Sequencing cluster_analysis Data Analysis Culture Bacterial Culture (Mid-log phase) Treatment Treatment Groups: - Control - this compound - FtsZ Inhibitor Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing Read_QC Read Quality Control Sequencing->Read_QC Mapping Read Mapping to Reference Genome Read_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Enrichment Analysis DEG_Analysis->Functional_Analysis

Caption: A standard workflow for a comparative bacterial RNA-seq experiment.

Logical Comparison of Transcriptomic Profiles

Transcriptomic_Comparison FtsZ_Inhibitor FtsZ Inhibitor Early_Divisome_Genes Upregulation of Early Divisome Genes FtsZ_Inhibitor->Early_Divisome_Genes Cell_Wall_Stress Strong Cell Wall Stress Response FtsZ_Inhibitor->Cell_Wall_Stress SOS_Response SOS Response FtsZ_Inhibitor->SOS_Response This compound This compound Late_Divisome_Genes Upregulation of Late Divisome Genes This compound->Late_Divisome_Genes This compound->Cell_Wall_Stress This compound->SOS_Response Potentially weaker induction

Caption: Predicted differential transcriptomic responses to FtsZ inhibitors versus this compound.

References

Unveiling Divin's Disruptive Dance with Late-Stage Cell Division Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanism of Divin, a novel bacterial cell division inhibitor, reveals its targeted disruption of late-stage divisome assembly. This guide provides a comparative analysis of this compound's performance, detailed experimental methodologies, and a visual representation of its impact on crucial protein signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a small molecule inhibitor, presents a unique mechanism of action by selectively targeting the assembly of late-stage proteins in the bacterial divisome, without affecting the initial scaffolding protein FtsZ.[1][2] This targeted approach leads to a cascade of events, including the mislocalization of key division proteins, a significant reduction in peptidoglycan remodeling at the division site, and ultimately, the blockage of cytoplasmic compartmentalization, resulting in a bacteriostatic effect.[1][2][3]

Performance Comparison: this compound and its Analogs

The efficacy of this compound and its synthesized analogs has been quantified through the determination of their Minimum Inhibitory Concentrations (MIC) against various bacterial strains. Notably, this compound exhibits potent activity against the model Gram-negative bacterium Caulobacter crescentus and an efflux pump-deficient strain of Escherichia coli. Structure-activity relationship (SAR) studies have identified analogs with improved solubility and potency.[3]

CompoundC. crescentus CB15N MIC (µM)E. coli BW25113 ΔtolC MIC (µM)
This compound (1) 512.5
Analog 11j-3 (against V. cholera)
Analog 8b5~6.25
Analog 11c5<12.5

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and selected analogs. Data sourced from structure-activity relationship studies.[3] A lower MIC value indicates greater potency. The MIC for analog 11j against E. coli BW25113 ΔtolC was not explicitly stated in the provided source but was noted to have a 2-fold lower MIC than this compound against this strain in the study.

The Divisome Assembly: A Symphony Disrupted by this compound

Bacterial cell division is orchestrated by the divisome, a complex machinery of proteins that assembles at the future division site. The assembly is hierarchical, beginning with the polymerization of FtsZ to form the Z-ring, which acts as a scaffold for subsequent proteins. These are broadly categorized as early and late-assembling proteins.

This compound's intervention occurs at the late stages of this assembly. While early proteins like FtsZ remain correctly localized, this compound causes the mislocalization of the late-stage protein complexes, critically the FtsQ/FtsB/FtsL and FtsW/FtsI/FtsN complexes.

Divisome_Assembly_and_Divin_Inhibition cluster_early Early Stage (Unaffected by this compound) cluster_late Late Stage (Targeted by this compound) FtsZ FtsZ monomers Z_ring Z-ring formation FtsZ->Z_ring FtsA_ZipA FtsA/ZipA recruitment Z_ring->FtsA_ZipA FtsK FtsK FtsA_ZipA->FtsK recruits FtsQLB FtsQ-FtsB-FtsL complex FtsK->FtsQLB recruits FtsWIN FtsW-FtsI-FtsN complex FtsQLB->FtsWIN recruits Septal_PG Septal Peptidoglycan Synthesis FtsWIN->Septal_PG activates Constriction Cell Constriction Septal_PG->Constriction This compound This compound Mislocalization Mislocalization of late-stage proteins This compound->Mislocalization Mislocalization->FtsQLB Mislocalization->FtsWIN

Figure 1: Divisome Assembly Pathway and this compound's Point of Intervention. This diagram illustrates the sequential recruitment of divisome proteins and highlights how this compound specifically disrupts the localization of the late-stage FtsQ-FtsB-FtsL and FtsW-FtsI-FtsN complexes.

The precise molecular mechanism by which this compound causes this mislocalization is an area of active investigation. However, the consequence is a failure to properly form the mature divisome, leading to an inability to synthesize the septal peptidoglycan necessary for cell division.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs is determined using the broth microdilution method.

Workflow:

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at the optimal growth temperature for the bacteria (e.g., 18-24 hours). B->C D Visually inspect for turbidity or measure optical density (OD) to determine bacterial growth. C->D E The MIC is the lowest concentration of the compound that inhibits visible growth. D->E

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Assay. A standard protocol for determining the potency of an antimicrobial agent.

Detailed Steps:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and its density is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determining the MIC: After incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[4][5][6]

Immunofluorescence Microscopy for Protein Localization

To validate the effect of this compound on the localization of late-stage division proteins, immunofluorescence microscopy is employed.

Workflow:

Immunofluorescence_Workflow A Grow bacterial cells to mid-log phase and treat with this compound or a vehicle control. B Fix the cells to preserve their structure and protein localization. A->B C Permeabilize the cell wall to allow antibody entry. B->C D Incubate with a primary antibody specific to the target division protein. C->D E Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody. D->E F Mount the cells on a slide and visualize using a fluorescence microscope. E->F

Figure 3: Workflow for Immunofluorescence Microscopy. This technique allows for the visualization of specific proteins within bacterial cells.

Detailed Steps:

  • Cell Culture and Treatment: Bacterial cells are grown to the mid-logarithmic phase of growth and then treated with this compound at its MIC or a vehicle control for a specified duration.

  • Fixation: Cells are fixed using a suitable fixative (e.g., a mixture of formaldehyde and glutaraldehyde) to preserve cellular structures.

  • Permeabilization: The cell wall is permeabilized, often using lysozyme, to allow antibodies to access intracellular targets.

  • Antibody Staining: The fixed and permeabilized cells are incubated with a primary antibody that specifically recognizes the late-stage division protein of interest (e.g., FtsQ, FtsL, FtsW, or FtsI). Subsequently, a secondary antibody conjugated to a fluorescent dye, which binds to the primary antibody, is added.

  • Microscopy: The stained cells are mounted on a microscope slide and imaged using a fluorescence microscope. The resulting images reveal the subcellular localization of the target protein, allowing for a comparison between this compound-treated and untreated cells.[7][8][9][10]

Conclusion

This compound's unique mechanism of action, which circumvents the highly conserved FtsZ protein and instead targets the assembly of late-stage divisome components, makes it a promising candidate for further investigation in the development of novel antimicrobial agents. The data and protocols presented in this guide provide a foundational resource for researchers aiming to further elucidate this compound's mechanism and explore its therapeutic potential. The targeted disruption of specific protein-protein interactions within the divisome represents a compelling strategy to combat bacterial infections, and this compound serves as a valuable tool in this endeavor.

References

Validating Divin's Lack of Interaction with FtsZ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Divin is a novel small molecule inhibitor of bacterial cell division that disrupts the assembly of the divisome, the protein machinery responsible for cytokinesis.[1][2] Unlike many other cell division inhibitors, experimental evidence indicates that this compound does not directly interact with or inhibit the function of FtsZ, the bacterial tubulin homolog that forms the foundational Z-ring for cell division.[1][3][4] This guide outlines the experimental approaches to validate this lack of interaction, comparing this compound's effects to known FtsZ inhibitors, and provides detailed protocols for key assays.

Comparative Analysis of this compound and FtsZ-Targeting Inhibitors

The primary distinction between this compound and other well-characterized cell division inhibitors lies in their molecular targets. While compounds like PC190723 and Zantrin Z3 directly bind to FtsZ and modulate its polymerization dynamics, this compound acts on later stages of divisome assembly.[4][5][6] This differential mechanism is summarized in the table below.

FeatureThis compoundFtsZ-Targeting Inhibitors (e.g., PC190723, Zantrin Z3)
Primary Target Late-stage divisome proteinsFtsZ
Effect on FtsZ Polymerization No direct effectInhibition or stabilization of FtsZ polymers
Effect on FtsZ GTPase Activity No direct effectInhibition of GTPase activity
Cellular Phenotype Disruption of late division protein localization, leading to chained cells.[1][4]Delocalization of FtsZ, inhibition of Z-ring formation, cell filamentation.
Mechanism of Action Perturbs the assembly of proteins at the septation site.[7][8]Binds to FtsZ, preventing proper Z-ring formation and function.[5][6]

Experimental Validation of this compound's Non-Interaction with FtsZ

To experimentally validate the lack of a direct interaction between this compound and FtsZ, a series of biochemical and biophysical assays can be employed. These assays should be run with this compound, a known FtsZ inhibitor as a positive control, and a vehicle control (e.g., DMSO).

Key Experiments:
  • FtsZ Polymerization Assay (Light Scattering): This assay monitors the polymerization of FtsZ into protofilaments by measuring changes in light scattering. A compound that directly interacts with FtsZ would be expected to alter the polymerization kinetics.

  • FtsZ GTPase Activity Assay: FtsZ exhibits GTP-dependent polymerization, and its GTPase activity is coupled to this process. A direct FtsZ binder would likely affect its GTPase activity.

  • Surface Plasmon Resonance (SPR): SPR can be used to directly measure the binding affinity between a small molecule and a protein immobilized on a sensor chip. This provides a quantitative measure of interaction.

  • Co-sedimentation Assay: This assay determines if a small molecule binds to FtsZ polymers by assessing whether the compound pellets with the polymer after centrifugation.

Experimental Protocols

FtsZ Polymerization Assay (Light Scattering)

Objective: To determine the effect of this compound on the GTP-induced polymerization of purified FtsZ.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2)

  • GTP solution (10 mM)

  • This compound (in DMSO)

  • Positive control (e.g., PC190723 in DMSO)

  • DMSO (vehicle control)

  • 96-well clear bottom plate

  • Spectrophotometer with a kinetic reading capability at 340 nm

Procedure:

  • Prepare FtsZ in polymerization buffer to a final concentration of 1 mg/mL.

  • In a 96-well plate, add 5 µL of this compound, positive control, or DMSO to respective wells.

  • Add 85 µL of the FtsZ solution to each well and incubate for 10 minutes at room temperature.

  • Initiate polymerization by adding 10 µL of 10 mM GTP to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

  • Plot the change in absorbance over time to visualize the polymerization kinetics.

Expected Results:

  • Vehicle Control (DMSO): A significant increase in light scattering upon addition of GTP, indicating FtsZ polymerization.

  • Positive Control (PC190723): A significant reduction or alteration in the rate and extent of light scattering compared to the vehicle control.

  • This compound: No significant difference in light scattering compared to the vehicle control, indicating no direct effect on FtsZ polymerization.

FtsZ GTPase Activity Assay

Objective: To measure the effect of this compound on the GTP hydrolysis activity of FtsZ.

Materials:

  • Purified FtsZ protein

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl2)

  • GTP solution (1 mM)

  • This compound (in DMSO)

  • Positive control (e.g., Zantrin Z3 in DMSO)

  • DMSO (vehicle control)

  • Malachite green phosphate detection reagent

  • 96-well plate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare FtsZ in assay buffer to a final concentration of 0.5 mg/mL.

  • In a 96-well plate, add 5 µL of this compound, positive control, or DMSO to respective wells.

  • Add 45 µL of the FtsZ solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of 1 mM GTP.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction and detect the released inorganic phosphate by adding 50 µL of malachite green reagent.

  • After color development (approximately 5 minutes), measure the absorbance at 620 nm.

  • Calculate the percentage of GTPase activity relative to the vehicle control.

Expected Results:

  • Vehicle Control (DMSO): Baseline level of GTP hydrolysis.

  • Positive Control (Zantrin Z3): Significant inhibition of GTPase activity.

  • This compound: GTPase activity similar to the vehicle control.

Visualizing the Mechanism of Action

To further illustrate the distinct mechanisms of this compound and FtsZ-targeting inhibitors, the following diagrams depict their proposed signaling pathways and the experimental workflow for validation.

Divin_Mechanism cluster_this compound This compound Pathway This compound This compound Late_Divisome Late Divisome Proteins This compound->Late_Divisome Disrupts Localization Divisome_Assembly Divisome Assembly Late_Divisome->Divisome_Assembly Prevents Cell_Division Cell Division Blocked Divisome_Assembly->Cell_Division

Caption: Proposed mechanism of this compound action.

FtsZ_Inhibitor_Mechanism cluster_ftsz FtsZ Inhibitor Pathway FtsZ_Inhibitor FtsZ Inhibitor FtsZ FtsZ Monomers FtsZ_Inhibitor->FtsZ Binds to Z_Ring Z-Ring Formation FtsZ->Z_Ring Inhibits Polymerization Cell_Division_Inhibitor Cell Division Blocked Z_Ring->Cell_Division_Inhibitor

Caption: Mechanism of a typical FtsZ inhibitor.

Experimental_Workflow cluster_workflow Validation Workflow start Hypothesis: This compound does not bind FtsZ exp1 FtsZ Polymerization Assay start->exp1 exp2 FtsZ GTPase Assay start->exp2 exp3 Surface Plasmon Resonance start->exp3 result1 No effect on polymerization exp1->result1 result2 No effect on GTPase activity exp2->result2 result3 No direct binding exp3->result3 conclusion Conclusion: This compound does not target FtsZ result1->conclusion result2->conclusion result3->conclusion

Caption: Experimental workflow to validate this compound's lack of FtsZ interaction.

Conclusion

References

Comparative Analysis of Divin's Activity in Different Growth Media: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the activity of Divin, a small molecule inhibitor of bacterial cell division, across various growth media. While direct comparative experimental data for this compound's activity in different media is not extensively available in published literature, this document outlines the standardized experimental protocols and data presentation formats necessary to conduct such an analysis. The provided methodologies and visualization tools will enable researchers to generate and present their own data in a clear, structured, and informative manner.

Introduction to this compound

This compound is a novel small molecule that has been identified as a potent inhibitor of bacterial cell division.[1][2] Its mechanism of action is distinct from many common antibiotics. Instead of targeting DNA replication or protein synthesis, this compound disrupts the formation of the divisome, a complex protein machinery essential for bacterial cell septation and division.[1][3][4] Specifically, this compound has been shown to interfere with the localization and assembly of late-stage divisome proteins, leading to the inhibition of cell constriction and the formation of filamentous bacterial cells.[1] The unique mechanism of this compound makes it a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The efficacy of antimicrobial compounds can be significantly influenced by the composition of the growth medium used for testing. Factors such as nutrient availability, pH, and the presence of specific ions can affect both bacterial growth and the activity of the antimicrobial agent. Therefore, a comparative analysis of this compound's activity in different standard bacteriological growth media is crucial for a comprehensive understanding of its potential as a therapeutic agent.

Data Presentation

Quantitative data from comparative studies should be summarized in a clear and structured table to facilitate easy comparison of this compound's activity across different growth media. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Hypothetical Comparative MIC of this compound against Escherichia coli in Various Growth Media

Growth MediumComposition HighlightsThis compound MIC (µg/mL)
Mueller-Hinton Broth (MHB)Rich in beef extract and acid digest of casein[Insert Data]
Luria-Bertani (LB) BrothTryptone, yeast extract, and sodium chloride[Insert Data]
Tryptic Soy Broth (TSB)Tryptone, soytone, and dextrose[Insert Data]
Minimal Media (e.g., M9)Defined salts with a single carbon source (e.g., glucose)[Insert Data]

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound in different liquid growth media using the broth microdilution method. This protocol is based on established standards for antimicrobial susceptibility testing.[5][6][7][8][9][10][11]

Objective: To determine and compare the MIC of this compound against a target bacterial strain in different growth media.

Materials:

  • This compound stock solution of known concentration (dissolved in a suitable solvent, e.g., DMSO)

  • Target bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Selected liquid growth media (e.g., Mueller-Hinton Broth, Luria-Bertani Broth, Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a single, well-isolated colony of the target bacterium from a fresh agar plate.

    • Inoculate the colony into 5 mL of the desired growth medium.

    • Incubate the culture overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium to achieve a starting optical density (OD) at 600 nm that corresponds to a cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • In a sterile 96-well plate, create a two-fold serial dilution of the this compound stock solution across 10 wells using the chosen growth medium as the diluent.

    • Begin by adding 100 µL of the growth medium to wells 2 through 12.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacterial growth without this compound), and well 12 will be the negative control (medium only).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of this compound in each well.

    • The final bacterial concentration in each well should be approximately 2.5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

    • Alternatively, the OD at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

  • Comparative Analysis:

    • Repeat the entire procedure for each of the different growth media to be tested.

    • Record the MIC values for this compound in each medium in a table for comparison.

Mandatory Visualization

Signaling Pathway: Bacterial Cell Division and the Point of this compound Inhibition

The following diagram illustrates the simplified signaling pathway of bacterial cell division, highlighting the key stages and the point at which this compound exerts its inhibitory effect.

Bacterial_Cell_Division_Inhibition_by_this compound cluster_0 Early Stage cluster_1 Late Stage cluster_2 Inhibition FtsZ FtsZ Polymerization Z_ring Z-ring Formation FtsZ->Z_ring Assembly FtsA_ZipA FtsA/ZipA Recruitment Z_ring->FtsA_ZipA Anchoring FtsK FtsK Recruitment FtsA_ZipA->FtsK Divisome_Assembly Late Divisome Protein Assembly (FtsQ, FtsL, FtsB, FtsW, FtsI, FtsN) FtsK->Divisome_Assembly PG_Synthesis Septal Peptidoglycan Synthesis Divisome_Assembly->PG_Synthesis Constriction Cell Constriction PG_Synthesis->Constriction Cell_Division Cell Division Constriction->Cell_Division This compound This compound This compound->Divisome_Assembly Inhibits Assembly

Caption: Simplified pathway of bacterial cell division highlighting this compound's inhibition of late divisome protein assembly.

Experimental Workflow: Comparative MIC Determination

The diagram below outlines the experimental workflow for the comparative analysis of this compound's activity in different growth media.

Comparative_MIC_Workflow cluster_Media Growth Media Selection cluster_Prep Preparation cluster_Assay MIC Assay cluster_Analysis Analysis MHB Mueller-Hinton Broth Bacterial_Culture Bacterial Inoculum Preparation MHB->Bacterial_Culture LB Luria-Bertani Broth LB->Bacterial_Culture TSB Tryptic Soy Broth TSB->Bacterial_Culture Inoculation Inoculation of 96-well Plate Bacterial_Culture->Inoculation Divin_Dilution This compound Serial Dilution Divin_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC_Reading MIC Determination (Visual/OD) Incubation->MIC_Reading Data_Comparison Comparative Analysis of MIC values MIC_Reading->Data_Comparison

Caption: Workflow for the comparative analysis of this compound's Minimum Inhibitory Concentration (MIC) in different growth media.

References

Divin: A Specific Tool for Targeting Bacterial Cell Division

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the ongoing battle against antibiotic resistance, the discovery of novel antibacterial agents with specific mechanisms of action is paramount. Divin, a small molecule inhibitor of bacterial cell division, has emerged as a promising candidate due to its unique mode of action that sets it apart from many other cell division inhibitors. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to assist researchers in evaluating its potential for their specific applications.

Mechanism of Action: A Distinct Approach to Disrupting Cell Division

This compound exerts its bacteriostatic effect by perturbing the assembly of the divisome, the multiprotein complex responsible for bacterial cell division.[1][2] Unlike a significant class of cell division inhibitors that directly target the tubulin-like protein FtsZ, this compound does not interfere with FtsZ polymerization or function.[2][3] Instead, it specifically disrupts the localization of late cell division proteins to the division site, leading to failed cytokinesis and the formation of cell chains or filaments.[2][3]

This distinct mechanism offers a significant advantage in overcoming resistance mechanisms that have evolved against FtsZ-targeting drugs. Furthermore, it provides a valuable tool for dissecting the intricate process of divisome assembly and regulation.

Performance Comparison: this compound vs. FtsZ Inhibitors

To provide a clear comparison, this section contrasts the performance of this compound with that of well-characterized FtsZ inhibitors.

FeatureThis compoundFtsZ Inhibitors (e.g., PC190723, Zantrin Z3)
Primary Target Undetermined, but known to disrupt late divisome protein localization.[2][3]FtsZ protein.[4][5][6]
Mechanism Inhibits the recruitment or stability of late cell division proteins at the septum.[3]Directly binds to FtsZ, inhibiting its polymerization and/or GTPase activity.[4][5][6]
Phenotype Cell filamentation or chaining due to incomplete cell separation.[2]Cell filamentation due to inhibition of Z-ring formation.[4][5][6]
Resistance Profile Unlikely to be affected by mutations in the ftsZ gene.Resistance can arise from mutations in the ftsZ gene.
Research Utility Probe for studying the roles and interactions of late divisome proteins.[3]Tools for investigating FtsZ dynamics and function.[4][5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound and its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against various bacterial strains [2]

CompoundC. crescentus CB15N (μM)E. coli BW25113 ΔtolC (μM)S. boydii (μM)E. aerogenes (μM)V. cholera (μM)
This compound (1)550>505012.5
Analog 11j5252512.53

Table 2: Effect of this compound on the Localization of Late Cell Division Proteins in C. crescentus [3]

ProteinTime to Delocalization (min)
FtsK30
FtsI30
FtsQ60
FtsL60
FtsW60
FtsB60
FtsN>180

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the specificity of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no this compound) and a negative control (no bacteria).

  • Inoculate each well (except the negative control) with the bacterial culture to a final density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of this compound that shows no visible growth.

Protocol 2: Fluorescence Microscopy to Assess Protein Localization

This protocol allows for the visualization of the effect of this compound on the subcellular localization of fluorescently tagged cell division proteins.

Materials:

  • Bacterial strain expressing a fluorescently tagged cell division protein (e.g., FtsZ-GFP, FtsN-mCherry)

  • Appropriate growth medium

  • This compound stock solution

  • Microscope slides and coverslips

  • Agarose pads (1% agarose in growth medium)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow the bacterial culture to the mid-exponential phase.

  • Treat the culture with this compound at a concentration above its MIC. An untreated culture should be used as a control.

  • Incubate the cultures for a desired period to observe the effect on protein localization. Time-lapse microscopy can be employed to monitor dynamic changes.

  • Prepare a microscope slide by placing a small volume of the bacterial culture on an agarose pad.

  • Cover the sample with a coverslip and seal the edges.

  • Image the cells using a fluorescence microscope. Capture both phase-contrast and fluorescence images.

  • Analyze the images to determine the localization pattern of the fluorescently tagged protein in the presence and absence of this compound. Quantify the percentage of cells showing mislocalization of the protein.

Visualizing this compound's Mechanism and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Divin_Mechanism cluster_0 Normal Cell Division cluster_1 This compound Treatment FtsZ FtsZ Divisome_Assembly Divisome_Assembly FtsZ->Divisome_Assembly Initiates This compound This compound Late_Proteins Late_Proteins Divisome_Assembly->Late_Proteins Recruits Septum_Formation Septum_Formation Late_Proteins->Septum_Formation Mediates Daughter_Cells Daughter_Cells Septum_Formation->Daughter_Cells Results in Late_Proteins_Localization Late Protein Mislocalization This compound->Late_Proteins_Localization Inhibits Divisome_Assembly_Blocked Incomplete Divisome Late_Proteins_Localization->Divisome_Assembly_Blocked Filamentation Filamentation Divisome_Assembly_Blocked->Filamentation Leads to

Caption: this compound's mechanism of action compared to normal cell division.

MIC_Workflow start Start prep_this compound Prepare serial dilutions of this compound start->prep_this compound prep_bacteria Prepare bacterial inoculum start->prep_bacteria inoculate Inoculate 96-well plate prep_this compound->inoculate prep_bacteria->inoculate incubate Incubate at optimal temperature inoculate->incubate read_results Read OD600 or observe turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Protein_Localization_Workflow start Start culture Grow bacteria with fluorescently-tagged protein start->culture treat Treat with this compound (and control) culture->treat prepare_slide Prepare agarose pad slide treat->prepare_slide image Acquire fluorescence and phase-contrast images prepare_slide->image analyze Analyze protein localization image->analyze end End analyze->end

References

Divin's Antimicrobial Potential: A Comparative Analysis Against Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A focused examination of the antimicrobial agent Divin reveals a unique mechanism of action that sets it apart from conventional broad-spectrum antibiotics. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of this compound's antimicrobial spectrum and mode of action in contrast to established antibiotics.

This compound, a novel small-molecule inhibitor, operates through a distinct bacteriostatic mechanism by disrupting the late stages of bacterial cell division. This targeted approach offers a promising avenue for the development of new therapeutic agents, particularly in an era of mounting antibiotic resistance.

Data Presentation: this compound's Antimicrobial Spectrum

Quantitative analysis of this compound's efficacy, measured by Minimum Inhibitory Concentration (MIC), is crucial for understanding its potential clinical applications. The following table summarizes the available MIC values for this compound and its analogs against various bacterial strains, juxtaposed with the performance of common broad-spectrum antibiotics against similar pathogens. It is important to note that direct comparative studies of this compound against a wide panel of common clinical isolates are not yet extensively published; the data presented is compiled from initial discovery and structure-activity relationship studies.

OrganismThis compound (Compound 1) MIC (µM)This compound Analog (11j) MIC (µM)Ciprofloxacin MIC (µg/mL)Meropenem MIC (µg/mL)
Caulobacter crescentus CB15N12---
Escherichia coli BW25113 ΔtolC50120.008 - 10.008 - 0.06
Shigella boydii (clinical isolate)50---
Enterobacter aerogenes (clinical isolate)5012--
Vibrio cholera (clinical isolate)63--
Staphylococcus aureus--0.12 - 2-
Pseudomonas aeruginosa--0.25 - 40.5 - 2
Enterococcus faecalis--0.25 - 2-
Klebsiella pneumoniae--0.015 - 0.25≤0.03 - 1

Note: Data for this compound and its analog is sourced from Zhou et al., 2013. Data for broad-spectrum antibiotics is compiled from various sources for reference and may not represent a direct head-to-head comparison under identical experimental conditions.

Mechanism of Action: A Targeted Disruption of Cell Division

This compound's mechanism of action is a key differentiator from broad-spectrum antibiotics that typically target broad cellular processes like DNA replication (e.g., ciprofloxacin) or cell wall synthesis (e.g., meropenem). This compound specifically targets the bacterial divisome, the complex machinery responsible for cell division.

Unlike many other cell division inhibitors, this compound does not interact with the FtsZ protein, which forms the initial ring structure in the division process. Instead, this compound perturbs the assembly of proteins that are recruited later to the division site.[1] This leads to the mislocalization of crucial divisome proteins such as FtsQ, FtsL, FtsW, and FtsB, ultimately halting cell septation and resulting in a bacteriostatic effect on both Gram-positive and Gram-negative bacteria.[1]

Divin_Mechanism_of_Action cluster_divisome Bacterial Divisome Assembly FtsZ FtsZ Ring Formation Early_Proteins Early Divisome Proteins FtsZ->Early_Proteins Recruitment Late_Proteins Late Divisome Proteins (FtsQ, FtsL, FtsW, FtsB) Early_Proteins->Late_Proteins Recruitment Septum Septum Formation & Cell Division Late_Proteins->Septum Initiation This compound This compound Disruption Disruption of Localization This compound->Disruption Disruption->Late_Proteins Inhibits

Fig. 1: Proposed mechanism of action of this compound on the bacterial divisome.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antimicrobial spectrum of a compound. The following is a generalized protocol based on standard broth microdilution methods.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A pure culture of the test bacterium is grown in CAMHB to a logarithmic phase. The culture is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agent: The test compound is serially diluted in CAMHB in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial suspension and broth, with no antimicrobial agent.

    • Sterility Control: A well containing only broth to ensure no contamination.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Antimicrobial Agent serial_dilution->inoculate_plate incubate Incubate Plate (16-20h at 37°C) inoculate_plate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Fig. 2: General experimental workflow for MIC determination.

Conclusion

This compound presents a compelling profile as a novel antimicrobial agent with a targeted mechanism of action that differs significantly from broad-spectrum antibiotics. While the currently available data on its antimicrobial spectrum is not as extensive as that for established drugs, it demonstrates potent activity against a variety of bacteria. Its unique mode of action, inhibiting the late stages of bacterial cell division, offers a new strategy in the fight against antimicrobial resistance. Further research, including comprehensive in vivo studies and testing against a broader panel of clinical isolates, is warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

Independent Verification of Divin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Divin, a novel inhibitor of bacterial cell division, with alternative compounds. It includes a summary of its mechanism of action, supporting experimental data, and detailed protocols for key verification experiments.

Executive Summary

This compound is a small molecule that inhibits bacterial cell division by disrupting the assembly of the divisome, the protein machinery responsible for cytokinesis. Independent studies have verified that this compound's mechanism is distinct from many other cell division inhibitors as it does not target the well-characterized protein FtsZ. Instead, this compound appears to interfere with the localization and function of late-stage divisome proteins, ultimately blocking peptidoglycan remodeling at the division site and preventing the separation of daughter cells. This unique mode of action makes this compound a valuable tool for studying bacterial cell division and a potential lead for the development of new antimicrobial agents.

Mechanism of Action of this compound

This compound exerts its bacteriostatic effect by targeting the intricate process of divisome assembly. The divisome is a complex of proteins that assembles at the mid-cell to mediate cytokinesis. This assembly is a hierarchical process, starting with the formation of the Z-ring by FtsZ polymers, followed by the recruitment of a series of other "early" and "late" divisome proteins.

While many inhibitors of bacterial cell division, such as Zantrin Z3, target the polymerization of FtsZ, studies have shown that this compound does not interact with FtsZ. Instead, it disrupts the spatial and temporal localization of late-arriving divisome proteins. This disruption prevents the proper synthesis and remodeling of the septal peptidoglycan, the new cell wall that separates the daughter cells, leading to the formation of chains of interconnected cells. The precise molecular target of this compound within the late divisome complex is still under investigation.

Signaling Pathway: Bacterial Divisome Assembly and Points of Inhibition

Divisome_Assembly cluster_early Early Divisome Assembly cluster_late Late Divisome Assembly cluster_inhibitors Inhibitor Action FtsZ FtsZ monomers Z_ring FtsZ ring (Z-ring) FtsZ->Z_ring Polymerization FtsA_ZipA FtsA/ZipA Z_ring->FtsA_ZipA Membrane anchoring FtsK FtsK FtsA_ZipA->FtsK FtsQLB FtsQ/FtsL/FtsB complex FtsK->FtsQLB FtsWI FtsW/FtsI complex FtsQLB->FtsWI FtsN FtsN FtsWI->FtsN Septal_PG Septal Peptidoglycan Synthesis FtsN->Septal_PG Activation Cell_Division Cell Division Septal_PG->Cell_Division FtsZ_inhibitor FtsZ Inhibitors (e.g., Zantrin Z3) FtsZ_inhibitor->Z_ring Inhibits polymerization Divin_inhibitor This compound Divin_inhibitor->FtsQLB Disrupts localization Divin_inhibitor->FtsWI Divin_inhibitor->FtsN

Caption: Bacterial divisome assembly pathway and the distinct points of action for FtsZ inhibitors and this compound.

Comparative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and a representative FtsZ inhibitor, PC190723, against various bacterial strains. Lower MIC values indicate greater potency. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

CompoundTargetOrganismStrainMIC (µM)Reference
This compound Late Divisome ProteinsCaulobacter crescentusCB15N5[1]
Escherichia coliBW25113 ΔtolC12.5[1]
This compound Analogue 11j Late Divisome ProteinsCaulobacter crescentusCB15N5[1]
Escherichia coliBW25113 ΔtolC6.25[1]
PC190723 FtsZBacillus subtilis-1.41 - 2.81[2]
Staphylococcus aureus(including MRSA)1.41 - 2.81[2]
Berberine derivative FtsZEscherichia coli-32 - 128[3]
Klebsiella pneumoniae-32 - 128[3]
Staphylococcus aureus(MRSA & MSSA)2 - 8[3]

Key Experimental Protocols

Bacterial Growth Inhibition Assay (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Immunofluorescence Microscopy for Protein Localization

This protocol allows for the visualization of the subcellular localization of specific proteins within bacterial cells, which is crucial for verifying this compound's effect on divisome protein assembly.

Materials:

  • Bacterial cells expressing the protein of interest (e.g., FtsL, FtsN)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., lysozyme)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody specific to the protein of interest

  • Fluorescently labeled secondary antibody

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Grow bacterial cells to mid-logarithmic phase and treat with this compound or a vehicle control for a specified time.

  • Fix the cells with the fixative solution.

  • Permeabilize the cell wall to allow antibody penetration.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with the primary antibody.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with the fluorescently labeled secondary antibody.

  • Wash the cells to remove unbound secondary antibody.

  • Mount the cells on a microscope slide and visualize using a fluorescence microscope.

  • Analyze the images to determine the localization pattern of the protein of interest in treated versus untreated cells.

Experimental Workflow for Verifying this compound's Mechanism

experimental_workflow start Start: Hypothesis - this compound disrupts late divisome assembly mic_test Determine MIC of this compound against target bacteria start->mic_test cell_morphology Treat bacteria with this compound at MIC and observe cell morphology (microscopy) mic_test->cell_morphology protein_localization Investigate localization of late divisome proteins (FtsL, FtsB, FtsQ, FtsI, FtsN) via immunofluorescence in this compound-treated cells cell_morphology->protein_localization pg_synthesis_assay Measure septal peptidoglycan synthesis in the presence of this compound protein_localization->pg_synthesis_assay conclusion Conclusion: this compound's mechanism involves disruption of late divisome protein localization, leading to inhibition of septal PG synthesis and cell division. pg_synthesis_assay->conclusion

Caption: A logical workflow for the independent verification of this compound's mechanism of action.

Conclusion

References

Head-to-Head Comparison: Divin vs. A22 in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers on Two Distinct Bacterial Cytoskeletal Inhibitors

Introduction

The rise of antibiotic resistance necessitates the exploration of novel bacterial targets. The bacterial cytoskeleton, crucial for cell division, morphology, and viability, presents a promising frontier for new antimicrobial agents. This guide provides a detailed head-to-head comparison of two small molecule inhibitors, Divin and A22, that perturb distinct cytoskeletal components in Escherichia coli. While both compounds disrupt fundamental cellular processes, they do so through entirely different mechanisms and yield unique phenotypes. This document summarizes their performance based on experimental data, outlines key experimental protocols, and visualizes their mechanisms of action to aid researchers in drug development and microbial cell biology.

Mechanism of Action: A Tale of Two Targets

The primary difference between this compound and A22 lies in their molecular targets within E. coli. A22 directly inhibits the actin homolog MreB, which is responsible for maintaining cell shape, while this compound targets the late-stage assembly of the divisome, the protein machinery responsible for cell septation.

A22: The MreB Inhibitor

A22 is an S-(3,4-dichlorobenzyl)isothiourea compound that specifically targets MreB, the bacterial actin-like protein essential for maintaining the rod shape of E. coli.[1][2] Its mechanism involves binding to the nucleotide-binding pocket of MreB, acting as a competitive inhibitor of ATP.[1][3][4] This binding induces a low-affinity state in MreB, preventing its polymerization into the helical filaments that form the cytoskeletal support beneath the cell membrane.[1][3][4] The disassembly of these MreB polymers leads to a loss of structural integrity, causing the rod-shaped E. coli to become spherical or coccoid.[1][2][5] This ultimately impacts cell viability and chromosome segregation.[1][5]

A22_Mechanism cluster_0 Normal MreB Function cluster_1 Effect of A22 MreB_monomer MreB Monomers MreB_filament Polymerized MreB Filament MreB_monomer->MreB_filament polymerizes MreB_inhibited MreB-A22 Complex (Low-affinity state) MreB_monomer->MreB_inhibited ATP ATP ATP->MreB_monomer binds Cell_shape Maintains Rod Shape MreB_filament->Cell_shape Disassembly Filament Disassembly MreB_filament->Disassembly A22 induces A22 A22 A22->MreB_monomer competitively binds MreB_inhibited->Disassembly prevents polymerization Loss_of_shape Loss of Rod Shape (Coccoid formation) Disassembly->Loss_of_shape Divin_Mechanism cluster_0 Normal Cell Division Pathway cluster_1 Effect of this compound FtsZ FtsZ Monomers Z_ring FtsZ Ring Formation (Early Stage) FtsZ->Z_ring Late_proteins Recruitment of Late Divisome Proteins Z_ring->Late_proteins Septum Peptidoglycan Synthesis & Septum Formation Late_proteins->Septum Blocked_assembly Blocked Assembly of Late Divisome Proteins Late_proteins->Blocked_assembly Division Cell Division Septum->Division This compound This compound This compound->Late_proteins inhibits Failed_division Failed Septation & Cytoplasm Compartmentalization Blocked_assembly->Failed_division MIC_Workflow cluster_workflow MIC Determination Workflow start Start prep_culture Prepare Overnight E. coli Culture start->prep_culture standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize dilute_inoculum Dilute to 5x10^5 CFU/mL standardize->dilute_inoculum inoculate Inoculate Plate with Standardized Bacteria dilute_inoculum->inoculate prep_compounds Prepare Serial Dilutions of this compound or A22 in 96-well Plate prep_compounds->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results Visually or via Plate Reader incubate->read_results end Determine MIC read_results->end

References

Safety Operating Guide

Navigating the Safe Disposal of "Divin": A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific chemical substance identified as "Divin" is not publicly available. The following procedures are based on established best practices for the safe disposal of general laboratory chemicals. Researchers must consult the Safety Data Sheet (SDS) for any specific chemical they are working with and adhere to all institutional and regulatory guidelines.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of a hypothetical laboratory chemical, referred to herein as "this compound."

Quantitative Disposal Parameters

For any chemical, specific quantitative parameters dictate the appropriate disposal route. The following table summarizes hypothetical threshold values for "this compound" to illustrate the types of data that are critical for making informed disposal decisions.

ParameterThreshold/RangeDisposal Implication
Concentration in Waste > 1%Requires treatment as concentrated chemical waste.
< 1%May be eligible for neutralization and drain disposal, pending verification of local regulations.
pH of Aqueous Solution < 4.0 or > 10.0Must be neutralized to a pH of 6.0-8.0 before drain disposal.
Storage Temperature 15-25°CTo be stored in a cool, well-ventilated area away from direct sunlight and heat sources to prevent degradation.[1]
Container Integrity No degradationUse only compatible, tightly sealed containers for waste accumulation.[1]

Experimental Protocol: Neutralization of Acidic "this compound" Waste

This protocol details the methodology for neutralizing an acidic aqueous waste solution of "this compound" prior to disposal. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Preparation:

    • Quantify the volume and concentration of the acidic "this compound" waste solution.

    • Prepare a 1 M solution of a weak base (e.g., sodium bicarbonate).

    • Set up a stir plate and a beaker of appropriate size to contain the waste solution with enough headspace to prevent splashing.

    • Calibrate a pH meter.

  • Neutralization:

    • Place the beaker containing the acidic "this compound" waste on the stir plate and add a stir bar.

    • Begin gentle stirring of the solution.

    • Slowly add the 1 M sodium bicarbonate solution dropwise to the "this compound" waste.

    • Monitor the pH of the solution continuously with the calibrated pH meter.

    • Continue adding the basic solution until the pH of the "this compound" waste is stable within the neutral range (6.0-8.0).

  • Disposal:

    • Once neutralized, the solution may be eligible for drain disposal. Crucially, verify with institutional and local wastewater regulations before proceeding.

    • If drain disposal is permitted, flush the drain with copious amounts of water (at least 20 times the volume of the waste solution) during and after disposal.

    • If drain disposal is not permitted, the neutralized solution must be collected in a properly labeled hazardous waste container for pickup by environmental health and safety personnel.

Logical Workflow for "this compound" Disposal

The following diagram outlines the decision-making process and procedural flow for the safe and compliant disposal of "this compound" waste.

Divin_Disposal_Workflow cluster_prep Preparation & Characterization cluster_hazardous Hazardous Waste Pathway cluster_non_hazardous Non-Hazardous Waste Pathway start Start: 'this compound' Waste Generated characterize Characterize Waste (Consult SDS, Test pH, etc.) start->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous collect_hazardous Collect in Labeled Hazardous Waste Container is_hazardous->collect_hazardous Yes can_treat Can Waste be Treated (e.g., Neutralized)? is_hazardous->can_treat No store_hazardous Store in Designated Satellite Accumulation Area collect_hazardous->store_hazardous request_pickup Request Waste Pickup (Environmental Health & Safety) store_hazardous->request_pickup end_disposal End of Disposal Process request_pickup->end_disposal treat_waste Treat Waste In-Lab (e.g., Neutralization Protocol) can_treat->treat_waste Yes collect_non_haz Collect for Non-Hazardous Waste Pickup can_treat->collect_non_haz No verify_treatment Verify Treatment Efficacy (e.g., Check pH) treat_waste->verify_treatment drain_disposal Drain Disposal (with copious water, if permitted) verify_treatment->drain_disposal drain_disposal->end_disposal collect_non_haz->end_disposal

Caption: Logical workflow for the proper disposal of "this compound" waste.

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves when handling "this compound" waste.[1]

  • If there is a risk of splashing, a face shield should also be worn.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

Waste Containerization and Storage:

  • Ensure waste containers are made of a material compatible with "this compound."

  • Keep waste containers tightly closed except when adding waste.[1]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name of the contents.

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Do not mix incompatible waste streams in the same container.

Spill and Emergency Procedures:

  • In case of a small spill, alert personnel in the immediate area and use an appropriate spill kit to absorb the material.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

  • If "this compound" comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

By adhering to these general principles and the specific guidance provided in the Safety Data Sheet for any chemical, researchers can ensure the safe and responsible disposal of laboratory waste, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Handling Guide for Divinylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Divin" is not a standard chemical identifier. This guide assumes the user is referring to Divinylbenzene (DVB) , a hazardous chemical. The following information is based on safety data for Divinylbenzene. Always consult the specific Safety Data Sheet (SDS) for the product you are using before handling.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Divinylbenzene (DVB) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling Divinylbenzene, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Tightly fitting safety goggles are required. For operations with a higher risk of splashing, a face shield (minimum 8-inch) should be worn in conjunction with goggles.[1]

  • Hand Protection: Wear chemical-impermeable gloves. The specific glove material should be selected based on the breakthrough time for Divinylbenzene. Consult with your safety equipment supplier for recommendations on the most protective material.[2][3]

  • Skin and Body Protection: A chemical-resistant apron and long-sleeved clothing are necessary to prevent skin contact.[4] For any tasks with significant potential for exposure, full protective suits may be required.[3] All protective clothing should be clean and put on before work begins.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[5] If ventilation is inadequate or for operations where inhalation exposure may occur, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[5]

Exposure Limits and Physical Hazards

Understanding the exposure limits and physical properties of Divinylbenzene is crucial for safe handling.

ParameterValueReference
NIOSH Recommended Exposure Limit (REL) 10 ppm (averaged over a 10-hour workshift)[3]
ACGIH Threshold Limit Value (TLV) 10 ppm (averaged over an 8-hour workshift)[3]
Flash Point 143°F[6]
Lower Explosive Limit (LEL) 1.1%[6]
Upper Explosive Limit (UEL) 6.2%[6]
Specific Gravity 0.93 (Less dense than water)[6]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and ensure the stability of Divinylbenzene.

Handling:

  • Conduct all work in a well-ventilated area or a chemical fume hood.[2][5]

  • Avoid contact with skin and eyes.[1][2]

  • Avoid inhaling vapors or mists.[1]

  • Use non-sparking tools and explosion-proof equipment.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Do not eat, smoke, or drink in areas where Divinylbenzene is handled.[3]

Storage:

  • Store in tightly closed containers in a cool, dark, dry, and well-ventilated area.[1][3][7]

  • Store away from incompatible materials such as oxidizing agents, strong acids, and metallic salts (e.g., ferric and aluminum chlorides).[3][7]

  • Divinylbenzene is thermally unstable and can polymerize easily, especially when heated.[2][3][7] Store only if stabilized.[2][7]

  • Maintain the storage temperature below 90°F (32°C).[5]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is required in the event of a spill or personnel exposure.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Quickly remove contaminated clothing. Immediately wash the contaminated skin with large amounts of soap and water.[3]

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek prompt medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

Spill Response Workflow:

SpillResponse spill Divinylbenzene Spill Occurs evacuate Evacuate non-essential personnel from the immediate area. spill->evacuate ppe Don appropriate PPE: - Respirator - Chemical gloves - Safety goggles/face shield - Protective clothing evacuate->ppe ignition Remove all sources of ignition (e.g., open flames, sparks). ppe->ignition ventilate Ensure adequate ventilation. ignition->ventilate contain Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite). ventilate->contain collect Carefully collect the absorbed material into a sealable, labeled container for hazardous waste. contain->collect decontaminate Decontaminate the spill area with 60-70% ethanol followed by soap and water. collect->decontaminate dispose Dispose of waste container according to institutional and local regulations. decontaminate->dispose report Report the incident to the Safety Officer. dispose->report

Caption: Workflow for responding to a Divinylbenzene spill.

Disposal Plan

Proper disposal of Divinylbenzene and associated waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]

  • Disposal Method: The preferred method of disposal for unused or contaminated Divinylbenzene is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][5]

  • Contaminated Materials: Absorbent materials, contaminated clothing, and other waste should be sealed in a vapor-tight plastic bag or other suitable container, properly labeled, and disposed of as hazardous waste.[6]

  • Regulatory Contact: Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.